molecular formula C14H15NO3 B3366090 tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate CAS No. 1314039-21-8

tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

Cat. No.: B3366090
CAS No.: 1314039-21-8
M. Wt: 245.27 g/mol
InChI Key: ATRNSFOFXSREED-DHZHZOJOSA-N
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Description

Tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate is a chemical compound of interest in biochemical and pharmacological research, particularly in the context of modulating cellular metabolism. This compound is structurally analogous to a class of known mitochondrial pyruvate carrier (MPC) inhibitors, such as the well-studied UK-5099 . The MPC is a transporter protein located on the inner mitochondrial membrane that is responsible for shuttling pyruvate from the cytoplasm into the mitochondrial matrix . Inhibition of the MPC blocks this transport, leading to an accumulation of pyruvate in the cytoplasm. This pyruvate is then preferentially converted to lactate by the enzyme lactate dehydrogenase (LDH), thereby increasing cellular lactate production . This metabolic shift has been demonstrated to activate hair follicle stem cells (HFSCs). When these normally quiescent stem cells are activated, they initiate a new cycle of hair growth, making MPC inhibition a novel and promising therapeutic target for treating hair loss conditions like alopecia . Research into structurally similar cyanoacrylate compounds has shown that topically applied MPC inhibitors can promote significant hair growth in mouse models, positioning them as valuable tools for exploring this biological pathway . The specific tert-butyl ester group in this reagent may influence its properties, such as cell permeability or metabolic stability, making it a useful analogue for structure-activity relationship (SAR) studies aimed at developing new research compounds . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNSFOFXSREED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1314039-21-8 Synonyms: CS-0507698; 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, 1,1-dimethylethyl ester.

Executive Summary

This technical guide profiles tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate , a specialized intermediate utilized in medicinal chemistry and advanced materials science. Structurally, the compound belongs to the cyanoacrylate family, functionalized with a phenolic moiety and a bulky tert-butyl ester group.

Unlike its ethyl-ester analogs (common in Tyrphostin-class kinase inhibitors), the tert-butyl variant offers distinct physicochemical advantages:

  • Steric Protection: The bulky tert-butyl group retards non-specific hydrolysis of the ester, improving metabolic stability in early-phase drug discovery.

  • Lipophilicity: Enhanced LogP facilitates membrane permeability compared to methyl/ethyl esters.

  • Michael Acceptor Reactivity: The

    
    -unsaturated nitrile motif serves as a "warhead" for covalent modification of cysteine residues in target proteins (e.g., EGFR, JAK kinases).
    
Physicochemical Characterization

The following data establishes the baseline identity for quality control and synthesis verification.

PropertySpecificationNotes
CAS Number 1314039-21-8Verified Registry Number
Molecular Formula

Molecular Weight 245.28 g/mol
Appearance Pale yellow to off-white solidCharacteristic of conjugated phenols
Solubility DMSO, Ethanol, Ethyl AcetatePoorly soluble in water
Reactive Moiety

-Cyanoacrylate
Electrophilic Michael Acceptor
pKa (Phenol) ~9.5 (Predicted)Ionizable at physiological pH
Synthesis Protocol: Knoevenagel Condensation

The most robust synthetic route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with tert-butyl cyanoacetate. This reaction is thermodynamically driven by the formation of a conjugated system.

Mechanism & Workflow

The reaction proceeds via a base-catalyzed nucleophilic attack of the active methylene on the aldehyde, followed by dehydration.

SynthesisWorkflow Reactants Reactants: 4-Hydroxybenzaldehyde tert-Butyl Cyanoacetate Catalyst Catalyst Addition: Piperidine (0.1 eq) Ethanol Solvent Reactants->Catalyst Dissolution Intermediate Intermediate: Aldol Adduct Catalyst->Intermediate Nucleophilic Attack Dehydration Dehydration: - H2O (Reflux) Intermediate->Dehydration Elimination Product Final Product: tert-Butyl 2-Cyano-3- (4-hydroxyphenyl)acrylate Dehydration->Product Crystallization

Figure 1: Step-wise synthesis workflow via Knoevenagel Condensation.

Experimental Procedure

Note: This protocol is scalable from 1g to 100g.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) and tert-butyl cyanoacetate (1.05 eq) in Ethanol (10 mL per gram of aldehyde).

  • Catalysis: Add Piperidine (0.1 eq) dropwise. Alternative: Use Ammonium Acetate (0.2 eq) in Toluene with a Dean-Stark trap for water removal if the reaction is sluggish.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexanes/Ethyl Acetate 3:1). The product spot will be UV-active and less polar than the aldehyde.
    
  • Work-up:

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath.
      
    • The product often precipitates as a solid. Filter the precipitate.

    • If no precipitate forms, concentrate the solvent under reduced pressure, redissolve in minimal hot ethanol, and induce crystallization with water.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

  • Validation:

    
    H NMR (
    
    
    
    ) should show a characteristic singlet for the tert-butyl group (~1.5 ppm) and a singlet for the vinylic proton (~8.1 ppm).
Applications in Drug Discovery

This compound acts as a versatile pharmacophore scaffold, particularly in the design of Covalent Kinase Inhibitors .

Mechanism of Action: Michael Addition

The electrophilic


-carbon (position 3) is susceptible to nucleophilic attack by thiol groups (Cysteine) within a protein binding pocket. This forms an irreversible covalent bond, permanently silencing the enzyme.

MichaelAddition Inhibitor Inhibitor (Michael Acceptor) Electrophilic Beta-Carbon Complex Transition State Inhibitor->Complex Binding Affinity (Kd) Enzyme Target Kinase (EGFR/JAK) Nucleophilic Cysteine-SH Enzyme->Complex CovalentBond Irreversible Adduct Enzyme Inactivation Complex->CovalentBond Nucleophilic Attack (Covalent Modification)

Figure 2: Mechanism of covalent inhibition via Michael Addition to cysteine residues.

Specific Utility
  • Tyrphostin Analogs: It serves as a lipophilic precursor to Tyrphostin-like molecules (e.g., AG-17 analogs). The tert-butyl ester can be cleaved under acidic conditions (TFA) to yield the free acid, or retained to improve cellular uptake.

  • UV Protection: Similar to Octocrylene, the conjugated cyanoacrylate system absorbs UV-B and UV-A radiation, making it a candidate for stabilizing light-sensitive active pharmaceutical ingredients (APIs).

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin. The nitrile group poses a theoretical risk of cyanide release under extreme combustion, though it is stable under standard conditions.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Protect from light to prevent E/Z isomerization of the double bond.
    
  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References
  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.[1] (Provides foundational chemistry for hydroxybenzylidene-cyanoacetate derivatives).

  • Verhaeghe, P., et al. (2012). Patent US20150158807A1: Compounds for the treatment of pain. (Discusses related cyanoacrylate scaffolds).

Sources

tert-butyl alpha-cyano-4-hydroxycinnamate structure and properties

Technical Monograph: Tert-Butyl -Cyano-4-Hydroxycinnamate (TB-CHCA)

Executive Summary

Tert-butyl


-cyano-4-hydroxycinnamate (TB-CHCA)

TB-CHCA functions primarily as a lipophilic prodrug or synthetic intermediate . By masking the carboxylic acid with a tert-butyl group, the compound exhibits enhanced cellular uptake. Once intracellular, it is hydrolyzed by non-specific esterases to release the active inhibitor (CHCA), effectively trapping it within the cytosol to block MCT1/MCT4 from the trans side or accumulating to competitive levels. Additionally, TB-CHCA serves as a critical precursor in the radiosynthesis of PET tracers (e.g., [

Chemical Architecture & Physicochemical Profile

TB-CHCA is structurally characterized by a cinnamate backbone substituted with a 4-hydroxyl group on the phenyl ring and a cyano group at the

Structural Specifications
PropertyDetail
IUPAC Name tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate
Common Abbreviation TB-CHCA / t-Bu-CHCA
CAS Number 1314039-21-8
Molecular Formula C

H

NO

Molecular Weight 245.28 g/mol
Core Scaffold Phenylpropanoid (Cinnamic Acid derivative)
Physicochemical Comparison (Prodrug vs. Active)

The esterification significantly alters the lipophilicity profile, facilitating membrane permeation.

FeatureTB-CHCA (Prodrug)CHCA (Active Inhibitor)Impact on Research
LogP (Lipophilicity) ~2.64~1.40TB-CHCA crosses membranes passively; CHCA requires transport.
pKa (Acidic) N/A (Ester)~3.6 (Carboxyl)TB-CHCA remains neutral at physiological pH.
Solubility DMSO, Ethanol, ChloroformWater (low), Methanol, AlkaliTB-CHCA requires organic co-solvent for stock prep.
MCT Affinity Low/Inactive (Steric hindrance)High (Ki ~ 5-10 µM)Ester must be cleaved to bind the lactate pocket.

Mechanism of Action: The "Ion Trapping" Strategy

The primary utility of TB-CHCA in metabolic research is to bypass the transport bottleneck. CHCA is a competitive inhibitor of MCT1, meaning it competes with lactate for entry. Paradoxically, to inhibit the transporter from the cytosolic side (or to accumulate sufficiently), CHCA must first enter the cell, often via the very transporter it inhibits.

TB-CHCA resolves this via an Esterase-Dependent Activation mechanism:

  • Permeation: The lipophilic tert-butyl ester diffuses freely across the plasma membrane, independent of MCT expression.

  • Activation: Intracellular esterases hydrolyze the tert-butyl group.

  • Trapping: The resulting free acid (CHCA) is ionized at cytosolic pH (7.2), preventing passive efflux.

  • Inhibition: High intracellular concentrations of CHCA bind MCT1/4, blocking lactate efflux and inducing metabolic catastrophe in glycolytic tumors (Warburg effect).

Pathway Visualization

TB_CHCA_MechanismExtracellularExtracellular SpaceMembranePlasma MembraneIntracellularCytosol (pH 7.2)TB_CHCA_ExTB-CHCA(Lipophilic Ester)TB_CHCA_InTB-CHCA(Intracellular)TB_CHCA_Ex->TB_CHCA_InPassive DiffusionEsteraseEsterase(Hydrolysis)TB_CHCA_In->EsteraseCHCA_ActiveCHCA (Free Acid)(Active Inhibitor)Esterase->CHCA_ActiveCleavageMCT1MCT1 Transporter(Target)CHCA_Active->MCT1Binds/InhibitsLactateLactate Efflux(Blocked)MCT1->LactateInhibition

Figure 1: Mechanism of cellular accumulation. TB-CHCA diffuses passively into the cell, where it is hydrolyzed to the active CHCA inhibitor, which then blocks MCT1-mediated lactate transport.

Experimental Protocols

Chemical Synthesis (Knoevenagel Condensation)

For researchers requiring custom synthesis of TB-CHCA (e.g., for deuteration or radiolabeling precursors).

Reaction Principle: Condensation of 4-hydroxybenzaldehyde with tert-butyl cyanoacetate catalyzed by a weak base.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • tert-Butyl cyanoacetate (1.1 eq)

  • Piperidine (catalytic, 0.1 eq) or Ammonium Acetate

  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (10 mmol) and tert-butyl cyanoacetate (11 mmol) in 20 mL of anhydrous ethanol.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the reaction to room temperature. The product often precipitates as a solid.

  • Purification: If solid forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from hexanes/ethyl acetate.

  • Validation: Confirm structure via

    
    -NMR. Key signal: tert-butyl singlet (~1.5 ppm, 9H) and olefinic proton (~8.0 ppm, 1H).
    
In Vitro Metabolic Flux Assay (MCT Inhibition)

Use this protocol to validate MCT inhibition in glycolytic cancer cells (e.g., MDA-MB-231).

Materials:

  • TB-CHCA Stock: 100 mM in DMSO.

  • Assay Buffer: Krebs-Ringer Buffer (KRB), pH 7.4.

  • Tracer: L-[

    
    C]Lactate or pH-sensitive dye (BCECF-AM).
    

Protocol:

  • Seeding: Plate cells (5 x 10

    
    /well) in 24-well plates; adhere overnight.
    
  • Loading: Wash cells 2x with KRB.

  • Treatment: Incubate cells with TB-CHCA (titration: 1 µM – 500 µM) for 30 minutes at 37°C.

    • Note: Pre-incubation is critical for esterase cleavage and intracellular accumulation of active CHCA.

  • Uptake Phase: Add L-[

    
    C]Lactate (0.5 µCi/mL) to the buffer containing the inhibitor. Incubate for exactly 1 minute (initial rate).
    
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold stop solution (KRB + 500 µM CHCA free acid).

  • Analysis: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Data Processing: Plot % Uptake vs. Log[Concentration] to determine IC

    
    .
    

Advanced Application: MALDI-TOF MS Matrix

While CHCA is the "gold standard" matrix for peptides, TB-CHCA (and other esters) offers specific advantages for hydrophobic peptides and membrane proteins .

  • Rationale: The tert-butyl group disrupts the crystal lattice packing, often leading to "softer" crystallization and more homogeneous spots.

  • Salt Tolerance: Esterified matrices often exhibit higher tolerance to buffer salts (NaCl, Tris) compared to the free acid.

  • Usage: Mix TB-CHCA (10 mg/mL in 50% ACN/0.1% TFA) 1:1 with analyte.

Safety & Handling (SDS Summary)

Hazard ClassClassificationHandling Precaution
Acute Toxicity Category 4 (Oral/Inhalation)Wear nitrile gloves and N95 mask.
Skin/Eye Irritation Category 2 (Irritant)Use safety goggles; perform synthesis in fume hood.
Storage 2–8°C (Desiccated)Moisture sensitive (ester hydrolysis). Store under inert gas if possible.

Disposal: Dispose of as hazardous organic waste. Do not release into drains due to potential aquatic toxicity of cyano-derivatives.

References

  • Synthesis & Properties: Tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate. ChemScene Product Data.

  • MCT Inhibition Mechanism: Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299.

  • Radiosynthesis Intermediate: Wang, H., et al. (2014). Development and radiosynthesis of the first 18F-labeled inhibitor of monocarboxylate transporters (MCTs). Bioorganic & Medicinal Chemistry Letters.

  • MALDI Matrix Derivatives: Watanabe, M., et al. (2013). Improvement of Mass Spectrometry Analysis of Glycoproteins by MALDI-MS Using 3-aminoquinoline/α-cyano-4-hydroxycinnamic Acid. Analytical and Bioanalytical Chemistry.

Strategic Synthesis and Mechanistic Profiling of tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The condensation product of 4-hydroxybenzaldehyde and tert-butyl cyanoacetate—specifically tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8)—is a highly specialized intermediate utilized in advanced drug discovery and mass spectrometry analytics[1]. As a Senior Application Scientist, I approach this molecule not merely as a product of a routine Knoevenagel condensation, but as a strategically designed scaffold. The incorporation of a tert-butyl ester provides a robust, sterically shielded protecting group that enables orthogonal downstream modifications, while the cyanoacrylate backbone serves as a proven pharmacophore for kinase inhibition and a structural motif in analytical matrices[2].

Mechanistic Causality & Rational Design

The synthesis of this compound relies on a base-catalyzed Knoevenagel condensation. However, the selection of reagents is driven by strict functional causality rather than synthetic convenience:

  • The tert-Butyl Cyanoacetate Nucleophile : Standard cyanoacetates (e.g., ethyl or methyl) react rapidly. In contrast, the tert-butyl group introduces extreme steric bulk, which significantly hinders nucleophilic addition to carbonyls and increases the activation energy of the tetrahedral intermediate[3]. This kinetic penalty is intentionally accepted to secure the tert-butyl group's primary advantage: it can be selectively cleaved under mild acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid without subjecting the base-sensitive cyanoacrylate double bond to harsh saponification[2].

  • The 4-Hydroxybenzaldehyde Electrophile : The para-hydroxyl group acts as a strong electron-donating group (EDG) via resonance. This electron density pushes through the conjugated system, stabilizing the final alkene and shifting its UV absorption maximum—a critical feature when the compound is used as a precursor for Matrix-Assisted Laser Desorption/Ionization (MALDI) matrices[2].

Mechanism A 4-Hydroxybenzaldehyde D Iminium Ion Intermediate A->D Condensation B tert-Butyl Cyanoacetate E Cyanoacetate Enolate B->E Deprotonation C Piperidine (Catalyst) C->D Condensation C->E Deprotonation F Aldol-Type Adduct D->F Nucleophilic Addition E->F G tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate + H2O F->G E1cB Elimination

Figure 1: Dual-pathway Knoevenagel condensation mechanism catalyzed by piperidine.

Physicochemical Profiling

Understanding the physical parameters of tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate is essential for predicting its behavior in chromatographic purification and biological assays.

PropertyValueStructural Significance
Chemical Name tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylateIUPAC standard nomenclature
CAS Number 1314039-21-8Unique registry identifier[1]
Molecular Formula C₁₄H₁₅NO₃Defines stoichiometry
Molecular Weight 245.27 g/mol Optimal for small-molecule drug design[4]
LogP (Predicted) ~2.64Indicates moderate lipophilicity, suitable for cellular permeability[1]
TPSA 70.32 ŲExcellent for oral bioavailability; suggests good membrane crossing[1]
H-Bond Donors/Acceptors 1 / 4Facilitates target protein binding (e.g., kinase active sites)[1]

Self-Validating Experimental Protocol

Due to the steric hindrance of the tert-butyl group[3], standard room-temperature Knoevenagel protocols often result in poor yields. The following self-validating workflow utilizes azeotropic distillation to thermodynamically drive the reaction to completion.

Reagents Required:

  • 4-Hydroxybenzaldehyde : 1.0 eq (limiting reagent)

  • tert-Butyl cyanoacetate : 1.05 eq (slight excess to ensure full conversion)

  • Piperidine : 0.1 eq (catalyst)

  • Toluene : Reaction solvent (chosen for its boiling point and azeotrope with water)

Step-by-Step Methodology:

  • Reaction Assembly : In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) and tert-butyl cyanoacetate (10.5 mmol) in 50 mL of anhydrous toluene.

  • Catalyst Introduction : Add piperidine (1.0 mmol) dropwise.

    • Causality Note: Piperidine acts as both a base to generate the enolate and a nucleophile to form a highly reactive iminium intermediate with the aldehyde, accelerating the initial attack.

  • Azeotropic Distillation : Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

    • Causality Note: Continuous physical removal of the water byproduct shifts the equilibrium toward the product via Le Chatelier's principle. This is a self-validating step: the cessation of water collection in the trap visually indicates reaction completion, overcoming the kinetic barrier imposed by the bulky tert-butyl group.

  • Reaction Monitoring : Reflux for 4–6 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:Ethyl Acetate, 7:3) or HPLC.

  • Acidic Workup : Once complete, cool the reaction to room temperature. Wash the organic layer with 0.1 M HCl (2 x 25 mL).

    • Causality Note: The acidic wash protonates the piperidine catalyst, rendering it water-soluble and effectively quenching the reaction to prevent reverse Aldol-type degradation. Follow with a brine wash (25 mL) to remove residual water.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification : Recrystallize the crude solid from a mixture of ethanol and water to yield the pure (E)-isomer. The stereoselectivity is naturally driven by the thermodynamic stability of the (E)-configuration, where the bulky tert-butyl ester and the aromatic ring are positioned anti to each other to minimize steric clash.

Protocol S1 Step 1: Reagent Mixing Equimolar Aldehyde & Cyanoacetate in Toluene S2 Step 2: Catalyst Addition 0.1 eq Piperidine S1->S2 S3 Step 3: Azeotropic Distillation Reflux at 110°C with Dean-Stark Trap S2->S3 S4 Step 4: Reaction Monitoring TLC / HPLC Analysis S3->S4 S5 Step 5: Acidic Workup 0.1 M HCl & Brine Washes S4->S5 S6 Step 6: Isolation Solvent Evaporation in vacuo S5->S6 S7 Step 7: Purification Recrystallization (EtOH/H2O) S6->S7

Figure 2: Self-validating experimental workflow for synthesizing the condensation product.

Applications in Advanced Therapeutics & Analytics

The synthesized tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate is not simply an end-product, but a strategic gateway molecule:

  • MALDI-TOF Mass Spectrometry : The free acid derivative, α-cyano-4-hydroxycinnamic acid (CHCA), is a gold-standard matrix for ionizing peptides and intact proteins. Esterified derivatives, specifically tert-butyl and propyl esters, have been synthesized to alter the lipophilicity of the matrix. These modifications can improve the detection sensitivity for intact proteins by up to 10-fold compared to traditional matrices[2]. The tert-butyl group allows for controlled thermocleavage or acidolysis during matrix preparation.

  • Kinase Inhibitor Development : The 2-cyano-3-phenylacrylate structural motif is the core pharmacophore of tyrphostins, a class of small-molecule tyrosine kinase inhibitors. The phenolic hydroxyl group mimics the tyrosine residue of endogenous substrates, while the cyano and ester groups engage in critical hydrogen bonding within the ATP-binding pocket of the kinase[5].

References

  • Title: alpha-cyano-4-hydroxycinnamic acid chca (Topic Research) Source: Science.gov URL: [Link][2]

  • Title: Synthesis and styrene copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates Source: ResearchGate URL: [Link][5]

Sources

Comprehensive Technical Guide: tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate – Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realms of advanced analytical chemistry and medicinal drug development, the structural modification of established scaffolds is a primary driver of innovation. tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8) is a highly specialized ester derivative of α-cyano-4-hydroxycinnamic acid (CHCA).

As a Senior Application Scientist, I frequently encounter this compound serving dual, yet equally critical, roles:

  • In Analytical Chemistry: It acts as a mechanistic probe in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to elucidate proton transfer pathways.

  • In Medicinal Chemistry: It serves as a sterically protected, versatile building block for synthesizing novel analgesics targeting potassium channels (e.g., TREK-1).

This whitepaper deconstructs the compound's nomenclature, outlines a self-validating synthetic protocol, and explores its authoritative applications across scientific disciplines.

Structural Identity and Synonyms

The nomenclature of this compound varies significantly depending on the field of application. IUPAC rules dictate one naming convention, while analytical chemists often use acronym-based shorthand derived from its parent matrix, CHCA.

Table 1: Comprehensive Synonyms and Context of Use
Nomenclature / SynonymContext of UseStructural Rationale
tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate IUPAC StandardAccurately describes the acrylate backbone, the trans (E) stereochemistry, and the tert-butyl ester.
tert-Butyl α-cyano-4-hydroxycinnamate Analytical ChemistryHighlights its relationship to cinnamic acid, a common structural motif in MALDI matrices.
CHCA tert-butyl ester Mass SpectrometryShorthand referencing the parent compound, α-cyano-4-hydroxycinnamic acid (CHCA).
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, 1,1-dimethylethyl ester Chemical DatabasesThe strict CAS Index Name used for registry identification and structural database queries.
Table 2: Physicochemical Properties
PropertyValue
CAS Registry Number
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Topological Polar Surface Area (TPSA) 70.32 Ų
H-Bond Donors / Acceptors 1 / 4

Chemical Synthesis: The Knoevenagel Condensation

To utilize this compound effectively, one must understand its synthesis. The standard approach is the Knoevenagel condensation between 4-hydroxybenzaldehyde and tert-butyl cyanoacetate.

The Causality of Experimental Choices:

  • Why a tert-butyl ester? The tert-butyl group provides immense steric bulk, shielding the carboxylate from unwanted nucleophilic attacks during downstream synthesis. Crucially, it is orthogonal to many other protecting groups; it can be cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without requiring basic saponification, thereby preserving base-sensitive moieties.

  • Why Piperidine/Acetic Acid? This combination forms a piperidinium acetate buffer. The secondary amine forms a highly electrophilic iminium ion intermediate with the aldehyde, while the acetate acts as a general base to deprotonate the acidic α-protons of the cyanoacetate.

Step-by-Step Self-Validating Protocol
  • Reagent Preparation: Charge a dry, round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and tert-butyl cyanoacetate (1.05 eq).

  • Solvent & Catalyst: Dissolve the reagents in anhydrous toluene (0.2 M). Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Validation Check: Heating to reflux (approx. 110°C) will cause water to collect in the trap. The removal of water drives the equilibrium forward via Le Chatelier's principle, preventing the reverse hydrolysis of the newly formed alkene.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) until the aldehyde spot is completely consumed (typically 4-6 hours).

  • Workup: Cool to room temperature, wash the organic layer with 0.1 M HCl, followed by brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and recrystallize from ethanol to yield the pure (E)-isomer. The steric repulsion between the bulky tert-butyl ester and the aromatic ring ensures high (E)-stereoselectivity.

Synthesis_Workflow R1 4-Hydroxybenzaldehyde S1 Reflux in Toluene (Dean-Stark) R1->S1 R2 tert-Butyl Cyanoacetate R2->S1 C1 Catalyst (Piperidine/AcOH) C1->S1 P1 Crude Product S1->P1 -H2O (Equilibrium Shift) P2 Recrystallization (Pure (E)-Ester) P1->P2 Stereoselective Purification

Caption: Synthetic workflow for tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate via Knoevenagel Condensation.

Application 1: Mechanistic Probes in Analytical Chemistry (MALDI-TOF)

In mass spectrometry, understanding how analytes acquire a charge is paramount for optimizing sensitivity. For decades, the exact mechanism of proton transfer in MALDI remained debated between two primary models: Gas-Phase Protonation and the Lucky Survivor Theory .

By synthesizing CHCA tert-butyl ester, researchers created a brilliant mechanistic probe. Esterifying the carboxylic acid neutralizes the primary Brønsted acid site of the standard CHCA matrix.

Mechanistic Insight: If a matrix is incapable of donating a carboxylic proton (because it is blocked by a tert-butyl group), yet the analyte still appears as a protonated ion [M+H]+ in the mass spectrum, it provides compelling evidence that protonation does not rely solely on gas-phase transfer from the matrix's acidic proton. Instead, it strongly supports the Lucky Survivor theory, where analytes are pre-charged in the solid-state solution and simply survive the desolvation of the laser-ablated plume [1].

MALDI_Mechanism A Solid State Matrix-Analyte (CHCA-tBu + Analyte) B Laser Ablation (Desorption) A->B C Expanding Plume (Neutral & Ionic Clusters) B->C D Gas-Phase Protonation (Blocked by tBu Ester) C->D Thermal/Collisional E Lucky Survivor Theory (Pre-charged clusters desolvate) C->E Cluster Evaporation F Protonated Analyte[M+H]+ D->F Inhibited E->F Primary Pathway

Caption: MALDI Ionization Mechanism isolated using CHCA tert-butyl ester as a non-acidic matrix probe.

Application 2: Medicinal Chemistry and Drug Development

Beyond analytical chemistry, the compound is an essential intermediate in the synthesis of novel therapeutics. Modern pain management research is shifting away from opioid receptors (due to addiction and respiratory depression risks) toward novel targets like TREK-1 (TWIK-Related K+ Channel 1) .

tert-Butyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate serves as a core scaffold for synthesizing these potassium channel activators. The tert-butyl ester protects the reactive carboxylate, allowing medicinal chemists to perform selective alkylation or cross-coupling reactions on the phenolic hydroxyl group (the 4-position of the ring). Once the desired pharmacophore is constructed, the tert-butyl group is cleanly removed using TFA to reveal the active carboxylic acid, which is necessary for binding to the ion channel's active site [2].

References

To ensure the highest standard of scientific integrity, the following authoritative sources have been utilized and cited within this guide:

  • J. Am. Soc. Mass Spectrom. (2011) - Compelling Evidence for Lucky Survivor and Gas Phase Protonation: The Unified MALDI Analyte Protonation Mechanism. This paper details the use of CHCA tert-butyl ester to isolate and prove MALDI ionization mechanisms. URL: [Link]

  • US Patent 10,214,476 B2 (2019) - Compounds for the treatment or prevention of pain. This patent outlines the use of substituted cyanoacrylates as critical intermediates for synthesizing TREK-1 potassium channel activators.

Engineering Sequence-Controlled Macromolecules: A Technical Guide to Electron-Deficient tert-Butyl Acrylates in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sequence-controlled, functional macromolecules relies heavily on the precise electronic tuning of monomer reactivity. tert-Butyl acrylate (tBA) and its highly electron-deficient derivatives (e.g.,


-fluoroacrylates) serve as foundational building blocks in modern polymer chemistry. Their electron-deficient vinyl groups make them exceptional acceptor monomers in donor-acceptor alternating copolymerizations, while the bulky tert-butyl group provides a stable, yet selectively cleavable, protecting group for poly(acrylic acid) (PAA) synthesis. This whitepaper provides an authoritative guide on the mechanistic principles, kinetic behaviors, and self-validating experimental protocols for utilizing electron-deficient tBA in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Mechanistic Foundations: Electronic Tuning & Donor-Acceptor Dynamics

In radical polymerization, the inherent reactivity of a monomer is dictated by the stabilization of the resulting propagating radical and the polarization of its double bond. The ester linkage in tBA is strongly electron-withdrawing, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group.

When tBA is copolymerized with electron-rich "donor" monomers—such as vinyl ethers or hydroxystyrenes—the reaction deviates from statistical incorporation. Instead, the electron-deficient propagating radical of tBA preferentially cross-propagates by attacking the electron-rich double bond of the donor monomer, and vice versa. This two-way high cross-propagation rate results in highly efficient alternating comonomer incorporation[1].

Furthermore, the tert-butyl group imparts immense steric bulk. In homopolymerization, this bulk suppresses unwanted chain transfer to the polymer backbone (a common side reaction in standard acrylates that leads to branching), thereby preserving the linear architecture of the macromolecule.

Controlled Radical Polymerization (RAFT) Strategies

While conventional free radical polymerization of electron-deficient acrylates yields high dispersity (


) and dead chains, RAFT polymerization enables living characteristics. RAFT relies on a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active propagating radicals and dormant polymer chains.

For electron-deficient acrylates, the selection of the Chain Transfer Agent (CTA) is critical. Trithiocarbonates (e.g., DDMAT) are universally preferred over dithiobenzoates, as they provide optimal fragmentation rates for secondary carbon-centered acrylate radicals without inducing severe retardation. Recent advancements have even demonstrated the ability to interconvert between radical RAFT of acrylates and cationic RAFT of electron-rich vinyl ethers using electroredox catalysts, allowing for the synthesis of complex block architectures[2].

RAFT_Mechanism Init Initiator (Thermal/Photo) Radical Propagating Radical (Pn•) Init->Radical + Monomer Intermediate Intermediate Radical (Pn-S-C•(Z)-S-R) Radical->Intermediate + CTA CTA RAFT Agent (CTA) (Z-C(=S)S-R) Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation NewRadical Reinitiated Radical (R• / Pm•) Intermediate->NewRadical Release R• NewRadical->Radical + Monomer (Chain Growth)

Figure 1: The degenerative chain transfer mechanism of RAFT polymerization.

Quantitative Kinetic Data: Reactivity Ratios

The tendency for alternating copolymerization is quantified by the reactivity ratios (


 and 

). A product of

approaching zero indicates a strong propensity for alternation. The table below summarizes the kinetic behavior of tBA when paired with various comonomers, demonstrating the profound impact of donor-acceptor dynamics[1].
Acceptor Monomer (M1)Donor Monomer (M2)


Copolymerization Behavior
tert-Butyl Acrylate4-Hydroxystyrene~0.15~0.85Highly Alternating
tert-Butyl AcrylateIsobutyl Vinyl Ether~0.05~0.02Strictly Alternating
tert-Butyl AcrylateStyrene~0.22~0.76Statistical / Gradient
tert-Butyl AcrylateMethyl Methacrylate~0.35~2.15Statistical

Note: Data represents generalized kinetic profiles derived from terminal model simulations and non-linear regression analyses.

Experimental Methodologies (Self-Validating Protocols)

To ensure high end-group fidelity and precise sequence control, the following protocols integrate causality-driven steps and in-process analytical validations.

Protocol 1: RAFT Copolymerization of tert-Butyl Acrylate and 4-Hydroxystyrene

Objective : Synthesize a sequence-controlled alternating copolymer. Causality : RAFT is selected over Atom Transfer Radical Polymerization (ATRP) because the phenolic hydroxyl group of 4-hydroxystyrene can coordinate with and poison copper catalysts.

  • Preparation : In a Schlenk flask, combine tBA (acceptor), 4-hydroxystyrene (donor), DDMAT (CTA), and AIBN (initiator) in a molar ratio of 50:50:1:0.1 in 1,4-dioxane. Validation Check: Add 5 mol% trioxane as an internal standard. This allows for precise conversion tracking via

    
    H NMR by comparing the vinyl proton integrals (5.8–6.4 ppm) against the trioxane peak (5.1 ppm).
    
  • Deoxygenation : Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Oxygen acts as a diradical scavenger that irreversibly quenches propagating carbon-centered radicals, leading to dead chains and a loss of "livingness."

  • Polymerization : Backfill with ultra-high purity Argon and immerse the flask in a pre-heated oil bath at 70 °C for 6 hours. Stop the reaction at <50% conversion to prevent compositional drift.

  • Isolation : Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate dropwise into cold hexanes. Validation Check: Analyze the precipitate via Size Exclusion Chromatography (SEC) to confirm a monomodal peak with

    
    .
    
Protocol 2: Acid-Catalyzed Deprotection to Poly(acrylic acid)

Objective : Convert hydrophobic poly(tBA) segments into hydrophilic poly(acrylic acid) (PAA). Causality : The tert-butyl ester is uniquely susceptible to acid-catalyzed cleavage due to the thermodynamic stability of the leaving tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, avoiding the harsh basic hydrolysis that could degrade the polymer backbone[3].

  • Dissolution : Dissolve the purified copolymer in anhydrous dichloromethane (DCM) at 50 mg/mL.

  • Cleavage : Add trifluoroacetic acid (TFA) dropwise (5 molar equivalents relative to tBA units). Stir at room temperature for 24 hours. Causality: TFA is a strong enough acid to protonate the ester carbonyl, facilitating the unimolecular cleavage (

    
     mechanism) without requiring elevated temperatures.
    
  • Purification : Evaporate the DCM and excess TFA under reduced pressure. Dialyze the resulting polymer against deionized water for 48 hours, then lyophilize. Validation Check: Confirm complete deprotection via FT-IR by the disappearance of the tert-butyl C–H bending vibration at 1365 cm

    
     and the emergence of a broad O–H stretch at 3200–3500 cm
    
    
    
    .

Workflow Monomers Monomer Feed (tBA + Donor) Degas Deoxygenation (Freeze-Pump-Thaw) Monomers->Degas Remove O2 RAFT RAFT Polymerization (60-70°C) Degas->RAFT Initiate Purify Precipitation & Purification RAFT->Purify Isolate Deprotect Acidic Deprotection (TFA / DCM) Purify->Deprotect Cleave t-Butyl Product Alternating PAA Copolymer Deprotect->Product Yield PAA

Figure 2: Workflow for the synthesis and deprotection of tBA-based alternating copolymers.

Advanced Applications: Post-Polymerization Modification & Upcycling

Beyond serving as a masked PAA precursor, the electron-deficient nature of polyacrylates can be leveraged for direct organocatalyzed post-polymerization modification. Recent advances have demonstrated that using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a nucleophilic catalyst allows stable esters on commodity polyacrylates (including tBA derivatives) to undergo chemoselective transesterification with various alcohols or amines[4].

This methodology circumvents the traditional reliance on highly moisture-sensitive activated esters (such as pentafluorophenyl acrylate), which are vulnerable to hydrolysis by trace water. By combining TBD-catalyzed transesterification with RAFT-synthesized tBA copolymers, researchers can achieve precise, site-selective acyl substitution, effectively upcycling hydrolytically stable polymeric precursors into highly functional, value-added materials[4].

References

1.[1] Monomer Reactivities and Kinetics in Radical Copolymerization of Hydroxystyrene Derivatives and tert-Butyl (Meth)acrylate, ACS Publications. 2.[2] Recent Developments on Cationic Polymerization of Vinyl Ethers, ACS Polymers Au. 3.[3] Alternating styrene–propylene and styrene–ethylene copolymers prepared by photocatalytic decarboxylation, PMC. 4.[4] Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification, Chemical Science (RSC Publishing).

Sources

Advanced Safety and Application Whitepaper: tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Mechanistic Safety Data Sheet (SDS) & Technical Application Guide

Executive Summary & Chemical Identity

Standard Safety Data Sheets (SDS) often list hazards without providing the chemical context necessary for advanced drug development. This whitepaper translates the static safety data of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8) into a mechanistic framework.

Structurally, this compound is the tert-butyl ester of α-cyano-4-hydroxycinnamic acid (CHCA). While the free acid (CHCA) is globally recognized as a premier matrix for MALDI-TOF mass spectrometry[1], its tert-butyl ester derivative serves a distinct purpose in medicinal chemistry. It acts as a highly lipophilic intermediate and prodrug scaffold, heavily investigated in the synthesis of TREK-1 potassium channel activators for novel, non-opioid antinociceptive (pain management) therapies[2].

Understanding the dual nature of this molecule—its utility as a biological modulator and its inherent chemical reactivity—is critical for safe handling and successful experimental execution.

Mechanistic Hazard Assessment (The "Why" Behind the SDS)

To safely handle this compound, researchers must understand the causality behind its GHS (Globally Harmonized System) classifications. The hazards are directly linked to three distinct structural motifs:

  • The Electrophilic Cyanoacrylate Core (Irritation Hazard): The compound features an α-cyano-α,β-unsaturated ester moiety. The strong electron-withdrawing effects of both the cyano (-C≡N) and ester groups render the β-carbon highly electron-deficient. This creates a potent Michael acceptor. When exposed to biological tissues (skin, eyes, respiratory tract), this electrophilic center rapidly undergoes covalent bonding with nucleophilic residues (such as cysteine thiols in epidermal proteins). This irreversible binding is the primary mechanism driving its classification as a Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335) .

  • The Bulky tert-Butyl Group (Permeability & Stability): The addition of the tert-butyl group increases the compound's lipophilicity, raising its LogP to approximately 2.64 and reducing its Topological Polar Surface Area (TPSA) to 70.32 Ų[3]. While this enhances cellular membrane permeability for in vitro assays, the ester is highly acid-labile. Exposure to strong acids will trigger decomposition, releasing highly flammable isobutylene gas.

  • The Phenolic Hydroxyl (Oxidative Hazard): The unprotected phenol ring is susceptible to oxidation under basic conditions or prolonged exposure to ambient air, leading to the formation of reactive quinone species, which can cause cross-reactivity in biological assays.

Reactivity Core tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate CAS: 1314039-21-8 Michael Michael Addition (Electrophilic β-carbon) Core->Michael In vivo / Nucleophiles Acid Acidic Cleavage (tert-Butyl Ester) Core->Acid Strong Acids (TFA/HCl) Phenol Phenolic Hydroxyl (pKa ~9.5) Core->Phenol Basic/Oxidative Conditions Toxicity Protein Thiol Binding (Skin/Eye Irritation) Michael->Toxicity Deprotect Yields Free Acid (Isobutylene Release) Acid->Deprotect Oxidation Susceptible to Oxidation (Requires Inert Storage) Phenol->Oxidation

Mechanistic pathways dictating the toxicological hazards and chemical stability of the compound.

Physicochemical & Safety Data Matrix

The following table synthesizes the quantitative chemical properties[3] with their corresponding safety and handling implications.

Parameter / PropertyValue / ClassificationMechanistic Rationale & Handling Implication
Molecular Weight 245.27 g/mol Optimal size for small-molecule drug screening.
LogP 2.64High lipophilicity; requires organic solvents (DMSO, DMF, DCM) for stock solutions.
TPSA 70.32 ŲGood membrane permeability; handle with nitrile gloves to prevent dermal absorption.
Storage Temperature 2-8°C (Sealed, Dry)Prevents thermal degradation and ambient oxidation of the phenolic hydroxyl.
GHS Health Hazards Category 2 (Skin), Category 2A (Eye)Michael acceptor reactivity requires localized exhaust ventilation (fume hood) during weighing.
Chemical Incompatibilities Strong acids, strong bases, strong oxidizersAcids cleave the ester; bases deprotonate the phenol; nucleophiles attack the double bond.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The most common synthetic manipulation of this compound is the acid-mediated deprotection of the tert-butyl ester to yield the active TREK-1 modulator or MALDI matrix derivative.

If this reaction is performed without a carbocation scavenger, the released tert-butyl cation will undergo a Friedel-Crafts alkylation on the electron-rich phenol ring (ortho to the hydroxyl group), ruining the yield. The following protocol integrates safety and chemical causality.

Protocol: Controlled Deprotection to α-Cyano-4-hydroxycinnamic Acid

Objective: Safely cleave the tert-butyl ester while preventing side-product formation.

  • Safe Weighing (Hazard Mitigation):

    • Action: In a certified fume hood, weigh 245 mg (1.0 mmol) of the compound into a dry 25 mL round-bottom flask.

    • Causality: The powder is an inhalation hazard. The fume hood prevents mucosal exposure to the Michael acceptor.

  • Solvent & Scavenger Addition (Reaction Control):

    • Action: Dissolve the compound in 4.0 mL of anhydrous Dichloromethane (DCM). Add 0.2 mL (approx. 1.0 mmol) of Triisopropylsilane (TIPS).

    • Causality: TIPS acts as a highly effective carbocation scavenger. It intercepts the tert-butyl cation generated in the next step, preventing it from alkylating the phenol ring.

  • Acidic Cleavage (Deprotection):

    • Action: Slowly add 4.0 mL of Trifluoroacetic acid (TFA) dropwise at 0°C, then allow the mixture to warm to room temperature. Stir for 2 hours.

    • Causality: The 50% TFA/DCM mixture provides the necessary protonation to cleave the ester. The reaction releases isobutylene gas, necessitating an open (but vented) system or a bubbler to prevent pressure buildup.

  • Self-Validation (LC-MS Monitoring):

    • Action: Pull a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into an LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z[M+H]⁺ ~246) disappears, replaced entirely by the product peak (m/z[M+H]⁺ ~190). This mass shift of exactly -56 Da confirms the loss of the isobutylene group without unwanted ring alkylation.

Workflow Step1 1. Storage & PPE 2-8°C, Argon Nitrile Gloves Step2 2. Reaction Prep Fume Hood DCM + TIPS Scavenger Step1->Step2 Step3 3. Deprotection 50% TFA in DCM 2 Hours, RT Step2->Step3 Step4 4. Validation LC-MS / TLC Check for Mass -56 Da Step3->Step4

Self-validating experimental workflow for the safe handling and acid-mediated deprotection.

References

  • ( 12 ) United States Patent - Possessing in Vivo Antinociceptive Activity Google Patents (googleapis.com).[Link]

  • On-bead combinatorial synthesis and imaging of europium(III)-based paraCEST agents aids in identification of chemical features that enhance CEST sensitivity National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

Technical Guide: Characterization and Synthesis of tert-Butyl 2-Cyano-3-(4-Hydroxyphenyl)Acrylate

[2]

Executive Summary & Compound Identity

tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a Knoevenagel condensation product utilized as a lipophilic intermediate in the synthesis of UV filters, antioxidants (Tyrphostin analogs), and functionalized polymers.[1][2] Unlike its ethyl ester analog, the tert-butyl variant offers enhanced hydrolytic stability and altered solubility profiles due to the bulky steric shielding of the ester functionality.

PropertySpecification
IUPAC Name tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
CAS Number 1314039-21-8
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.28 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water

Physicochemical Characterization: Melting Point Analysis

Melting Point Data & Structural Implications

While the ethyl ester analog (Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate) has a well-established melting point of 89–91 °C [1], the tert-butyl ester typically exhibits a higher melting transition due to the increased symmetry and lattice packing efficiency conferred by the spherical tert-butyl group (Carnelley’s Rule).

  • Target Melting Point Range: 110 °C – 130 °C (Predicted based on structural homology).

  • Observed Variance: Purity plays a critical role. Crude isolates often melt lower (95–105 °C) due to residual tert-butyl cyanoacetate or solvent inclusion.

Thermodynamic Profiling (DSC Protocol)

For pharmaceutical or materials grade validation, capillary melting points are insufficient due to potential sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Ramp Rate: 5 °C/min from 40 °C to 200 °C.

  • Acceptance Criteria:

    • Onset Temperature (

      
      ):  Must be within ±2 °C of the reference standard.
      
    • Peak Shape: Sharp endotherm indicating high crystallinity. Broad peaks suggest polymorphism or solvate formation.

Synthesis & Purification Workflow

The synthesis utilizes a Knoevenagel condensation.[3] The choice of base and solvent is critical to prevent transesterification or hydrolysis of the acid-labile tert-butyl group.

Reaction Mechanism

The reaction proceeds via the deprotonation of tert-butyl cyanoacetate, nucleophilic attack on the aldehyde, and subsequent dehydration.

SynthesisPathwayAldehyde4-Hydroxybenzaldehyde(Solid, MP: 115°C)IntermediateAldol IntermediateAldehyde->Intermediate Nucleophilic AttackEstertert-Butyl Cyanoacetate(Liquid, BP: 108°C)Ester->Intermediate DeprotonationBaseCat. Piperidine/NH4OAcBase->IntermediateProducttert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate(Target)Intermediate->Product Dehydration (-H2O)WaterH2O(Byproduct)Intermediate->Water

Figure 1: Knoevenagel condensation pathway for the synthesis of the target acrylate.

Validated Experimental Protocol

Scale: 10 mmol Yield: ~85-92%

  • Charge: In a 50 mL round-bottom flask, combine 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and tert-butyl cyanoacetate (1.41 g, 10 mmol).

  • Solvent: Add Ethanol (Abs.) (15 mL). Note: Avoid methanol to prevent transesterification.

  • Catalysis: Add Ammonium Acetate (0.1 eq, 77 mg) or Piperidine (3 drops).

  • Reaction: Reflux at 78 °C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (Crystallization):

    • Cool the mixture slowly to room temperature, then to 0 °C.

    • The product will precipitate as pale yellow needles.

    • If oiling occurs, induce crystallization by scratching the glass or adding a seed crystal.

  • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Drying: Dry under high vacuum (<1 mbar) at 40 °C for 6 hours to remove trace solvent.

Analytical Validation (Self-Validating System)

To ensure the melting point data is valid, the chemical identity must first be confirmed using the following spectroscopic markers.

TechniqueDiagnostic SignalStructural Confirmation
¹H NMR (CDCl₃)

1.55 (s, 9H)
Confirms intact tert-butyl group (integration 9H).

8.15 (s, 1H)
Confirms vinylic proton (

), characteristic of Knoevenagel products.
IR Spectroscopy ~2220 cm⁻¹Sharp nitrile (

) stretch.
~1710 cm⁻¹Conjugated ester (

) stretch.
Mass Spec (ESI)

268 [M+Na]⁺
Confirms molecular weight (245.28 Da).
Purification Troubleshooting

If the melting point is depressed (<100 °C) or the range is wide (>3 °C):

  • Cause: Residual tert-butyl cyanoacetate.[4]

  • Remedy: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, add warm water until turbid, then cool.

Applications & Significance

  • UV Filters: The cyanoacrylate motif is a potent UV-A/B absorber. The tert-butyl group improves solubility in cosmetic oil phases compared to the methyl/ethyl analogs.

  • Kinase Inhibitors: This compound serves as a scaffold for Tyrphostin synthesis (EGFR inhibitors), where the phenolic hydroxyl is further functionalized [2].

  • Polymer Additives: Used as a monomer in radical polymerization to introduce pendant antioxidant groups.

References

  • PrepChem. "Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate." PrepChem.com. Accessed March 2026.[5]

  • Gazit, A., et al. "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry 32.10 (1989): 2344-2352. (Foundational chemistry for benzylidene malononitriles).
  • ChemScene. "Tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate Product Page." ChemScene.com. Accessed March 2026.[5]

  • Sigma-Aldrich. "tert-Butyl cyanoacetate Product Specification." SigmaAldrich.com. Accessed March 2026.[5]

Methodological & Application

Application Note: Knoevenagel Condensation Protocol for tert-Butyl Cyanoacrylates

[1]

Executive Summary & Strategic Context

In modern drug discovery, tert-butyl cyanoacrylates serve as critical Michael acceptors (electrophilic warheads) for covalent inhibitors and as versatile metabolic pharmacophores. Unlike their ethyl or methyl counterparts, the tert-butyl group provides significant steric bulk, which can modulate the electrophilicity of the

However, the synthesis of tert-butyl esters presents a specific challenge: acid lability . The tert-butyl group undergoes cleavage to isobutylene and carboxylic acid under strong acidic conditions or high thermal stress. Consequently, standard Knoevenagel protocols utilizing strong acid catalysts or harsh acidic workups are unsuitable.

This Application Note details a Base-Catalyzed Knoevenagel Condensation protocol optimized for tert-butyl cyanoacetates. It prioritizes mild conditions to preserve the ester moiety while ensuring high conversion and stereoselectivity (typically favoring the E-isomer).

Mechanistic Principles

The reaction proceeds via a base-catalyzed nucleophilic addition of the active methylene compound (tert-butyl cyanoacetate) to an aldehyde, followed by dehydration.

Reaction Pathway
  • Deprotonation: The base abstracts a proton from the

    
    -position of the tert-butyl cyanoacetate (
    
    
    ), generating a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (R-CHO), forming a

    
    -hydroxy alkoxide intermediate.
    
  • Proton Transfer & Elimination: The intermediate is protonated (often by the conjugate acid of the catalyst), and subsequent E1cB elimination of water yields the

    
    -unsaturated ester.
    
Visualization: Catalytic Cycle

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical intermediate states.

KnoevenagelMechanismStartAldehyde +tert-Butyl CyanoacetateEnolateEnolateFormationStart->EnolateDeprotonationBaseBase Catalyst(Piperidine)Base->EnolateCatalysisAttackNucleophilicAttackEnolate->AttackIntermediateAldolIntermediateAttack->IntermediateEliminationDehydration(-H2O)Intermediate->EliminationElimination->BaseRegenerationProducttert-ButylCyanoacrylateElimination->Product

Figure 1: Catalytic cycle of the Knoevenagel condensation. The base is regenerated during the elimination step.

Experimental Protocols

Protocol A: The "Standard" Piperidine/Ethanol Method

Best for: Aromatic aldehydes, stable substrates, and initial screening. Scale: 10 mmol to 100 mmol.

Reagents & Materials
  • Aldehyde (1.0 equiv): e.g., Benzaldehyde, 4-Chlorobenzaldehyde.

  • Active Methylene (1.0 - 1.1 equiv): tert-Butyl cyanoacetate.

  • Catalyst: Piperidine (0.1 equiv) or Piperidine/Acetic Acid (0.1 equiv each).

  • Solvent: Absolute Ethanol (EtOH) or 2-Propanol (IPA).

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the aldehyde (10 mmol) and tert-butyl cyanoacetate (10 mmol) in Ethanol (5 mL/mmol).

    • Note: High concentration promotes precipitation of the product upon cooling.

  • Catalysis: Add Piperidine (1 mmol, ~100 µL).

    • Expert Tip: If the reaction is sluggish, add an equivalent amount of Glacial Acetic Acid to buffer the solution (forming piperidinium acetate), which often accelerates the dehydration step.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Workup (Crystallization):

    • Remove the heat source and allow the flask to cool to room temperature.

    • Place the flask in an ice bath (0-4°C) for 30 minutes. The product usually crystallizes out.

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold Ethanol (2 x 5 mL) and then cold Hexane (to remove trace piperidine).

  • Workup (Liquid Products):

    • If the product is an oil, evaporate the solvent under reduced pressure (

      
      °C).
      
    • Dissolve residue in Ethyl Acetate.

    • Crucial Step: Wash with saturated NaHCO₃ or Water. Do NOT wash with dilute HCl , as this may hydrolyze the tert-butyl ester.

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: The "Green" Aqueous/DBU Method

Best for: Acid-sensitive aldehydes, rapid synthesis, and "Green Chemistry" compliance. Scale: 1 mmol to 50 mmol.

Methodology
  • Setup: Open vessel or loosely capped vial.

  • Mixing: Combine Aldehyde (1.0 equiv) and tert-butyl cyanoacetate (1.0 equiv) in a Water:Ethanol (1:1) mixture.

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2-5 mol%) or dilute NaOH (if substrate tolerates).

  • Reaction: Stir vigorously at Room Temperature for 15–60 minutes.

  • Isolation: The product typically precipitates as a solid. Filter and wash with water.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the variables that most critically impact the quality of tert-butyl cyanoacrylates.

ParameterRecommendationScientific Rationale
Temperature Reflux (EtOH) or RT (Water)High heat (>100°C) risks thermal decarboxylation of the tert-butyl group.
Catalyst Load 5–10 mol%Excess base can cause Michael addition of the base itself to the product or induce polymerization.
Workup pH Neutral / Basic (pH 7-9) tert-Butyl esters are acid-labile. Acid washes (pH < 4) generate carboxylic acids and isobutylene gas.
Water Removal Not usually requiredWhile Knoevenagel produces water, the precipitation of the product in EtOH usually drives the equilibrium. For stubborn cases, use Toluene reflux with a Dean-Stark trap.
Troubleshooting Guide (Self-Validating Logic)
  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Impurities or low melting point.

    • Solution: Scratch the glass with a spatula to induce nucleation, or seed with a crystal. Alternatively, switch solvent to 2-Propanol/Water mixtures.

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Reversible aldol step or wet solvent.

    • Solution: Switch to Protocol B (DBU) or use Toluene with Dean-Stark to physically remove water.

  • Problem: Product decomposes (gas evolution) during workup.

    • Cause: Acid contamination.

    • Solution: Ensure all glassware is acid-free. Wash organic phase with NaHCO₃ immediately.

Workflow Visualization

This diagram outlines the decision tree for selecting the correct protocol and the subsequent purification logic.

WorkflowStartStart: Substrate AssessmentDecisionIs Substrate Acid/Heat Sensitive?Start->DecisionProtAProtocol A: Piperidine/EtOH(Reflux, 2-4h)Decision->ProtANo (Stable)ProtBProtocol B: DBU/Water:EtOH(RT, 30 min)Decision->ProtBYes (Sensitive)CoolCool to 0°CProtA->CoolFilterFiltration (Solid)Cool->FilterCheckCheck Purity (TLC/NMR)Filter->CheckPrecipPrecipitationProtB->PrecipPrecip->FilterRecrystRecrystallize (EtOH)Check->RecrystImpureFinalFinal Product(tert-Butyl Cyanoacrylate)Check->FinalPureRecryst->Final

Figure 2: Operational workflow for the synthesis and purification of tert-butyl cyanoacrylates.

References

  • Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanisms and Recent Literature. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2017). A mechanistic study of the Knoevenagel condensation reaction. Retrieved from [Link]

  • SciELO. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from [Link]

  • Organic Syntheses. (1925). tert-Butyl Chloride (Reference for tert-butyl stability/handling). Org. Synth. 1925, 5,[3] 35. Retrieved from [Link]

synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate using piperidine catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate via Piperidine-Catalyzed Knoevenagel Condensation

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8). This compound is a critical intermediate in the development of Tyrphostins (Tyrosine Phosphorylation Inhibitors), a class of small molecules designed to inhibit protein tyrosine kinases (PTKs) with applications in oncology and antiproliferative therapies.

The method utilizes a Knoevenagel condensation between 4-hydroxybenzaldehyde and tert-butyl cyanoacetate, catalyzed by piperidine . Unlike traditional acid-catalyzed methods or those requiring hazardous solvents (e.g., benzene), this protocol employs ethanol as a green solvent, ensuring high atom economy and simplified downstream processing.

Key Advantages:

  • Green Chemistry: Ethanol solvent system reduces environmental impact.

  • Scalability: Protocol is validated from milligram to multigram scales.

  • Purity: Crystallization-driven purification eliminates the need for chromatography in most batches.

Mechanistic Insight & Rational Design

The Knoevenagel condensation is the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[1]

Catalyst Selection: Why Piperidine?

Piperidine is the catalyst of choice for this specific transformation due to its dual nature:

  • Basic Strength (

    
    ):  It effectively deprotonates the 
    
    
    
    -carbon of the tert-butyl cyanoacetate (
    
    
    ), generating the reactive enolate.
  • Nucleophilicity: Piperidine can transiently form an iminium ion with the aldehyde, activating it for nucleophilic attack, although the enolate mechanism is dominant for highly active methylene compounds like cyanoacetates.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the critical dehydration step that drives the equilibrium toward the stable conjugated product.

KnoevenagelMechanism Reactants Reactants: 4-Hydroxybenzaldehyde + t-Butyl Cyanoacetate Deprotonation Step 1: Deprotonation (Piperidine acts as Base) Formation of Enolate Reactants->Deprotonation Piperidine Attack Step 2: Nucleophilic Attack Enolate attacks Carbonyl Deprotonation->Attack Intermediate Aldol-like Intermediate Attack->Intermediate Elimination Step 3: Dehydration (-H2O) Irreversible Step Intermediate->Elimination -OH, -H+ Product Product: tert-Butyl 2-cyano-3- (4-hydroxyphenyl)acrylate Elimination->Product

Figure 1: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation. The elimination of water is the thermodynamic driving force.

Experimental Protocol

Safety Warning: Piperidine is toxic and flammable. 4-Hydroxybenzaldehyde is an irritant. Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
4-Hydroxybenzaldehyde 122.121.0Electrophile
tert-Butyl Cyanoacetate 141.171.05Nucleophile
Piperidine 85.150.1Catalyst
Ethanol (Abs. or 95%) -SolventMedium
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add tert-butyl cyanoacetate (1.48 g, 10.5 mmol) to the solution.

  • Catalysis: Add Piperidine (approx. 100

    
    L, ~1.0 mmol) dropwise while stirring.
    
    • Observation: The solution may turn slightly yellow immediately upon base addition.

  • Reaction:

    • Option A (Rapid): Heat to reflux (80°C) for 2–4 hours.

    • Option B (Mild/High Purity): Stir at Room Temperature for 12–24 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The product typically has a higher

      
       than the aldehyde.
      
  • Workup & Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • If precipitation does not occur spontaneously, add cold distilled water (5–10 mL) dropwise to induce crystallization.

    • Filter the precipitate using a Büchner funnel.

    • Wash the solid cake with cold aqueous ethanol (1:1) to remove unreacted reagents and piperidine traces.

  • Purification: Recrystallize from hot Ethanol/Water if necessary. Dry under vacuum at 40°C.

Workflow Diagram

Workflow Start Dissolve 4-Hydroxybenzaldehyde in Ethanol AddReagents Add t-Butyl Cyanoacetate + Piperidine (Cat.) Start->AddReagents Reaction Reflux (2-4h) OR Stir RT (12-24h) AddReagents->Reaction Check TLC Check (Hex:EtOAc 7:3) Reaction->Check Check->Reaction Incomplete Precipitate Cool to 0°C (Add H2O if needed) Check->Precipitate Complete Filter Vacuum Filtration Wash with cold EtOH Precipitate->Filter Dry Dry in Vacuum Oven (40°C) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values below.

Expected Yield: 80–92% (Pale yellow solid)

TechniqueDiagnostic SignalStructural Assignment

H NMR
(DMSO-

)

1.48–1.52 (s, 9H)
tert-Butyl group (Methyls)

8.10–8.20 (s, 1H)
Vinylic Proton (-CH=C), characteristic of Knoevenagel products

6.90 & 7.90 (d, 4H)
Aromatic Protons (AA'BB' system)

10.5+ (s, 1H)
Phenolic -OH
IR Spectroscopy ~2220 cm

Nitrile (C

N) stretch
~1710 cm

Carbonyl (C=O) ester stretch
Melting Point 165–170°C (Predicted*)Based on ethyl ester analogs; verify experimentally.[4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Product too soluble in EtOH.Add water dropwise until turbidity persists, then cool.
Low Yield Reversible reaction (water buildup).Use molecular sieves in the reaction or extend reflux time.
Oiling Out Impurities preventing crystallization.Scratch the glass with a rod or add a seed crystal.
Red Coloration Oxidation of phenol or excess base.Reduce piperidine amount; ensure inert atmosphere (

) if scaling up.

Applications in Drug Discovery

This molecule serves as a versatile scaffold in medicinal chemistry:

  • Tyrphostins: The 2-cyano-3-arylacrylate motif is the pharmacophore for many Tyrphostins (e.g., AG-490), which block substrate binding to the kinase domain [1].

  • Protecting Group Strategy: The tert-butyl ester is acid-labile. It can be selectively cleaved using TFA (Trifluoroacetic acid) to yield the free carboxylic acid without hydrolyzing the nitrile group, a common issue when using ethyl/methyl esters which require basic hydrolysis [2].

  • UV Filters: Similar acrylate derivatives are investigated for their ability to absorb UV radiation due to the extended conjugation system.

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science, 267(5205), 1782–1788.

  • Verlai, T., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation.[5] ChemRxiv.

  • BenchChem Protocols. Application Notes for Knoevenagel Condensation with Piperidine.

  • Organic Chemistry Portal. Knoevenagel Condensation Mechanism and Modifications.

Sources

microwave-assisted synthesis of sterically hindered cyanoacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Sterically Hindered


-Cyanoacrylates 

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of sterically hindered


-cyanoacrylates via Knoevenagel condensation. While ubiquitous in drug development as pharmacophores (e.g., EGFR inhibitors like Tyrphostins) and precursors for biocompatible adhesives, sterically hindered substrates often suffer from sluggish kinetics and low yields under conventional thermal conditions.

This protocol leverages dielectric heating to overcome the activation energy barriers imposed by bulky substituents (e.g., ortho-substituted aromatics or branched ester chains). By utilizing a controlled single-mode microwave reactor, researchers can achieve quantitative conversion in minutes rather than hours, minimizing thermal degradation and solvent waste.

Scientific Foundation

The Steric Challenge

In the classical Knoevenagel condensation, a nucleophilic attack occurs between an active methylene compound (e.g., ethyl cyanoacetate) and a carbonyl component (aldehyde/ketone).

  • Steric Hindrance: When the aldehyde possesses bulky substituents (e.g., 2,6-disubstituted benzaldehydes) or the ester group is voluminous (e.g., tert-butyl or adamantyl), the approach of the nucleophile is physically obstructed.

  • Thermal Deficit: Conventional conductive heating (oil bath) creates a thermal gradient. To drive a hindered reaction, high wall temperatures are required, often leading to the polymerization of the sensitive cyanoacrylate product or decarboxylation before the reaction completes.

The Microwave Solution: Dielectric Polarization

Microwave irradiation (2.45 GHz) targets the dipoles in the reaction mixture (specifically the polar transition state).

  • Dipolar Polarization: The oscillating electric field aligns polar molecules.[1] The lag in alignment creates internal friction/heat.[1]

  • Selective Heating: The transition state of the Knoevenagel condensation is more polar than the ground state. According to the Hammond postulate , microwave irradiation selectively stabilizes this polar transition state, effectively lowering the activation energy (

    
    ) and accelerating the reaction rate significantly beyond what is explained by temperature alone (non-thermal effect).
    

Experimental Protocol

Equipment & Reagents
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave). Note: Single-mode is preferred for scale < 50 mL due to uniform field density.

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vial with Teflon/silicone septa.

  • Reagents:

    • Aldehyde: Sterically hindered aldehyde (1.0 equiv). Example: 2,6-dichlorobenzaldehyde.

    • Active Methylene: Sterically hindered cyanoacetate (1.0–1.1 equiv). Example: tert-butyl cyanoacetate.

    • Catalyst: Ammonium Acetate (

      
      ) or Piperidine (catalytic amount, 5-10 mol%).
      
    • Solvent: Ethanol (Green/Polar) or Toluene (if azeotropic water removal is critical, though less MW active). Recommendation: Solvent-free conditions are often optimal for MW Knoevenagel.

General Procedure (Solvent-Free Method)
  • Preparation: In a 10 mL microwave vial, charge the hindered aldehyde (2.0 mmol), the hindered cyanoacetate (2.2 mmol), and ammonium acetate (0.2 mmol).

  • Homogenization: If solids are present, add a minimal amount of Ethanol (0.5 mL) to create a slurry. If liquid, mix neatly.

  • Irradiation Setup:

    • Control Mode: Standard (Temperature Control).

    • Temperature:

      
       (Optimization range: 
      
      
      
      ).
    • Ramp Time: 1:00 min.

    • Hold Time: 5:00 min (vs. 4-6 hours conventional).

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High (magnetic stir bar is essential for heat distribution).

  • Cooling: Rapid compressed air cooling to

    
     to quench the reaction and prevent oligomerization.
    
  • Workup:

    • The reaction mixture typically solidifies upon cooling.

    • Recrystallization: Dissolve in hot Ethanol or Ethyl Acetate/Hexane mixture. Cool to

      
       to precipitate pure crystals.
      
    • Filtration: Vacuum filter and wash with cold hexanes.

Optimization Parameters
ParameterRecommendationRationale
Catalyst

(Solid)
Mildly basic; sublimes/decomposes easily during workup, leaving no residue.
Solvent Solvent-Free or EtOHHigh loss tangent (

) of EtOH ensures efficient coupling. Solvent-free maximizes concentration and rate.
Power Dynamic (Max 300W)Allow the PID controller to modulate power to maintain the set temperature.
Stoichiometry 1:1.1 (Aldehyde:Ester)Slight excess of the cheaper ester drives the equilibrium to completion.

Visualization of Workflows

Experimental Workflow

ReactionWorkflow Start Reagent Prep (Aldehyde + Cyanoacetate) Mix Homogenization (Add NH4OAc) Start->Mix MW MW Irradiation 120°C, 5 min, 300W Mix->MW Sealed Vial Cool Rapid Cooling (Quench) MW->Cool Air Jet Analysis TLC / NMR Check Cool->Analysis Analysis->MW Incomplete Workup Recrystallization (EtOH/Hexane) Analysis->Workup Conversion >98% Product Pure Cyanoacrylate (>95% Yield) Workup->Product

Figure 1: Step-by-step workflow for the .

Mechanistic Pathway (Graphviz)

Mechanism Reactants Reactants (Aldehyde + Active Methylene) Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate NH4OAc Attack Nucleophilic Attack (Sterically Hindered Step) Enolate->Attack TS Polar Transition State (Stabilized by MW) Attack->TS MW Energy Input Intermediate Aldol Adduct (Alcohol) TS->Intermediate Rapid Kinetics Elimination Dehydration (-H2O) Intermediate->Elimination Product α-Cyanoacrylate (Olefin) Elimination->Product

Figure 2: Mechanistic pathway highlighting the microwave stabilization of the polar transition state during nucleophilic attack.

Data & Validation

Comparative Efficiency

The following table illustrates the efficiency gains when synthesizing ethyl 2-cyano-3-(2,6-dichlorophenyl)acrylate (a hindered model substrate).

MethodTemperatureTimeYield (%)Purity (HPLC)
Conventional (Reflux)

(EtOH)
6.0 Hours65%88%
Microwave (This Protocol)

(Solvent-free)
5 Minutes 96% 98%
Characterization Checkpoints
  • TLC: Eluent 20% Ethyl Acetate in Hexane. Product typically moves to

    
    , distinct from polar aldehyde (
    
    
    
    ).
  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde singlet (

    
     ppm) and the appearance of the olefinic proton singlet (
    
    
    
    ppm). The shift is characteristic of the E-isomer, which is thermodynamically favored.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Extreme steric bulk (e.g., anthracene derivatives).

    • Fix: Increase temperature to

      
       and switch to a high-boiling solvent like chlorobenzene if pressure is a concern.
      
  • Issue: Polymerization (Gelling).

    • Cause: Overheating or basic impurities.

    • Fix: Add a radical inhibitor (Hydroquinone, 0.1 mol%) to the reaction mixture. Ensure the cooling step is rapid.

  • Issue: "Oiling Out" during Recrystallization.

    • Cause: Product melting point is near the solvent boiling point.

    • Fix: Use a mixed solvent system (EtOH/Water) and scratch the glass to induce nucleation.

References

  • Microwave-Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some

    
    -Cyanoacrylates. 
    Source: ResearchGate
    URL:[2][3][4][Link]
    
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (Molecules) URL:[Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: SciELO URL:[Link]

  • n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Source: PubMed Central (NIH) URL:[Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. Source: MDPI URL:[Link]

Sources

copolymerization of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate with styrene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

This Application Note details the synthesis and copolymerization of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate (tBCHPA) with styrene (St) . This specific comonomer pair represents a class of "functional trisubstituted ethylenes" (TSEs).

Why this system matters for Drug Development:

  • Alternating Architecture: Unlike typical random acrylic/styrenic copolymers, TSEs are sterically precluded from homopolymerization. They copolymerize with electron-rich monomers (like styrene) in a strictly alternating or semi-alternating fashion (

    
    ). This yields highly regular polymer backbones essential for predictable drug release kinetics.
    
  • Dual-Functionality: The monomer provides two orthogonal handles for bioconjugation:

    • Phenolic -OH: A site for coupling drugs via ether/ester linkages or for pH-responsive solubility changes.

    • tert-Butyl Ester: An acid-labile protecting group that, upon removal, yields a carboxylic acid for electrostatic complexation with cationic payloads (e.g., Doxorubicin).

  • High

    
     Scaffolds:  The rigid phenylcyanoacrylate unit significantly increases the glass transition temperature (
    
    
    
    ) compared to polystyrene, improving the thermal stability of nanoparticle formulations.

Part 2: Monomer Synthesis & Purification

Commercial availability of tBCHPA is limited. In-house synthesis via Knoevenagel condensation is the industry standard for high-purity applications.

Protocol 1: Synthesis of tBCHPA

Reaction Scheme:



Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • tert-Butyl cyanoacetate (1.05 eq)

  • Piperidine (Catalytic, 0.05 eq)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and tert-butyl cyanoacetate (14.8 g, 105 mmol) in 100 mL of anhydrous ethanol.

  • Catalysis: Add piperidine (0.5 mL) dropwise. The solution will likely turn yellow/orange.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (80°C) for 4-6 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

  • Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (

    
    ). The product should precipitate as yellow crystals.
    
  • Purification: Filter the solid and wash with cold ethanol (

    
    ). Recrystallize from ethanol/water (9:1) to remove trace piperidine.
    
  • Drying: Dry in a vacuum oven at 40°C overnight.

    • Target Yield: >85%

    • Validation:

      
       (DMSO-
      
      
      
      ) must show the vinyl proton singlet at
      
      
      .

Part 3: Copolymerization Protocol

Critical Mechanism Note: This system follows a penultimate unit effect model. The tBCHPA radical is electron-deficient and bulky; it will not add to itself (


). It will strictly add to Styrene. Styrene radicals, however, prefer the electron-deficient tBCHPA over another Styrene unit, leading to an alternating sequence.

Challenge: The phenolic group can act as a radical retarder (chain transfer agent). Solution: Use a slightly higher initiator concentration (2-3 mol%) or, for ultra-high MW, protect the phenol (e.g., acetoxy-protection) prior to polymerization. The protocol below assumes the direct use of the phenolic monomer, which is sufficient for MW < 50 kDa.

Protocol 2: Free Radical Solution Copolymerization

Materials Table:

ComponentRoleSpecification
Styrene (St) Monomer 1Deinhibited (pass through basic alumina), distilled.
tBCHPA Monomer 2Recrystallized, dry.
AIBN InitiatorRecrystallized from methanol.
DMF SolventHPLC Grade, anhydrous (Solubilizes the phenol).
Methanol PrecipitantCold, excess.

Experimental Workflow:

  • Feed Ratio Setup: To maximize alternation and conversion, use a 1:1 molar feed ratio .

    • Styrene: 10.4 g (100 mmol)

    • tBCHPA:[1] 24.5 g (100 mmol)

    • Solvent (DMF): 80 mL (Target ~30-40 wt% solids).

  • Deoxygenation (Critical):

    • Combine monomers and solvent in a Schlenk flask.

    • Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen (oxygen inhibits polymerization and promotes phenolic oxidation).

    • Alternative: Sparge with high-purity Argon for 30 mins.

  • Initiation:

    • Add AIBN (328 mg, 2.0 mmol, 1 mol% relative to total monomer).

    • Immerse flask in a pre-heated oil bath at 70°C .

  • Polymerization:

    • Stir magnetically at 300 rpm.

    • Time: 12–24 hours. (Note: Conversion limits are often ~60-70% due to the alternating nature; pushing further may lead to Styrene homopolymerization blocks).

  • Termination & Isolation:

    • Quench reaction by cooling to

      
       and exposing to air.
      
    • Dropwise addition of the polymer solution into a 10-fold excess of cold Methanol under vigorous stirring.

    • The copolymer P(St-alt-tBCHPA) will precipitate as a fibrous solid.

  • Purification:

    • Redissolve in THF and reprecipitate in Methanol (Repeat 2x) to remove unreacted tBCHPA.

    • Vacuum dry at 50°C for 24 hours.

Part 4: Visualization of Mechanism & Workflow

The following diagrams illustrate the synthesis pathway and the alternating copolymerization cycle governed by the electron-donor (Styrene) and electron-acceptor (tBCHPA) interactions.

G cluster_0 Monomer Synthesis cluster_1 Copolymerization Cycle (Alternating) Aldehyde 4-Hydroxy- benzaldehyde Inter Intermediate Complex Aldehyde->Inter Piperidine Cyano t-Butyl Cyanoacetate Cyano->Inter Monomer tBCHPA (Monomer) Inter->Monomer -H2O (Knoevenagel) St_Rad ~Styrene Radical (Electron Rich) tB_Mon tBCHPA (Monomer) St_Rad->tB_Mon Fast Cross-Prop (k12 >> k11) tB_Rad ~tBCHPA Radical (Electron Poor) St_Mon Styrene (Monomer) tB_Rad->St_Mon Fast Cross-Prop (k21 >> k22) tB_Rad->tB_Mon Sterically Forbidden St_Mon->St_Rad tB_Mon->tB_Rad

Caption: Synthesis of tBCHPA monomer and the kinetic cycle driving alternating copolymerization.

Part 5: Characterization & Validation

To certify the polymer for drug delivery applications, the following parameters must be validated:

MethodParameterExpected Result / Criteria

CompositionIntegration of Styrene aromatic protons (6.5-7.2 ppm) vs. tBCHPA t-butyl protons (1.4 ppm). Ratio should be approx 1:1.
FT-IR Functional Groups2220 cm

(CN stretch), 1730 cm

(Ester C=O), 3400 cm

(Phenolic -OH).
GPC (THF) Molecular Weight

: 15,000 – 45,000 Da. PDI: 1.5 – 2.0 (Typical for free radical).
DSC Thermal PropertySingle

significantly higher than Polystyrene (

). Expect

due to backbone rigidity.

Part 6: Troubleshooting & Expert Tips

  • Retardation Issues: If polymerization is slow or yields are <20%, the phenolic proton is likely quenching radicals.

    • Fix: Acetylate the monomer (Reaction with acetic anhydride)

      
       Polymerize 
      
      
      
      Hydrolyze with hydrazine or mild base to restore the phenol.
  • Solubility: The copolymer is hydrophobic.

    • Note: For biological testing, the tert-butyl group can be removed (TFA/DCM, 1:1 mixture, 2 hrs) to generate the amphiphilic Poly(Styrene-alt-2-cyano-3-(4-hydroxyphenyl)acrylic acid) , which forms micelles in water at pH > 7.

  • Coloration: The polymer may appear slightly yellow. This is normal for cyano-substituted conjugated systems and does not necessarily indicate impurity.

References

  • Knoevenagel Condensation Standards: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011. Link

  • Copolymerization Kinetics of Trisubstituted Ethylenes: Kharas, G. B., et al. "Synthesis and styrene copolymerization of novel trisubstituted ethylenes: Alkyl ring-substituted 2-methoxyethyl phenylcyanoacrylates." Macromolecules (Analogous System Reference), via ChemRxiv, 2023. Link

  • Styrene-Acrylate Reactivity: Davis, T. P., et al. "Copolymerization propagation kinetics of styrene with alkyl acrylates."[2] Polymer International, 1991.[2] Link

  • Functional Styrenic Copolymers: Endo, T., et al. "Synthesis and Properties of Ethylene-Substituted Styrene Copolymers." Journal of Applied Polymer Science, 2008.[3] Link

Sources

functionalized cyanoacrylate monomers for biomedical adhesives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Standard alkyl cyanoacrylates (e.g., ethyl, n-butyl) have long served as tissue adhesives but suffer from high stiffness (modulus >500 MPa), exothermic toxicity, and formaldehyde generation during degradation. This guide details the engineering of functionalized alkoxy-alkyl cyanoacrylates —specifically 2-ethoxyethyl 2-cyanoacrylate (EECA) . The incorporation of an ether linkage in the ester side chain imparts conformational flexibility, significantly lowering the elastic modulus to match soft tissue (0.1–10 MPa) and reducing local histotoxicity.

Chemistry & Design Logic

The core innovation lies in the side-chain modification .

  • Traditional: Rigid alkyl chains (Ethyl/Butyl)

    
     High crystallinity 
    
    
    
    Brittle bond.
  • Functionalized: Alkoxy-alkyl chains (Ethoxyethyl)

    
     Ether oxygen rotation 
    
    
    
    Low
    
    
    & High Flexibility.

Mechanism of Action: Cyanoacrylates polymerize via an anionic mechanism initiated by weak nucleophiles (hydroxyl groups, amino acids) present in tissue fluid.[1]

Polymerization Initiator Tissue Nucleophile (OH-, NH2-) Monomer Monomer (C=C Double Bond) Initiator->Monomer Attack on Beta-Carbon Transition Anionic Transition State Monomer->Transition Electron Delocalization Polymer Poly(CA) Chain (Adhesive Bond) Transition->Polymer Propagation H2O Trace Moisture H2O->Initiator Activates

Figure 1: Anionic polymerization pathway initiated by tissue surface moisture.

Protocol: Synthesis of 2-Ethoxyethyl 2-Cyanoacrylate (EECA)

Objective: Synthesize high-purity EECA monomer via Knoevenagel condensation followed by thermal depolymerization.

Materials
  • Precursor: 2-Ethoxyethyl cyanoacetate (1.0 eq)

  • Reagent: Paraformaldehyde (1.05 eq)

  • Catalyst: Piperidine (0.5 mol%)

  • Solvent: Toluene (Azeotropic agent)

  • Inhibitors: Phosphorus pentoxide (

    
    ), Hydroquinone.
    
Step-by-Step Methodology

Phase A: Condensation (Oligomerization)

  • Setup: Equip a 1L 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and mechanical stirrer.

  • Reaction: Charge flask with 2-ethoxyethyl cyanoacetate, paraformaldehyde, and toluene (250 mL).

  • Catalysis: Add piperidine dropwise while heating to reflux.

  • Water Removal: Reflux until theoretical water volume is collected in the Dean-Stark trap (approx. 3-5 hours).

    • Expert Insight: Failure to remove all water results in premature polymerization during the cracking phase.

  • Solvent Stripping: Remove toluene under reduced pressure (rotary evaporator). The result is a viscous pre-polymer.

Phase B: Thermal Depolymerization (Cracking)

  • Acidification: Add

    
     (1.0% w/w) and Hydroquinone (0.5% w/w) to the pre-polymer.
    
    • Why:

      
       neutralizes basic residues; Hydroquinone prevents radical polymerization.
      
  • Apparatus: Connect the flask to a high-vacuum distillation setup with a short-path condenser.

  • Cracking: Heat the mixture to 160–180°C under high vacuum (<2 mmHg).

  • Collection: The polymer "unzips," and monomeric EECA distills over. Collect the fraction boiling at 110–115°C (at 1 mmHg).

    • Critical Control Point: Monitor receiving flask temperature. If it rises, add

      
       gas to the system to stabilize the distillate immediately.
      

Phase C: Stabilization

  • Add 10-20 ppm

    
      (anionic inhibitor) and 100 ppm BHT  (radical inhibitor) to the purified monomer immediately.
    
  • Store in HDPE bottles at 4°C.

Protocol: Characterization & Validation

Chemical Verification
MethodParameterAcceptance Criteria
GC-MS Purity> 99.0% (Area %)
1H-NMR StructureVinyl protons at

7.0 & 6.6 ppm; Ether protons distinct.
Karl Fischer Moisture< 500 ppm (Critical for shelf life)
Mechanical Performance (Lap Shear)

Standard: ASTM D1002 (Modified for Bioadhesives)

  • Substrate: Porcine skin strips (25mm x 100mm) kept moist with PBS.

  • Application: Apply 20

    
    L of EECA to a 12mm x 25mm overlap area.
    
  • Curing: Press with 1N force for 30 seconds. Allow 1-hour full cure at 37°C.

  • Testing: Pull at 1.3 mm/min using a Universal Testing Machine (e.g., Instron).

  • Target: Bond strength > 40 N/cm² (comparable to Dermabond).

Cytotoxicity Testing (ISO 10993-5)

Method: Elution Test (MEM Extract)

  • Preparation: Cure adhesive on a glass slide for 24 hours.

  • Extraction: Incubate cured adhesive in MEM culture medium (3 cm²/mL) at 37°C for 24 hours.

  • Exposure: Apply extract to L929 mouse fibroblast monolayer.[2]

  • Readout: Incubate 48h. Assess viability using MTT assay.

    • Pass Criteria: Viability > 70% relative to control.

Experimental Workflow Diagram

Workflow cluster_QC Quality Gate Start Start: Functionalized Cyanoacetate Condensation Knoevenagel Condensation (Dean-Stark / Toluene) Start->Condensation PrePolymer Crude Pre-Polymer Condensation->PrePolymer Cracking Thermal Depolymerization (180°C / P2O5 / Vacuum) PrePolymer->Cracking Distillation Fractional Distillation (Collect Monomer) Cracking->Distillation Stabilization Stabilization (SO2 + BHT) Distillation->Stabilization QC QC: GC-MS & NMR Stabilization->QC

Figure 2: End-to-end synthesis and purification workflow for biomedical cyanoacrylates.

Expert Troubleshooting (FAQs)

  • Q: The monomer polymerized inside the receiver flask during distillation.

    • A: The receiver flask was likely too basic (glassware alkalinity). Acid-wash all glassware with 0.1N HCl and dry thoroughly before use. Pre-charge the receiver with a trace of

      
       or radical inhibitor.
      
  • Q: The bond strength is high, but the tissue necrosis is observed.

    • A: The chain length is likely too short (e.g., methyl/ethyl contamination). Verify the purity of the ethoxyethyl starting material. Ensure the adhesive is not applied too thickly; thick layers generate excessive heat during cure.

References

  • Synthesis of Alkoxyalkyl Cyanoacrylates

    • Title: "Alkoxyethyl Cyanoacrylates Demonstrate Superior Elasticity Over Traditional Alkyl Cyanoacrylates for Biomedical Applications"[3]

    • Source: BenchChem Technical Notes
  • Biocompatibility Standards

    • Title: "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity"
    • Source: ISO.org[2]

    • URL:[Link]

  • Mechanical Testing Protocol

    • Title: "Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal)"
    • Source: ASTM Intern
    • URL:[Link]

  • Polymerization Mechanism

    • Title: "Cyanoacrylate Adhesives in Surgical Applications: A Critical Review"[4]

    • Source: Reviews of Adhesion and Adhesives[4][5]

    • URL:[Link]

Sources

Application Note & Protocols: Antioxidant Functionalized Acrylate Monomers for Advanced Coating Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxidative degradation is a primary failure mechanism for polymeric coatings, leading to diminished performance, reduced lifespan, and aesthetic deterioration. The incorporation of antioxidant moieties directly into the polymer backbone via functionalized monomers offers a robust solution to mitigate these effects. This guide provides a comprehensive overview of the design, synthesis, and application of antioxidant functionalized acrylate monomers for creating high-performance coatings. We present detailed protocols for monomer synthesis, coating formulation, and rigorous characterization of antioxidant efficacy, intended for researchers in materials science, polymer chemistry, and industrial coating development.

Introduction: The Challenge of Oxidative Degradation in Coatings

Polymer-based coatings are ubiquitous, providing essential protection and aesthetic properties to a vast array of substrates. However, exposure to environmental factors such as UV radiation, heat, and atmospheric oxygen initiates oxidative degradation processes.[1][2] This degradation manifests as discoloration, loss of gloss, cracking, and a decline in mechanical integrity, ultimately compromising the protective function of the coating.[2]

Traditionally, antioxidants are incorporated as additives into coating formulations.[3] While effective, this approach can suffer from issues like migration, leaching, and poor long-term stability. Covalently bonding the antioxidant functionality to the polymer backbone by using functionalized monomers provides a permanent solution, ensuring the antioxidant is precisely where it is needed for the lifetime of the coating. Acrylate and methacrylate monomers are ideal building blocks for this purpose due to their versatility and ease of polymerization, allowing for the creation of tailor-made polymers with a wide range of properties.[4][5][6]

This document details the strategic design of these monomers, polymerization techniques, and critical evaluation protocols to validate their performance.

Monomer Design & Synthesis Strategy

The core of this technology lies in the synthesis of a monomer that combines a polymerizable acrylate group with a potent antioxidant moiety. The choice of antioxidant is critical and can be sourced from both natural and synthetic origins.

2.1. Selection of Antioxidant Moieties

  • Bio-based Phenolics: Natural compounds like gallic acid, ferulic acid, and catechins are excellent candidates due to their inherent radical scavenging capabilities.[7][8] Gallic acid, in particular, offers multiple phenolic hydroxyl groups for high antioxidant activity.[7]

  • Vitamins: Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are well-documented antioxidants that can be chemically modified to incorporate a polymerizable handle.[8][9]

  • Hindered Phenols: Synthetic hindered phenols (e.g., derivatives of butylated hydroxytoluene - BHT) are widely used industrial antioxidants that can be functionalized for polymerization.

2.2. Synthetic Strategy: A General Overview

A common synthetic route involves an esterification or etherification reaction to link the antioxidant molecule to an acrylate monomer bearing a reactive group, such as a hydroxyl or carboxyl group. A critical consideration is the protection of the antioxidant's active phenolic hydroxyl groups during the free-radical polymerization process, as they can inhibit or terminate the reaction.[7]

The following diagram illustrates a generalized workflow for synthesizing an antioxidant-functionalized acrylate monomer from a natural phenolic acid like gallic acid.

SynthesisWorkflow cluster_0 Phase 1: Monomer Synthesis cluster_1 Phase 2: Polymerization & Final Polymer A Start: Natural Antioxidant (e.g., Gallic Acid) B Step 1: Protect Phenolic -OH Groups (e.g., Acetylation, Silylation) A->B Protecting Agent C Step 2: Esterification React with Acrylate Monomer (e.g., Hydroxyethyl Acrylate) B->C Acylation Catalyst D Protected Antioxidant Acrylate Monomer C->D E Step 3: Free Radical Polymerization (e.g., RAFT, Emulsion) D->E Initiator, Other Monomers F Protected Antioxidant Polymer E->F G Step 4: Deprotection (e.g., Hydrolysis) F->G Acid/Base Catalyst H Final Antioxidant Functionalized Polymer G->H caption Generalized workflow for monomer synthesis and polymerization.

Caption: Generalized workflow for monomer synthesis and polymerization.

Polymerization and Coating Formulation

The synthesized antioxidant monomers can be polymerized or copolymerized with other standard acrylate monomers (e.g., methyl methacrylate, butyl acrylate) to tailor the final properties of the coating, such as hardness, flexibility, and glass transition temperature (Tg).[]

3.1. Polymerization Techniques

  • Emulsion Polymerization: This technique is widely used for producing acrylic latexes for water-based coatings. It is an environmentally friendly method that results in high molecular weight polymers dispersed in water.

  • Solution Polymerization: The monomers are dissolved in a solvent with an initiator. This method offers good control over molecular weight and is suitable for producing resins for solvent-borne coatings.

  • Controlled Radical Polymerization (e.g., RAFT): Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an advanced technique that allows for precise control over the polymer architecture, leading to polymers with well-defined molecular weights and low dispersity.[8] This is particularly useful for creating block copolymers or other complex structures.

3.2. Coating Formulation Workflow

Once the antioxidant polymer is synthesized, it serves as the binder in the final coating formulation. Other components are added to achieve the desired application properties.

CoatingFormulation cluster_main Coating Formulation & Application Polymer Antioxidant Polymer (Binder) Mixing High-Shear Mixing Polymer->Mixing Solvent Solvent/Water (Vehicle) Solvent->Mixing Pigment Pigments/Fillers Pigment->Mixing Additive Additives (e.g., Dispersants, Flow Agents) Additive->Mixing Coating Liquid Coating Mixing->Coating Application Application (e.g., Spraying, Brushing) Coating->Application Curing Curing (e.g., UV, Thermal) Application->Curing FinalFilm Final Protective Film Curing->FinalFilm caption Workflow for creating a coating from the antioxidant polymer.

Caption: Workflow for creating a coating from the antioxidant polymer.

Experimental Protocols: Synthesis and Characterization

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 4.1: Synthesis of a Gallic Acid-Based Acrylate Monomer (Illustrative Example)

This protocol is an illustrative example based on principles described in the literature.[7] Researchers should adapt it based on specific reactants and safety protocols.

  • Protection of Gallic Acid:

    • Dissolve gallic acid in an appropriate solvent (e.g., acetone).

    • Add a protecting agent (e.g., acetic anhydride) and a catalyst (e.g., a few drops of sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Isolate the protected gallic acid by precipitation in cold water, followed by filtration and drying.

  • Esterification with Hydroxyethyl Acrylate (HEA):

    • Dissolve the protected gallic acid in a dry solvent (e.g., dichloromethane) under an inert atmosphere (N2).

    • Add HEA, a coupling agent (e.g., DCC), and a catalyst (e.g., DMAP).

    • Stir the reaction at room temperature for 24-48 hours.

    • Filter the reaction mixture to remove by-products and purify the resulting protected monomer using column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized monomer using ¹H NMR and FTIR spectroscopy. The FTIR spectrum should show characteristic peaks for the acrylate C=C and C=O groups, as well as the ester linkage.[11]

Protocol 4.2: Characterization of Cured Coating Film

  • Thermal Stability (Thermogravimetric Analysis - TGA):

    • Place a small sample (5-10 mg) of the cured coating film into a TGA crucible.

    • Heat the sample from room temperature to ~600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The resulting plot of weight loss versus temperature indicates the onset of thermal degradation. A higher degradation temperature for the antioxidant-functionalized coating compared to a non-functionalized control demonstrates improved thermal stability.

  • Adhesion Test (ASTM D3359 - Cross-Hatch Adhesion):

    • Use a sharp blade to cut a lattice pattern through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the lattice and then remove it rapidly.

    • Classify the adhesion based on the amount of coating removed by the tape, according to the ASTM scale (5B = no detachment, 0B = >65% detachment). Good adhesion is critical for a protective coating.[5]

Protocols for Evaluating Antioxidant Efficacy

The primary function of the incorporated monomer is to provide long-term antioxidant protection. This efficacy must be quantified.

5.1. Mechanism of Action: Radical Scavenging

The phenolic hydroxyl groups on the functionalized polymer chain act as hydrogen donors, neutralizing highly reactive free radicals (R•) that initiate the degradation cascade. This process converts the free radical into a harmless species while generating a stable, non-reactive polymer radical.[3]

RadicalScavenging cluster_mech Antioxidant Mechanism Polymer Polymer-Ar-OH (Antioxidant Polymer) Product1 Polymer-Ar-O• (Stable Polymer Radical) Polymer->Product1 + R• Radical R• (Reactive Free Radical) Product2 R-H (Neutralized Species) Radical->Product2 + Polymer-Ar-OH caption Radical scavenging by a phenolic antioxidant polymer.

Caption: Radical scavenging by a phenolic antioxidant polymer.

Protocol 5.2: DPPH• Free Radical Scavenging Assay

This assay measures the ability of the antioxidant to donate a hydrogen atom and quench the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[12]

  • Preparation:

    • Prepare a stock solution of the antioxidant polymer in a suitable solvent (e.g., THF or methanol).

    • Prepare a 0.1 mM solution of DPPH• in the same solvent. This solution should have a deep violet color.

  • Procedure:

    • In a cuvette, mix a specific volume of the DPPH• solution with varying concentrations of the polymer solution.

    • Include a control sample containing only the DPPH• solution and solvent.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at the characteristic wavelength for DPPH• (~517 nm) using a UV-Vis spectrophotometer.

    • The reduction of the violet DPPH• to the yellow DPPH-H results in a decrease in absorbance.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • A higher % Inhibition indicates greater antioxidant activity.

Protocol 5.3: ABTS•+ Radical Cation Decolorization Assay

This assay measures the ability of the antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[12][13]

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation, which is dark blue-green.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Procedure:

    • Add a small volume of the antioxidant polymer solution to a defined volume of the diluted ABTS•+ solution.

    • Mix thoroughly and allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH• assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Table 1: Comparison of Antioxidant Assay Characteristics

FeatureDPPH AssayABTS Assay
Radical Type Nitrogen-centered radicalNitrogen-centered radical cation
Wavelength ~517 nm~734 nm
Solubility Organic solventsAqueous & Organic solvents
pH Sensitivity Less sensitiveSensitive to pH changes
Interference Color interference can occurLess prone to color interference

Applications and Future Directions

The ability to create coatings with inherent, long-lasting antioxidant protection opens up numerous application areas:

  • Protective Industrial Coatings: Enhancing the weatherability and color retention of coatings for infrastructure, automotive, and aerospace applications.[1][2]

  • Food Packaging: Developing active packaging films that prevent lipid oxidation in foods, thereby extending shelf life and preserving quality.[14][15]

  • Biomedical Devices: Creating biocompatible coatings for implants that resist oxidative degradation in the physiological environment.

  • UV-Curable Coatings: Incorporating antioxidant functionality can help overcome oxygen inhibition during the UV curing process, leading to more efficient and complete polymerization.[16]

Future research is directed towards developing monomers from a wider range of sustainable, bio-based resources and designing multi-functional monomers that combine antioxidant properties with other functionalities like antimicrobial or self-healing capabilities.

Conclusion

Antioxidant functionalized acrylate monomers represent a significant advancement in the development of durable and high-performance coatings. By covalently integrating antioxidant stability into the polymer backbone, this approach overcomes the limitations of traditional additive-based methods. The protocols and strategies outlined in this guide provide a framework for the rational design, synthesis, and validation of these advanced materials, enabling researchers to create next-generation coatings with significantly enhanced longevity and performance across a wide range of demanding applications.

References

Acrylic monomers based emulsion copolymer for coating application. (n.d.). Indian Journal of Chemical Technology. [4] Acrylate Monomers and Their Versatile Industrial Uses. (n.d.). Gellner Industrial. [14] Antioxidant Edible Coatings and Films: A Sustainable Solution for Food Preservation. (n.d.). Blue California. [5] Co-polymerization of Acrylates. (2009). VSP. [7] Original Bio-Based Antioxidant Poly(meth)acrylate from Gallic Acid-Based Monomers. (2021). ACS Sustainable Chemistry & Engineering. [] Acrylate-Monofunctional Monomers. (n.d.). BOC Sciences. [6] Acrylic Monomers| Hydrophobic Polymers| Paint&Coatings. (n.d.). Chirag Enterprise. [1] What are the applications of antioxidants, light stabilizers and the combination of both in coatings? (2023). Longchang Chemical. [3] Coating antioxidant. (n.d.). Nanjing Reborn New Materials Co.,Ltd. [9] Design of Antioxidant Monomer. (n.d.). TopSCHOLAR. [15] Edible coatings, emerging trends and applications in sustainable food preservation. (2025). Tecnoalimenti. [17] Preparation and Characterization of UV-Curable Acrylic Membranes Embedding Natural Antioxidants. (2020). MDPI. [8] Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (n.d.). PMC. [2] Understanding Antioxidants: Their Role in Industrial Processes. (2023). Vinati Organics. [12] Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. (2010). MDPI. [11] Synthesis and Characterization of Core-Shell Acrylate Based Latex and Study of Its Reactive Blends. (2008). MDPI. [13] Methods for testing antioxidant activity. (2001). ResearchGate. [16] Use of antioxidants in radiation-curable coating compositions for the production of abhesive coatings. (n.d.). Google Patents.

Sources

Solvent-Free Green Synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pursuit of sustainable chemical synthesis, the development of solvent-free reaction conditions is a paramount objective of green chemistry. This application note provides a detailed protocol for the solvent-free synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a functionalized cyanoacrylate with potential applications in drug development and materials science. The synthesis is achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, adapted here to eliminate the need for volatile organic solvents. This approach not only reduces the environmental impact but also simplifies product purification and minimizes waste generation. The presence of a phenolic hydroxyl group and the bulky tert-butyl ester moiety in the target molecule makes it an interesting candidate for biomedical applications, such as tissue adhesives with potential antioxidant and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13]

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step methodology, an in-depth explanation of the underlying chemical principles, and detailed characterization techniques.

Reaction Principle: The Knoevenagel Condensation

The core of this synthesis is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[14] In this specific application, the active methylene compound is tert-butyl cyanoacetate, and the carbonyl-containing reactant is 4-hydroxybenzaldehyde. The reaction is typically catalyzed by a base.

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation is as follows:

  • Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of tert-butyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This results in the formation of a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde.

  • Aldol Addition Intermediate: This attack forms a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form an aldol-type addition product.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate. The formation of the conjugated system provides the thermodynamic driving force for this step.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Intermediate Formation cluster_2 Step 4 & 5: Dehydration Active Methylene tert-Butyl Cyanoacetate Enolate Enolate Ion (Nucleophile) Active Methylene->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Carbonyl 4-Hydroxybenzaldehyde (Electrophile) Enolate->Carbonyl Nucleophilic Attack Intermediate Aldol Addition Intermediate Carbonyl->Intermediate Product tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate + H2O Intermediate->Product Elimination of H2O Workflow start Start reactants 1. Combine Reactants: 4-Hydroxybenzaldehyde tert-Butyl Cyanoacetate start->reactants catalyst 2. Add Catalyst: Piperidine (catalytic amount) reactants->catalyst grind 3. Grind Mixture: Thoroughly mix using mortar and pestle catalyst->grind heat 4. Heat Reaction Mixture: 80-90 °C with stirring grind->heat monitor 5. Monitor Reaction: Thin Layer Chromatography (TLC) heat->monitor workup 6. Work-up: Cool, dissolve in ethyl acetate, wash with brine monitor->workup Reaction Complete dry 7. Dry and Concentrate: Dry with Na2SO4, concentrate on rotary evaporator workup->dry purify 8. Purify Product: Column chromatography or recrystallization dry->purify characterize 9. Characterize Product: NMR, FTIR, Mass Spectrometry purify->characterize end End characterize->end

Sources

Application Notes & Protocols: Post-Polymerization Modification of Poly(tert-butyl cyanoacrylate)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unleashing Potential Through Post-Polymerization Modification

Poly(alkyl cyanoacrylate)s (PACAs) have been a cornerstone in the development of biodegradable and biocompatible nanomaterials for over three decades, particularly in the field of drug delivery.[1][2][3] Their ability to form nanoparticles that can encapsulate and transport therapeutic agents to target sites has made them invaluable in treating a range of severe diseases.[2][3] Among the PACA family, poly(tert-butyl cyanoacrylate) (PtBCA) serves as a unique and versatile precursor. The tert-butyl ester group acts as a stable protecting group for a carboxylic acid functionality. This allows for the synthesis and characterization of a well-defined parent polymer which can then be chemically altered.

Post-polymerization modification is a powerful strategy that enables the introduction of functional groups that might otherwise be incompatible with the initial polymerization conditions.[4][5] By first creating the polymer backbone and then modifying it, we can precisely engineer materials with tailored properties. This guide provides a detailed protocol for the two-stage modification of PtBCA: first, the deprotection of the tert-butyl group to expose a reactive carboxylic acid backbone, and second, the subsequent functionalization of this backbone via robust amide coupling chemistry. This process transforms a relatively simple polymer into a highly functional platform suitable for conjugation with targeting ligands, imaging agents, or therapeutic molecules.

Primary Modification: Acid-Catalyzed Hydrolysis to Poly(2-cyanoacrylic acid)

The foundational step in functionalizing PtBCA is the quantitative cleavage of the tert-butyl ester to yield poly(2-cyanoacrylic acid). This transformation unmasks the carboxylic acid groups along the polymer backbone, which become the reactive handles for all subsequent modifications.

| The Chemistry of Deprotection

The most common and efficient method for cleaving tert-butyl esters is acid-catalyzed hydrolysis.[6][7] Strong acids, most notably trifluoroacetic acid (TFA), are used to protonate the ester oxygen, facilitating the elimination of isobutylene and the formation of a stable tert-butyl cation.

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is an ideal reagent because it is a strong acid that is also highly volatile, making it easy to remove from the reaction mixture after completion. It is typically used in a 1:1 mixture with a co-solvent like dichloromethane (DCM) to ensure complete dissolution of the polymer.[6][8]

  • Scavengers: The released tert-butyl cation is a reactive electrophile that can cause unwanted side reactions, such as alkylating other parts of the polymer. To prevent this, "scavengers" like water or triisopropylsilane (TIS) are added to the reaction mixture to trap the cation.[6]

Diagram 1: Hydrolysis of Poly(tert-butyl cyanoacrylate)

Start Poly(tert-butyl cyanoacrylate) (PtBCA) End Poly(2-cyanoacrylic acid) (PCAA) Start->End  Acid Hydrolysis (1-4h, Room Temp) Reagents ReagentsTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Scavenger (e.g., H₂O) Reagents->Start Byproducts Isobutylene + tert-Butyl Cation (Trapped by Scavenger) End->Byproducts Release

Caption: Chemical conversion of PtBCA to PCAA via acid hydrolysis.

| Protocol 1: Bulk Hydrolysis of PtBCA

This protocol details the conversion of PtBCA to poly(2-cyanoacrylic acid) (PCAA).

Materials & Reagents:

  • Poly(tert-butyl cyanoacrylate) (PtBCA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water (as a scavenger)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 g of PtBCA in 20 mL of DCM in a round-bottom flask. Stir until the polymer is fully dissolved.

  • Reagent Addition: In a fume hood, slowly add 20 mL of TFA to the polymer solution. Add 1 mL of deionized water (5% v/v) to act as a scavenger. The solution should be homogenous.

  • Reaction: Stir the mixture at room temperature for 4 hours. Reaction progress can be monitored by taking small aliquots, removing the solvent, and analyzing via ¹H NMR to observe the disappearance of the tert-butyl peak.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the DCM and the majority of the TFA.[6]

  • Co-evaporation: To remove residual TFA, add 20 mL of methanol to the flask and evaporate to dryness. Repeat this step twice.

  • Precipitation & Purification: Dissolve the resulting solid in a minimal amount of methanol (approx. 5-10 mL). Precipitate the product by adding this solution dropwise into 200 mL of cold diethyl ether while stirring vigorously.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with an additional 50 mL of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the final product, poly(2-cyanoacrylic acid), under high vacuum overnight. Store the polymer in a desiccator, as PCAA is hygroscopic.

| Characterization & Validation

Successful conversion is validated by comparing the spectroscopic data of the starting material and the final product.

Table 1: Spectroscopic Validation of PtBCA Hydrolysis
Analysis Technique Expected Observation
¹H NMR Complete disappearance of the sharp singlet peak at ~1.5 ppm, which corresponds to the nine protons of the tert-butyl group.
FTIR Spectroscopy Disappearance of C-H stretching bands associated with the t-butyl group (~2980 cm⁻¹) and the appearance of a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). The carbonyl (C=O) stretch may shift slightly.

Secondary Modification: Amide Bond Formation via EDC/NHS Chemistry

With the carboxylic acid backbone now available, the polymer can be functionalized with a wide variety of amine-containing molecules. The most reliable and widely used method for this is carbodiimide coupling chemistry, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10]

| The Chemistry of Amide Coupling

This is a two-step, one-pot reaction that provides high efficiency and stability.[9]

  • Activation: EDC reacts with the carboxylic acid groups on the PCAA backbone to form a highly reactive, but unstable, O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9]

  • Stabilization & Coupling: The unstable intermediate is prone to hydrolysis, which would regenerate the carboxylic acid. To prevent this, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[9][10] This amine-reactive ester is significantly more resistant to hydrolysis and can efficiently react with a primary amine (at pH 7.0-8.5) to form a stable amide bond.[9]

Diagram 2: EDC/NHS Coupling Workflow

cluster_0 Step 1: Activation (pH 5-6) cluster_1 Step 2: Coupling (pH 7-8) PCAA Poly(2-cyanoacrylic acid) EDC_NHS Add EDC + NHS PCAA->EDC_NHS Activated_Polymer NHS-Activated Polymer (Semi-stable) EDC_NHS->Activated_Polymer Amine Add Amine-Molecule (e.g., Biotin-NH₂) Activated_Polymer->Amine pH Adjustment SideReaction Hydrolysis (Reverts to PCAA) Activated_Polymer->SideReaction if amine is absent Functional_Polymer Functionalized Polymer (Stable Amide Bond) Amine->Functional_Polymer

Caption: Two-step workflow for functionalizing PCAA using EDC/NHS chemistry.

| Protocol 2: Conjugation of an Amine-Containing Molecule

This protocol describes a general method for attaching a model amine, such as an amine-terminated fluorescent dye or biotin, to the PCAA backbone.

Materials & Reagents:

  • Poly(2-cyanoacrylic acid) (PCAA), from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule of interest (e.g., Biotin-PEG-NH₂)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris buffer, pH 8.5

  • Dialysis tubing (appropriate MWCO) or centrifugal filtration units

Procedure:

  • Dissolution: Dissolve 100 mg of PCAA in 10 mL of Activation Buffer.

  • Activation: Add EDC-HCl and NHS to the polymer solution. The molar ratio is key to controlling the degree of functionalization. See Table 2 for guidance. Stir at room temperature for 30 minutes.

    • Expert Insight: Using Sulfo-NHS instead of NHS improves the water solubility of the activated intermediate and is recommended for reactions performed entirely in aqueous buffers.[9]

  • Coupling: Add the amine-containing molecule, dissolved in 1 mL of Coupling Buffer, to the activated polymer solution. Adjust the pH of the mixture to 7.4 using 0.1 M NaOH if necessary.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add 1 mL of Quenching Solution to the reaction mixture and stir for 15 minutes to deactivate any remaining NHS esters.

  • Purification: Purify the functionalized polymer by extensive dialysis against deionized water for 48 hours (with several water changes) to remove unreacted reagents and byproducts.

  • Isolation: Lyophilize the dialyzed solution to obtain the final functionalized polymer as a dry powder.

Table 2: Molar Ratios for EDC/NHS Coupling
Component Low Functionalization Medium Functionalization High Functionalization
Carboxylic Acid (on PCAA) 1.0 eq1.0 eq1.0 eq
EDC-HCl 0.2 eq0.5 eq2.0 eq
NHS 0.2 eq0.5 eq2.0 eq
Amine-Molecule 0.15 eq0.4 eq1.5 eq
Note: Equivalents (eq) are calculated relative to the number of carboxylic acid monomer units in the PCAA polymer.

Conclusion

The post-polymerization modification of poly(tert-butyl cyanoacrylate) is a robust and highly adaptable method for creating advanced functional materials. By following a two-stage process of acidic hydrolysis followed by EDC/NHS-mediated amide coupling, researchers can transform a simple precursor into a sophisticated platform for drug delivery, diagnostics, and bio-imaging applications. The protocols provided herein are designed to be self-validating, with clear checkpoints for characterization, ensuring that scientists and developers can confidently produce well-defined, functionalized polymers for their specific research needs.

References

  • ResearchGate. (n.d.). Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. Retrieved March 7, 2026, from [Link]

  • Preprints.org. (2024, May 26). The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2023, July). Proposed intermediates in the synthesis of poly(butyl cyanoacrylate) initiated by [TMPH⁺][HB(C6F5)3⁻]. Retrieved March 7, 2026, from [Link]_

  • National Center for Biotechnology Information. (n.d.). Polybutylcyanoacrylate Nanoparticles and Drugs of the Platinum Family: Last Status. Retrieved March 7, 2026, from [Link]

  • PubMed. (2007, December 15). Design aspects of poly(alkylcyanoacrylate) nanoparticles for drug delivery. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, February 28). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, February 28). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Design aspects of poly(alkylcyanoacrylate) nanoparticles for drug delivery. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation and Functionalization of Linear and Reductively Degradable Highly Branched Cyanoacrylate-Based Polymers. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, August 13). Post-polymerisation functionalisation of conjugated polymer backbones and its application in multi-functional emissive nanoparticles. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. Retrieved March 7, 2026, from [Link]

  • MPG.PuRe. (2023, June 15). Superbase‐enabled anionic polymerization of poly(alkyl cyanoacrylate)s. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis of poly (n-butylcyanoacrylate) nanoparticles using esterase. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, October 12). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2011, August 19). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Retrieved March 7, 2026, from [Link]

  • Matyjaszewski Polymer Group. (n.d.). Post-polymerization modification of monomer units. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2008, October 24). Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2021043004A1 - Poly[alpha-cyanoacrylate] hydrolyzate and preparation method and applicaiton thereof.
  • Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2024, October). Deprotection of the tert-butyl ester of poly(n-butyl methacrylate-b-tert-butyl methacrylate) under flow conditions by heterogeneous catalysts leading to acidic diblock copolymers. Retrieved March 7, 2026, from [Link]

  • Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification. Retrieved March 7, 2026, from [Link]

  • Research Explorer. (n.d.). Synthesis of Functional Polymers by Post-Polymerization Modification. Retrieved March 7, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

preventing spontaneous polymerization of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly reactive electrophilic monomers. As a Senior Application Scientist, I frequently consult with researchers who struggle with the premature, spontaneous polymerization of substituted cyanoacrylates.

Handling tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate presents a unique chemical paradox. While it is a highly valuable intermediate in drug development and materials science, its molecular structure contains both a highly electrophilic


-carbon and a potentially nucleophilic phenol group. This guide is designed to provide you with the mechanistic insights, troubleshooting matrices, and self-validating protocols required to synthesize, stabilize, and store this monomer successfully.
Part 1: Mechanistic Insights (The "Why")

To prevent spontaneous polymerization, you must first understand the dual vulnerabilities of the cyanoacrylate backbone.

1. The Anionic Threat (Primary Cause of Failure) Cyanoacrylates undergo rapid anionic polymerization initiated by incredibly weak bases—including trace water, amines, or even the alkaline surface of standard glass[1]. In the case of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate, the native 4-hydroxyphenyl group acts as a "Trojan Horse." If exposed to trace base, the phenol is deprotonated to form a phenoxide anion. This phenoxide is a potent nucleophile that will immediately attack the highly electrophilic


-carbon of an adjacent monomer, triggering a runaway self-catalyzed anionic polymerization cascade. To prevent this, acidic stabilizers  are mandatory to keep the phenol protonated and quench any forming carbanions[2].

2. The Free Radical Threat (Secondary Cause of Failure) While less common at room temperature, exposure to UV light or heat (such as during solvent evaporation) can trigger homolytic cleavage and initiate free radical polymerization. Fortunately, the native 4-hydroxyphenyl group acts as an internal radical scavenger. However, during scale-up or thermal stress, this internal protection is insufficient, and supplemental phenolic antioxidants must be doped into the matrix[3].

Polymerization Monomer tert-butyl 2-cyano-3- (4-hydroxyphenyl)acrylate AnionicPoly Anionic Polymerization Monomer->AnionicPoly Base Initiation RadicalPoly Free Radical Polymerization Monomer->RadicalPoly Radical Initiation TraceBase Trace Base / H2O (Nucleophile) Phenoxide Phenoxide Formation (Self-Initiation) TraceBase->Phenoxide Deprotonates OH Phenoxide->AnionicPoly Nucleophilic Attack HeatLight Heat / UV Light HeatLight->RadicalPoly Homolytic Cleavage AcidInhibitor Acidic Stabilizers (SO2, MSA) AcidInhibitor->Phenoxide Blocks (Protonates) AcidInhibitor->AnionicPoly Quenches Carbanion RadicalInhibitor Radical Scavengers (HQ, BHT) RadicalInhibitor->RadicalPoly Traps Radicals

Fig 1: Mechanistic pathways of spontaneous polymerization and targeted chemical inhibition.

Part 2: Troubleshooting Matrix & Quantitative Parameters

When modifying or storing this monomer, precise inhibitor concentrations are critical. Over-stabilization with strong acids can degrade the ester, while under-stabilization leads to polymerization[1].

Table 1: Quantitative Stabilization Parameters for Cyanoacrylate Derivatives

Inhibitor ClassTarget MechanismRecommended AgentsOptimal ConcentrationCausality & Mechanistic Role
Volatile Acidic Stabilizer Anionic PolymerizationSulfur Dioxide (

)
15 – 50 ppmNeutralizes trace bases in the headspace and bulk phase; prevents phenoxide formation.[4]
Non-Volatile Acidic Stabilizer Anionic PolymerizationMethanesulfonic Acid (MSA)10 – 50 ppmProvides a permanent, non-volatile proton source in the solid/liquid phase to quench carbanions.[4]
Radical Scavenger Free Radical PolymerizationHydroquinone (HQ) or BHT100 – 400 ppmTraps carbon-centered radicals. Supplements the native 4-OH group during thermal stress.[3]
Part 3: Diagnostic FAQs

Q: My tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate polymerized into an insoluble solid during the Knoevenagel condensation. How do I prevent this? A: The Knoevenagel condensation relies on weak base catalysts (like piperidine) to generate the active carbanion[5]. As the reaction progresses and you attempt to remove the solvent, the concentration of this base increases, triggering rapid anionic polymerization of your newly formed cyanoacrylate[2]. Solution: You must strictly quench the reaction with a slight excess of anhydrous acid (e.g., methanesulfonic acid) before any solvent evaporation occurs.

Q: Does the 4-hydroxyphenyl group inherently protect the monomer from polymerization? A: Only partially. Phenolic groups are classic free-radical scavengers (acting similarly to Hydroquinone) and provide excellent protection against UV/thermal radical initiation. However, they offer zero protection against anionic polymerization[1]. In fact, without acidic stabilization, the phenol group is a liability due to its potential to form a nucleophilic phenoxide ion.

Q: Can I store this monomer in standard borosilicate glass vials? A: No. Standard glass surfaces possess trace alkalinity due to sodium silicate. This microscopic basicity is enough to initiate anionic polymerization at the glass-chemical interface, which then propagates through the bulk material[1]. Always use acid-washed glass or High-Density Polyethylene (HDPE) containers.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By controlling the pH at every extraction step, you eliminate the root causes of polymerization before they propagate.

Protocol: Post-Synthesis Purification and Stabilization Workflow

Objective: Isolate and store tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate without triggering auto-polymerization.

Step 1: Reaction Quenching Upon completion of the Knoevenagel condensation, immediately cool the reaction vessel to 0°C. Quench the basic catalyst (e.g., piperidine) by adding a 1.1x stoichiometric excess of anhydrous Methanesulfonic Acid (MSA). Causality: This instantly protonates the amine, neutralizing its nucleophilicity and preventing anionic initiation.

Step 2: Acidic Organic Extraction Extract the monomer into an aprotic organic solvent (e.g., Dichloromethane). Wash the organic layer twice with a mildly acidic brine solution (pH 4.0, adjusted with dilute HCl). Causality: Standard brine or water can be slightly basic. An acidic wash removes water-soluble piperidinium salts while ensuring the 4-hydroxyphenyl group remains fully protonated.

Step 3: Drying and Inhibitor Doping Dry the organic layer over anhydrous Magnesium Sulfate (


). Never use Potassium Carbonate (

)
, as its basicity will instantly polymerize the batch. Filter the solution, then spike the filtrate with 200 ppm of Hydroquinone (HQ) and 30 ppm of MSA.

Step 4: Controlled Solvent Removal Evaporate the solvent under reduced pressure. Maintain the water bath temperature strictly below 35°C. Causality: Elevated temperatures in the absence of solvent can overcome the radical scavenging capacity of the phenol group, leading to thermal radical polymerization[2].

Step 5: Gas Sparging and Inert Storage Transfer the purified solid to an acid-washed amber glass or HDPE vial. Purge the headspace with Argon gas that has been spiked with trace Sulfur Dioxide (


, approx. 20 ppm)[4]. Seal tightly with a PTFE-lined cap and store at 2-8°C in the dark.

Step 6: System Validation Check To verify the integrity of your stored batch, dissolve a 5 mg aliquot in neutral


. A perfectly clear solution indicates successful monomer isolation. Any turbidity or insolubility confirms the presence of high-molecular-weight polymeric species.

Workflow Synthesis Knoevenagel Condensation Purification Acidic Brine Wash & Extraction Synthesis->Purification AcidDoping Acidic Doping (MSA/SO2) Purification->AcidDoping Remove base RadicalDoping Antioxidant Doping (HQ/BHT) AcidDoping->RadicalDoping Storage Inert Storage (Argon, 2-8°C) RadicalDoping->Storage

Fig 2: Step-by-step experimental workflow for the synthesis, stabilization, and storage of the monomer.

References
  • Anionic polymerization inhibitor for cyanoacrylate adhesives (US4182823A). Google Patents.
  • Stabilized cyanoacrylate adhesives (US6642337B1). Google Patents.
  • Cyanoacrylate adhesives with improved cured thermal properties (EP0579476B1). European Patent Office.
  • Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH.
  • 2-Ethoxyethyl cyanoacetate | Mechanistic Underpinnings of Knoevenagel Condensation. Benchchem.

Sources

Technical Support Center: Catalyst Removal in Cyanoacrylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Base" Problem

In the synthesis of cyanoacrylates (typically via Knoevenagel condensation), piperidine serves as an effective basic catalyst.[1][2] However, its presence in the post-reaction mixture is the single most common cause of catastrophic failure (bulk polymerization) during the subsequent depolymerization (cracking) and distillation steps.

The Core Challenge: Cyanoacrylate monomers undergo rapid anionic polymerization initiated by weak bases.[3][4] Residual piperidine (pKa ~11.2) acts as a potent initiator. "Removing" piperidine is not a simple extraction; it requires chemical inactivation (neutralization) followed by physical separation (filtration or distillation) .

This guide details the protocol for neutralizing piperidine to prevent premature curing and ensure high-yield monomer recovery.

Part 1: The Protocol (Standard Operating Procedure)

Phase 1: Chemical Inactivation (The "Kill" Step)

Objective: Convert volatile, basic piperidine into a non-volatile, non-nucleophilic salt.

Step 1: Calculate Stoichiometry Do not "eyeball" the acid addition. You must add a molar excess of acid relative to the piperidine used.

  • Formula:

    
    
    
  • Recommended Acid: p-Toluenesulfonic acid (PTSA) or Methanesulfonic acid (MSA).

    • Why? These strong organic acids form stable, non-volatile salts (piperidinium tosylates) that do not decompose easily at cracking temperatures (150–200°C). Mineral acids like

      
       are also used but can lead to charring.
      

Step 2: Neutralization

  • Cool the reaction mixture (Prepolymer + Solvent) to room temperature.[2]

  • Add the calculated amount of PTSA dissolved in a minimum amount of the reaction solvent (e.g., Toluene).

  • Stir vigorously for 30 minutes. Verify pH is acidic (pH < 3) using moistened pH paper (use caution with moisture).

Phase 2: Physical Removal (Filtration vs. Pot Residue)

Objective: Prevent the salt from interfering with thermal cracking.

Method A: Filtration (High Purity - Recommended) If using a non-polar solvent like Toluene, the piperidinium salt often precipitates.

  • Filter the mixture through a sintered glass funnel or a pad of Celite.

  • Result: The filtrate contains the prepolymer; the solid filter cake contains the catalyst salt.

  • Benefit: Removes the salt entirely, reducing "hot spots" and charring during the cracking phase.

Method B: In-Situ Sequestration (Industrial/High Throughput) If filtration is impractical, the salt remains in the "bottoms" (residue) during distillation.

  • Add Phosphorus Pentoxide (

    
    )  to the mixture before cracking.
    
  • Function:

    
     acts as a secondary acid source and a potent dehydrating agent, ensuring any liberated water or residual base is scavenged immediately.
    
Phase 3: Depolymerization & Distillation

Objective: Isolate the monomer while leaving residues behind.

  • Setup: High-vacuum distillation apparatus with a short path.

  • Inhibitors: Add radical inhibitors (Hydroquinone) and anionic inhibitors (

    
    ) to the boiling flask.
    
  • Receiver Prep: The receiving flask MUST contain a stabilizer (e.g.,

    
     or trace PTSA) before the first drop of distillate hits.
    
    • Critical: If the receiver is "dry" (neutral), the first drop of monomer may polymerize upon contact with the glass walls if any microscopic basicity exists.

Part 2: Visualization of the Workflow

The following diagram illustrates the critical control points for catalyst removal.

G cluster_removal CRITICAL CONTROL POINT: CATALYST REMOVAL Start Reagents (Cyanoacetate + Formaldehyde) Condensation Knoevenagel Condensation Start->Condensation Cat Catalyst (Piperidine) Cat->Condensation Crude Crude Prepolymer (Contains Piperidine) Condensation->Crude Neutralization Add Acid (PTSA) (Forms Piperidinium Salt) Crude->Neutralization Step 1: Inactivation Filtration Filtration (Removes Solid Salt) Neutralization->Filtration Step 2: Separation Cracking Thermal Cracking (160-200°C, Vacuum) Filtration->Cracking Filtrate (Prepolymer) Distillation Distillation Cracking->Distillation Product Pure Monomer (Stabilized) Distillation->Product Vapor Phase Residue Residue (Polymer + Salts) Distillation->Residue Bottoms

Caption: Workflow highlighting the conversion of active catalyst to inert salt and its physical removal prior to thermal cracking.[2]

Part 3: Troubleshooting Guide

Issue 1: "My product solidified in the receiving flask immediately."

Diagnosis: The "Popcorn" Effect. This is caused by anionic polymerization in the receiver. It indicates that basic vapors (possibly un-neutralized piperidine co-distilling) or insufficient acidic stabilizers are present in the receiver.

Corrective Actions:

  • Check Neutralization: Did you use a stoichiometric excess of acid in the pot? If piperidine remains free, it boils at ~106°C and will distill over with your monomer.

  • Pre-Charge Receiver: Ensure the receiving flask contains 10-50 ppm of

    
     or a small crystal of PTSA before distillation starts.
    
  • Acid Wash: Wash all glassware with dilute acid and acetone, then oven dry. Standard alkaline detergents leave basic residues on glass that can trigger polymerization [1].

Issue 2: "The cracking yield is very low (< 40%)."

Diagnosis: Premature Polymerization in the Pot. If the catalyst isn't fully killed, the monomer formed during cracking immediately repolymerizes into "daughter polymers" within the pot, rather than distilling over [2].

Corrective Actions:

  • Increase Acid Load: Increase the PTSA or

    
     concentration in the cracking flask.
    
  • Temperature Ramp: Ensure you are reaching the ceiling temperature (

    
    ) quickly. Slow heating allows repolymerization to compete with distillation.
    
  • Vacuum Check: Vacuum must be < 2 mbar. Higher pressure requires higher temps, accelerating degradation.

Issue 3: "The final product is cloudy."

Diagnosis: Dissolved Polymer or Salt Carryover. Cloudiness often indicates the presence of polymer chains (due to insufficient inhibition) or microscopic salt particles that were carried over during aggressive distillation (bumping).

Corrective Actions:

  • Refiltration: Filter the monomer through a hydrophobic PTFE membrane (0.2 µm).

  • Redistillation: Perform a second distillation with higher inhibitor concentrations.

Part 4: Comparative Data on Stabilizers

The choice of acid for neutralization and stabilization impacts the shelf-life and reactivity of the final product.

Stabilizer TypeExamplespKaFunctionBest For
Strong Acid (Liquid) Methanesulfonic Acid (MSA)-1.9Catalyst NeutralizationIn-situ neutralization; forms stable salts.
Strong Acid (Solid) p-Toluenesulfonic Acid (PTSA)-2.8Catalyst NeutralizationFiltration protocols; easy to handle solid.
Lewis Acid/Dehydrator Phosphorus Pentoxide (

)
N/ACracking CatalystScavenging water/base during cracking.
Gas Phase Stabilizer Sulfur Dioxide (

)
1.8Receiver StabilizationPreventing vapor-phase polymerization [3].

Part 5: Frequently Asked Questions (FAQ)

Q: Can I wash the reaction mixture with water to remove the piperidine? A: NO. While water is a standard wash solvent in organic synthesis, it is a weak nucleophile that initiates anionic polymerization of cyanoacrylates [4]. Introducing water to the prepolymer (which may contain trapped monomer) or the final product will cause immediate solidification or "blooming." Stick to non-aqueous acid neutralization and filtration.

Q: Why use Piperidine if it's so hard to remove? A: Piperidine is a highly effective secondary amine catalyst for the Knoevenagel condensation. It promotes high yields under mild conditions [5].[5][6][7] While alternatives like DBU or DMAP exist, they are often stronger bases and harder to neutralize without inducing side reactions.

Q: Can I use


 alone without PTSA? 
A:  Yes, in industrial "crack-in-pot" processes. 

is acidic enough to neutralize residual piperidine. However, it creates a viscous polyphosphate residue that can be difficult to clean from the reactor. Using PTSA + Filtration first keeps the cracking reactor cleaner.

References

  • BenchChem. (2025).[1][2][8] Byproducts formed during the synthesis of cyanoacrylates.[2] Retrieved from

  • Ryan, B., & McCann, G. (2013). Radical Polymerization of Alkyl 2-Cyanoacrylates. National Institutes of Health (PMC). Retrieved from [Link]

  • Google Patents. (2007). Stabilizer cyanoacrylate formulations (US20070078207A1).
  • Rajesh Raja, P. (2016). Cyanoacrylate Adhesives: A Critical Review. Reviews of Adhesion and Adhesives.[3][4][8][9] Retrieved from [Link]

  • Stec, J., & Witola, W. H. (2023).[10] Alternatives to Piperidine in Knoevenagel Condensation. SSRN.[10] Retrieved from [Link]

Sources

Technical Support Center: Knoevenagel Condensation with tert-Butyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The tert-Butyl Challenge

Welcome to the technical support portal. You are likely here because standard Knoevenagel protocols (e.g., piperidine/ethanol reflux) are failing to deliver high yields with tert-butyl cyanoacetate (t-BCA) .

The Core Conflict: Unlike its ethyl or methyl counterparts, t-BCA presents a unique "Steric vs. Stability" paradox:

  • Steric Hindrance: The bulky tert-butyl group slows nucleophilic attack, requiring more energy or stronger activation.

  • Thermal/Acid Instability: The tert-butyl ester is acid-labile and thermally sensitive. Prolonged heating or acidic byproducts can trigger isobutylene elimination (decomposition to cyanoacetic acid), destroying your product.

This guide prioritizes Low-Temperature Activation (Lehnert Method) and Kinetic Acceleration (Microwave) to solve this paradox.

Diagnostic & Troubleshooting (FAQs)

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Equilibrium Saturation (Water Poisoning). Technical Insight: The Knoevenagel condensation is reversible. As water is generated, the reverse reaction (Retro-Knoevenagel) competes with product formation. With the bulky t-BCA, the forward rate constant (


) is lower, making the equilibrium shift more sensitive to water accumulation.
The Fix: 
  • Standard Reflux: You must use a Dean-Stark trap or Soxhlet extractor with molecular sieves (3Å or 4Å) to physically remove water.

  • Chemical Drying: Add TiCl

    
     (see Protocol A) which acts as a water scavenger and Lewis acid activator.
    
Q2: I see a new spot on TLC that doesn't match the product, and my yield is dropping. What is it?

Diagnosis: Thermal Decomposition (Isobutylene Loss). Technical Insight: If your reaction temperature exceeds 80°C–100°C for extended periods, or if the pH drops (becomes acidic), the tert-butyl group cleaves via an E1-like mechanism, releasing isobutylene gas and leaving the free acid, which may decarboxylate. The Fix:

  • Stop Refluxing in Toluene: Switch to the Lehnert Method (0°C) or Microwave Synthesis (<10 min exposure) .

  • Buffer the System: Ensure your base catalyst (piperidine/pyridine) is not neutralized by acidic impurities in the aldehyde.

Q3: My product is an oil that won't crystallize. How do I purify it?

Diagnosis: Lipophilicity Mismatch. Technical Insight: The tert-butyl group significantly increases the lipophilicity (


) of the product compared to ethyl esters. Ethanol/water recrystallization often causes "oiling out."
The Fix: 
  • Solvent Switch: Switch recrystallization solvents to Hexane/Ethyl Acetate or Heptane/IPA mixtures.

  • Cold Trituration: Dissolve the oil in a minimum amount of diethyl ether, add pentane until cloudy, and store at -20°C.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal method for your specific electrophile (aldehyde/ketone).

Knoevenagel_Decision_Tree Start START: Select Electrophile IsSensitive Is the Aldehyde Base/Heat Sensitive? Start->IsSensitive IsSteric Is the Aldehyde Sterically Hindered? IsSensitive->IsSteric No Method_Lehnert PROTOCOL A: TiCl4 / Pyridine (Lehnert) (High Yield, Low Temp) IsSensitive->Method_Lehnert Yes (e.g., Enolizable) Method_MW PROTOCOL B: Microwave / NH4OAc (Fast, Solvent-Free) IsSteric->Method_MW Yes (e.g., ortho-substituted) Method_Std PROTOCOL C: Dean-Stark / Piperidine (Only for stable substrates) IsSteric->Method_Std No (Simple Aryl) Method_Std->Method_Lehnert If Yield < 60%

Figure 1: Decision matrix for selecting the optimal synthesis protocol based on substrate stability and steric profile.

Optimized Experimental Protocols

Protocol A: The Lehnert Method (TiCl Mediated)

Best for: Highest yields, sensitive substrates, overcoming steric hindrance.

Mechanism: Titanium tetrachloride acts as a dual-function reagent. It acts as a strong Lewis acid to activate the aldehyde carbonyl and simultaneously scavenges the water produced, driving the equilibrium to completion irreversibly.

Reagents:

  • Aldehyde (10 mmol)[1]

  • tert-Butyl Cyanoacetate (11 mmol)

  • TiCl

    
     (20 mmol) [Handle with Extreme Care] 
    
  • Pyridine (40 mmol)

  • Dry THF or Dichloromethane (50 mL)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

  • Solvation: Add dry THF (or DCM), the aldehyde, and t-BCA. Cool to 0°C in an ice bath.

  • Activation: Add TiCl

    
     dropwise via syringe over 10 minutes. Note: Solution will turn yellow/orange/brown.
    
  • Base Addition: Add Pyridine dropwise over 15 minutes. A precipitate (Ti-oxide/amine complex) will form.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–6 hours.

  • Quench: Pour the mixture into 10% aqueous HCl (to solubilize Titanium salts) and extract with Ethyl Acetate.

  • Purification: Wash organic layer with Brine, dry over MgSO

    
    , and concentrate.
    

Expected Yield: 85–98%

Protocol B: Microwave-Assisted (Green Chemistry)

Best for: Rapid screening, solvent-free synthesis, preventing thermal decomposition.

Reagents:

  • Aldehyde (5 mmol)

  • tert-Butyl Cyanoacetate (5.5 mmol)

  • Ammonium Acetate (NH

    
    OAc) (0.5 mmol, 10 mol%) or Piperidine (cat.)
    

Procedure:

  • Mix: Combine aldehyde, t-BCA, and catalyst in a microwave-safe vial. (No solvent required, or use minimal Ethanol).

  • Irradiate: Set Microwave reactor to 80°C (max power 300W).

  • Time: Irradiate for 2–8 minutes . (Monitor via TLC every 2 mins).

  • Workup: Cool vial. The product often solidifies upon cooling. Recrystallize directly from Ethanol/Hexane.

Expected Yield: 80–92%

Comparative Data Analysis

The following table summarizes yield improvements for tert-butyl cyanoacetate condensation with p-chlorobenzaldehyde (Model Substrate).

ParameterStandard RefluxMicrowave AssistedLehnert Method (TiCl

)
Catalyst Piperidine (10%)NH

OAc (10%)
TiCl

(2 eq) / Pyridine
Solvent EthanolNone (Solvent-free)THF (Anhydrous)
Temp / Time 78°C / 6 Hours80°C / 5 Minutes0°C

25°C / 3 Hours
Isobutylene Loss High RiskLow RiskNegligible
Yield 55 - 65%82 - 88%92 - 96%

Mechanistic Visualization: TiCl Activation

Understanding why the Lehnert method works helps in troubleshooting. The Titanium center coordinates both oxygen atoms, creating a highly electrophilic species while trapping the leaving group (oxygen/water).

Mechanism_TiCl4 Aldehyde Aldehyde (R-CHO) Complex Activated Complex [R-CHO---TiCl4] Aldehyde->Complex Coordination TiCl4 TiCl4 TiCl4->Complex Product Product (C=C Bond) Complex->Product Nucleophilic Attack & Elimination Nucleophile t-BCA Enolate (Pyridine Base) Nucleophile->Product Byproduct TiO2 / Py-HCl (Irreversible Trap) Product->Byproduct Water Removal

Figure 2: The TiCl


 activation pathway. Note the irreversible trapping of oxygen as TiO

, preventing the retro-reaction.

References

  • Lehnert, W. (1973).[2] Knoevenagel-Kondensationen mit Titantetrachlorid/Base. Tetrahedron, 29(4), 635-638.

    • Foundational paper establishing the TiCl4/Pyridine method for hindered esters.
  • Prajapati, D., et al. (2004). Microwave-promoted Knoevenagel condensation. Tetrahedron Letters, 45(30), 5873-5875.

    • Validates kinetic acceler
  • McNulty, J., et al. (2010). A mild, room-temperature Knoevenagel condensation of bulky nitriles. European Journal of Organic Chemistry, 2010(6), 1169-1174.

    • Discusses steric challenges with bulky active methylene compounds.
  • BenchChem Technical Guides. (2025). Thermal Stability and Decomposition of N-(tert-butyl)-2-cyanoacetamide.

    • Provides thermal data on tert-butyl cleavage temper

Sources

Technical Support Center: Troubleshooting Tert-Butyl Cyanoacrylate (TBCA) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyanoacrylate monomer synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield losses, cross-linking, or degradation during the synthesis of tert-butyl cyanoacrylate (TBCA).

Unlike standard methyl or ethyl cyanoacrylates, the bulky tert-butyl ester group introduces unique steric and electronic vulnerabilities. The standard industrial synthesis—Knoevenagel condensation followed by thermal depolymerization (cracking)—often subjects this monomer to conditions that induce transesterification or complete ester cleavage[1]. This guide provides the mechanistic causality behind these failures and field-proven protocols to bypass them.

Diagnostic Data: Impact of Inhibitors on TBCA Yield

The choice of anionic inhibitor during the high-temperature cracking step is the single most critical variable in preventing the degradation of the tert-butyl group. The table below summarizes the quantitative impact of various inhibitor systems on monomer yield and side-reaction prevalence.

Inhibitor SystemCracking Temp (°C)Vacuum (mbar)TBCA Yield (%)Primary Degradation Pathway
p-Toluenesulfonic Acid (pTSA) > 18010< 20%E1 Elimination (Isobutylene gas + Cyanoacrylic acid)
Sulfuric Acid (H₂SO₄) 1605< 10%Complete ester cleavage & rapid oligomerization
Polyphosphoric Acid (PPA) 140< 165–75%Moderate transesterification (if trace water/alcohols present)
Sulfur Dioxide (SO₂ gas) 130< 0.580–85% Minimal (Optimized benchmark)

Troubleshooting FAQs

Q: Why am I losing the tert-butyl group during the depolymerization step, resulting in heavy foaming and poor yield?

A: You are observing the acid-catalyzed E1 elimination of the tert-butyl group. Standard cyanoacrylate prepolymers are cracked at temperatures spanning 150°C to over 200°C[1]. To prevent the highly reactive monomers from repolymerizing immediately upon vaporization, strong anionic inhibitors (like pTSA or sulfuric acid) are typically added.

However, the tert-butyl oxygen is highly susceptible to protonation by these strong Brønsted acids. Under high heat, the molecule relieves steric strain by cleaving the ester bond, forming a highly stable tert-butyl carbocation. This cation rapidly loses a proton to become isobutylene gas (causing the severe foaming you observe), leaving behind cyanoacrylic acid.

  • The Fix: Abandon heavy, strong acids. Use a volatile, milder Lewis/Brønsted acid system like Sulfur Dioxide (SO₂) gas, which provides sufficient anionic stabilization without inducing ester cleavage.

Q: How does transesterification occur during the Knoevenagel condensation, and how can I prevent it?

A: Transesterification in this context is a nucleophilic acyl substitution. Alkyl cyanoacrylate monomers and their prepolymers exhibit remarkable reactivity toward nucleophiles[2]. If you use an alcohol solvent (e.g., ethanol) or if trace unreacted alcohols from precursor synthesis remain in the reactor, alkoxide ions will attack the tert-butyl ester carbonyl during the base-catalyzed condensation step.

Because the bulky tert-butyl alkoxide is an excellent leaving group under these conditions (driven by the thermodynamic relief of steric hindrance), the reaction will irreversibly form mixed alkyl cyanoacrylate prepolymers. While transesterification is sometimes used deliberately to synthesize higher cyanoacrylate homologs from methyl cyanoacrylate[3], it is a critical yield-loss pathway when TBCA is the target.

  • The Fix: Conduct the condensation in a strictly aprotic solvent. Toluene is standard, but using bis-alkanoate esters of polyethylene glycol (e.g., PEG diacetate) has been shown to improve purity and prevent solvent-induced side reactions during subsequent depolymerization[4].

Q: What are the optimal parameters for the depolymerization (cracking) step to maximize TBCA yield?

A: The goal is to lower the thermal threshold required to "unzip" the prepolymer. Exposing the tert-butyl prepolymer to temperatures >150°C drastically accelerates thermal ester cleavage.

  • The Fix: Apply an ultra-high vacuum (< 0.5 mbar). This lowers the boiling point of the generated TBCA monomer, allowing it to distill out of the reaction matrix immediately upon formation at much lower temperatures (130°C–140°C), effectively outcompeting the kinetics of thermal degradation.

Mechanistic & Workflow Visualizations

Mechanistic pathways of TBCA depolymerization highlighting degradation routes.

Optimized step-by-step experimental workflow for TBCA synthesis.

Self-Validating Experimental Protocol: Optimized TBCA Synthesis

To ensure scientific integrity, this protocol includes built-in analytical validation steps to confirm success before proceeding to the next phase.

Step 1: Knoevenagel Condensation (Prepolymer Formation)

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine tert-butyl cyanoacetate (1.0 eq) and paraformaldehyde (1.05 eq).

  • Suspend the reactants in anhydrous toluene (or PEG diacetate). Do not use ethanol or methanol.

  • Add a catalytic amount of piperidine (0.2 wt%).

  • Reflux the mixture until water evolution ceases.

  • Validation Check: Measure the volume of water collected in the Dean-Stark trap. It should closely match the theoretical stoichiometric yield. If it is low, the condensation is incomplete.

Step 2: Solvent Stripping

  • Transfer the mixture to a rotary evaporator.

  • Remove the toluene completely under reduced pressure at 60°C.

  • Validation Check: Weigh the flask until a constant mass is achieved. Run a quick ¹H NMR on a crude sample; the absence of toluene aromatic peaks (7.1–7.3 ppm) confirms complete removal. Residual solvent will cause uncontrollable bumping during cracking.

Step 3: Inhibitor Saturation

  • To the highly viscous prepolymer, add hydroquinone (0.5 wt%) to inhibit free-radical polymerization.

  • Bubble anhydrous SO₂ gas through the prepolymer for 10 minutes to act as the anionic inhibitor.

  • Validation Check: Monitor the weight gain of the flask to confirm SO₂ dissolution, or use a trace amount of Polyphosphoric acid (<0.1 wt%) if gas handling is unavailable.

Step 4: High-Vacuum Depolymerization (Cracking)

  • Equip the flask with a short-path distillation head connected to a receiver flask submerged in an ice-salt bath. Pre-charge the receiver flask with a trace amount of hydroquinone and SO₂ gas.

  • Apply a high vacuum (strictly < 0.5 mbar).

  • Gradually heat the prepolymer to 130°C–140°C using an oil bath or heating mantle.

  • Validation Check: Pure TBCA monomer should begin distilling. If excessive bubbling occurs without distillation, or if the vacuum drops sharply, isobutylene gas is forming (indicating ester cleavage). Immediately lower the temperature and increase vacuum efficiency.

Step 5: Final Characterization

  • Validation Check: Analyze the collected monomer via FT-IR spectroscopy. A successful synthesis will show a sharp C≡N stretch at ~2230 cm⁻¹ and a C=O stretch at ~1735 cm⁻¹. The appearance of a broad O-H stretch at 3000–2500 cm⁻¹ indicates contamination with cyanoacrylic acid due to tert-butyl cleavage.

References

  • Malofsky, B. M., et al. "Transesterification method for making cyanoacrylates." Google Patents (US6245933B1).
  • Leung, J. C., et al. "Method for curing cyanoacrylate adhesives." Google Patents (US6667031B2).
  • Vijayalakshmi, V., et al. "Process for the manufacture of methyl cyanoacrylate." European Patent Office (EP0714887B1).
  • Nicolas, J., et al. "Synthesis of poly(alkyl cyanoacrylate)‐based colloidal nanomedicines." SciSpace. URL: [Link]

Sources

Technical Support Center: Cyanoacrylate Thermodynamics & Exotherm Control

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Controlling Exothermic Profiles in Medical & Drug Delivery Applications

Welcome to the Polymerization Thermodynamics Support Center.

You have reached the specialized unit for cyanoacrylate (CA) reaction kinetics. We understand that in drug development and medical device fabrication, the "heat spike" (exotherm) of cyanoacrylates is not just a side effect—it is a critical quality attribute (CQA) that impacts tissue viability, drug stability, and bond integrity.

Below you will find our technical directives, troubleshooting matrices, and validation protocols designed to give you total control over the curing energy of your adhesive systems.

Module 1: The Mechanics of Heat Generation

The Core Problem: Cyanoacrylates undergo anionic polymerization .[1][2] Unlike radical cures that require external energy (heat/UV), CAs are initiated by weak bases (hydroxyl ions in water, amines on tissue). This reaction is auto-accelerating :

  • Initiation releases energy (exothermic).

  • Heat increases molecular mobility.

  • Increased mobility accelerates propagation.

  • Result: A thermal runaway loop capable of reaching >80°C in bulk, causing tissue necrosis or drug denaturation.

Visualizing the Thermal Feedback Loop

The following logic flow illustrates why "gap filling" is the primary cause of thermal burns.

CA_Exotherm_Loop Initiator Initiator (OH- / Moisture) Monomer Liquid Monomer (n-Butyl / 2-Octyl) Initiator->Monomer Attacks double bond Polymerization Anionic Polymerization (C-C Bond Formation) Monomer->Polymerization Heat Exotherm Release (ΔH approx. 14 kcal/mol) Polymerization->Heat Generates Viscosity Viscosity Increase Polymerization->Viscosity Heat->Polymerization Accelerates (Positive Feedback) Tissue Tissue/Substrate Heat->Tissue Thermal Damage (If T > 45°C) Heat->Tissue Dissipation (Thin Layer)

Figure 1: The auto-acceleration loop. Note the red dashed line indicating the positive feedback mechanism that causes thermal spikes.

Module 2: Troubleshooting & Optimization (FAQs)
Ticket #101: "My subjects are experiencing burning sensations during topical application."

Root Cause: The volume-to-surface-area ratio is too high. In a thick drop, the heat generated in the center cannot escape to the air or substrate fast enough. The adhesive acts as an insulator, trapping the heat of reaction.

Corrective Actions:

  • The "Paint, Don't Drop" Technique: Never apply a bead directly to the wound. Apply to a secondary surface or applicator tip, then "paint" a layer <0.1mm thick.

  • Switch Monomers:

    • Current:n-Butyl Cyanoacrylate (Short chain, high reactivity, brittle).

    • Recommendation:2-Octyl Cyanoacrylate .[3][4][5][6][7] The longer alkyl chain creates steric hindrance, slowing the polymerization rate and spreading the exotherm over a longer timeline, reducing the peak temperature (

      
      ).
      
Ticket #102: "During embolization (AVM treatment), the catheter is heating up and risking entrapment."

Root Cause: Rapid polymerization inside the catheter dead space due to ionic contamination or insufficient dilution.

Corrective Actions:

  • The Flush Protocol: Ensure the catheter is flushed with 5% Dextrose (D5W) , not Saline. Saline contains

    
     and 
    
    
    
    ions which trigger immediate, violent polymerization. Dextrose is non-ionic and prevents premature curing.
  • Adjust the Lipiodol Ratio:

    • Mix the cyanoacrylate (n-BCA) with Ethiodized Oil (Lipiodol).

    • Function: The oil acts as a heat sink and a physical spacer between monomer molecules, retarding the reaction rate.

    • Guideline: Increasing the Oil:Glue ratio from 1:1 to 3:1 significantly reduces exotherm and increases polymerization time.

Ticket #103: "I see white residue (Blooming) around the bond site."

Root Cause: The exotherm was hot enough to vaporize unreacted monomer before it cured. These vapors re-deposited on the cool surrounding tissue/substrate and polymerized there (Chalky appearance).

Corrective Actions:

  • Increase Airflow: Use low-velocity airflow to disperse vapors during the first 30 seconds of cure.

  • Accelerator Control: If using an amine accelerator, reduce the concentration. Accelerators spike the exotherm, increasing monomer vaporization.

Module 3: Chemical Control Strategies

When process changes aren't enough, you must alter the formulation.

StrategyMechanismImpact on ExothermTrade-off
Acid Stabilizers (ppm level)Strong acids (Sulfonic, SO2) neutralize initiating bases, preventing premature chain start.Significant Reduction. Delays onset (induction time).Too much acid prevents cure entirely or leads to "tacky" surfaces.
Chain Extension Moving from Ethyl

Butyl

Octyl increases steric bulk.
Moderate Reduction. Lowers

but total energy (

) remains similar; just released slower.
Longer chains have lower tensile strength but higher flexibility.
Thickeners (PMMA/Silica)Increases viscosity, reducing molecular mobility.Minor Reduction. Slows propagation slightly.High viscosity can make application difficult (stringing).
Plasticizers Dilutes the monomer density.Moderate Reduction. Acts as a heat sink.Reduces cohesive strength of the final bond.[1]
Module 4: Validation Protocol (Measuring )

Objective: Accurately measure the peak exotherm of a specific formulation in a clinically relevant geometry. Note: Do not use Differential Scanning Calorimetry (DSC) for standard QC, as monomer vapors can damage the sensor.[4] Use the Thermocouple Method.

Equipment:

  • Type K Thermocouple (Fine gauge, 30 AWG).

  • Data Logger (10 Hz sampling rate).

  • PTFE (Teflon) block with a machined gap (simulating a wound or device bond line).

Step-by-Step Protocol:

  • Setup: Place the thermocouple tip in the center of the PTFE gap (e.g., 1mm width x 10mm depth). Ensure the tip is suspended, not touching the walls.

  • Dispense: Inject the cyanoacrylate into the gap, ensuring the thermocouple junction is fully immersed.

  • Initiate: Mist the surface with a standardized activator (or water vapor) if testing bulk cure, or rely on ambient humidity (controlled chamber at 50% RH).

  • Record: Log temperature vs. time.

  • Analysis:

    • 
      :  The highest peak.
      
    • 
      :  Time to reach peak.
      
    • Pass/Fail: For skin contact,

      
       should ideally remain 
      
      
      
      .
Decision Matrix for Protocol Optimization

Optimization_Flow Start Measure T_max Check Is T_max > 45°C? Start->Check Pass Protocol Validated Check->Pass No Fail Analyze Cause Check->Fail Yes Action1 Reduce Volume/Gap Fail->Action1 Geometric Fix Action2 Switch to Octyl Ester Fail->Action2 Monomer Fix Action3 Add Acid Stabilizer Fail->Action3 Formulation Fix

Figure 2: Troubleshooting logic for high-temperature deviations.

References
  • Petrie, E. M. (2000). Handbook of Adhesives and Sealants. McGraw-Hill Education.
  • Singer, A. J., et al. (2008). "A prospective randomized controlled trial comparing N-butyl-2 cyanoacrylate (Histoacryl), octyl cyanoacrylate (Dermabond), and subcuticular suture for closure of surgical incisions."[8] Annals of Surgery. Link

  • Legat, L., et al. (2015). "In vitro assessment of the exothermic reaction of cyanoacrylate embolization agents." Journal of NeuroInterventional Surgery.
  • ISO 10993-1:2018 . "Biological evaluation of medical devices." (Establishes thermal safety thresholds for tissue contact). Link

  • Food and Drug Administration (FDA) . "Class II Special Controls Guidance Document: Tissue Adhesive for the Topical Approximation of Skin." Link

Sources

Technical Support Center: Purification of Acrylate Products from Unreacted 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chemoselective separation of unreacted 4-hydroxybenzaldehyde (4-HBA) from its downstream esterified products, such as 4-formylphenyl acrylate or 4-acryloyloxybenzaldehyde. Because both the impurity and the product share an active aldehyde functional group, separation strategies must strictly exploit the differential reactivity and polarity of the phenolic hydroxyl group versus the newly formed acrylate ester.

Physicochemical Profiling Data

To design an effective separation protocol, it is critical to understand the contrasting physical and chemical properties of the two species.

Property4-Hydroxybenzaldehyde (Impurity)4-Formylphenyl Acrylate (Product)
Functional Groups Phenolic -OH, AldehydeAcrylate Ester, Aldehyde
Acidity (pKa) 7.61N/A (Neutral)
Aqueous Solubility ~12.9 g/L at 25 °C (Moderate)Insoluble
Organic Solubility High (EtOAc, CH₂Cl₂)High (EtOAc, CH₂Cl₂, Hexane)
Chemical Sensitivities Oxidation (Dakin reaction)Base Hydrolysis, Thermal Polymerization

Troubleshooting FAQs

Q1: Why is my acrylate product degrading or losing yield during the basic wash step? A1: You are likely experiencing base-catalyzed ester hydrolysis (saponification). While basic extraction is the standard method to remove unreacted 4-HBA, using a strong base like NaOH or prolonged exposure to Na₂CO₃ will rapidly cleave the newly formed acrylate ester. Causality & Solution: The1[1]. Therefore, a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) is sufficiently alkaline to deprotonate the phenol into a water-soluble phenolate ion without hydrolyzing the ester.2[2].

Q2: My isolated acrylate product polymerized into an insoluble gel during rotary evaporation. How can I prevent this? A2: Acrylate monomers are highly susceptible to thermally induced free-radical polymerization. Concentrating the product at elevated temperatures without an inhibitor triggers this cascade. Causality & Solution: Maintain the water bath temperature strictly below 35–40 °C during solvent removal. If the product must be stored long-term, introduce a radical scavenger such as 10–50 ppm of MEHQ (4-methoxyphenol) or BHT.

Q3: Can I use silica gel chromatography instead of liquid-liquid extraction? A3: Yes. 4-HBA is significantly more polar than the acrylate product due to its free phenolic hydroxyl group, which acts as a strong hydrogen bond donor. On normal-phase silica gel, 4-HBA will have a much lower Retention Factor (Rf).3[3].

Validated Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Liquid-Liquid Extraction

Mechanism: Exploits the pKa difference to selectively partition the impurity into the aqueous phase while preserving the target ester.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Mild Deprotonation: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Self-Validating Check: Observe for CO₂ gas evolution (effervescence), which indicates the neutralization of acidic byproducts (e.g., HCl generated from acryloyl chloride). Vent the separatory funnel frequently until gas evolution ceases.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer now contains the sodium salt of 4-HBA.

    • Self-Validating Check: Spot both layers on a Thin Layer Chromatography (TLC) plate. Acidify the aqueous spot with a drop of 1M HCl before developing. The aqueous layer should exclusively show the low-Rf 4-HBA spot, while the organic layer contains the high-Rf acrylate.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Water bath < 40 °C).

SOP 2: Normal-Phase Flash Chromatography

Mechanism: Exploits the hydrogen-bonding capacity of the free phenol.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexane or Dichloromethane as the starting eluent.

  • Loading: Dissolve the crude mixture in a minimum volume of the starting eluent and load it onto the column bed.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 9:1 and increasing polarity to 4:1) or neat Dichloromethane.

  • Fraction Collection: Monitor fractions via TLC under UV light (254 nm). The acrylate product lacks the strong hydrogen-bonding hydroxyl group and will elute first.

    • Self-Validating Check: Co-spot the fractions against a pure 4-HBA standard. Fractions containing the lower-Rf spot must be discarded or recycled.

  • Recovery: Pool the clean product fractions and evaporate at < 40 °C.

Process Workflows & Mechanistic Logic

SeparationWorkflow Mix Crude Reaction Mixture (Acrylate + 4-HBA) Base Wash with Sat. NaHCO3 (aq) (Mild Base Extraction) Mix->Base Sep Phase Separation Base->Sep Aq Aqueous Phase (4-HBA Sodium Salt) Sep->Aq Bottom/Top (Solvent dep.) Org Organic Phase (Acrylate Product) Sep->Org Dry Wash with Brine & Dry over Na2SO4 Org->Dry Evap Rotary Evaporation (Temp < 40°C) Dry->Evap Pure Purified Acrylate Product Evap->Pure

Workflow for the chemoselective extraction of 4-HBA from acrylate products.

Mechanism HBA 4-HBA (Phenol) pKa ~7.6 Base NaHCO3 (aq) pH ~8.3 HBA->Base Deprotonation Salt Water-Soluble Phenolate Salt Base->Salt Acrylate Acrylate Ester (Neutral) Acrylate->Base No Reaction Org Retained in Organic Phase Acrylate->Org

Mechanistic basis for the chemoselective deprotonation of 4-HBA.

References

  • Source: nmppdb.com.
  • Source: nih.
  • Source: rsc.
  • Source: tandfonline.

Sources

Technical Support Center: Optimizing Reflux Time for tert-Butyl Cyanoacetate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reflux Time & Conditions for Knoevenagel Condensation of tert-Butyl Cyanoacetate. Audience: Synthetic Chemists, Process Development Scientists. Reference ID: TSC-TBCA-001

Introduction: The "Goldilocks" Window

Welcome to the Technical Support Center. You are likely here because your condensation reaction involving tert-butyl cyanoacetate is behaving inconsistently—yielding oils, tars, or low conversion.

Unlike its robust cousin ethyl cyanoacetate, tert-butyl cyanoacetate (t-BCA) presents a unique kinetic challenge. The bulky tert-butyl group confers significant steric hindrance and thermal instability.[1]

  • Too Short: The equilibrium does not shift; water remains, and conversion stalls.

  • Too Long: The tert-butyl ester cleaves (thermal elimination of isobutylene) or decarboxylates, leading to "tarry" byproducts and yield collapse.

This guide provides the diagnostic logic to define the optimal reflux window for your specific substrate.

Module 1: The Kinetics vs. Stability Balance

To optimize time, you must understand the competing pathways. The reaction is not just A + B


 C; it is a race against decomposition.
The Mechanism & Failure Modes

The Knoevenagel condensation is reversible. We drive it forward by removing water (via Dean-Stark or molecular sieves) or precipitating the product. However, t-BCA introduces a "Thermal Ceiling."

  • The Reaction (Desired): Aldehyde + t-BCA

    
     Product + 
    
    
    
  • The Failure (Overheating/Over-time):

    • Isobutylene Elimination: At temperatures

      
       (or prolonged reflux), the tert-butyl cation can eliminate, yielding the carboxylic acid.
      
    • Decarboxylation: The resulting acid is unstable and loses

      
      , forming an acetonitrile derivative (often an inseparable oil).
      
Visualization: Competing Pathways

The following diagram illustrates the critical divergence point controlled by reflux time and temperature.

ReactionPathways Reactants Aldehyde + t-BCA Inter Tetrahedral Intermediate Reactants->Inter Base Catalyst (Fast) Product Target Product (Crystalline Solid) Inter->Product - H2O (Rate Limiting) Product->Reactants + H2O (Reversible) Decomp Carboxylic Acid Intermediate Product->Decomp Excess Heat/Time (>4h or >100°C) Waste Byproducts (Tars/Oils + CO2) Decomp->Waste - Isobutylene - CO2

Caption: Figure 1. Reaction pathway showing the divergence between successful condensation and thermal decomposition driven by excess reflux time.

Module 2: Troubleshooting & Diagnostics

Use this logic flow to diagnose your current yield issues.

Diagnostic Workflow
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (Water retention).Do not increase time. Instead, add molecular sieves or switch to a Dean-Stark apparatus to remove water physically.
Product is an Oil/Tar Decarboxylation due to overheating.Reduce reflux time by 50%. Switch solvent from Toluene (

) to Ethanol (

) or 2-Propanol.
Starting Material Remains Catalyst deactivation.Piperidine can form salts with acidic impurities. Add a fresh 5 mol% catalyst aliquot after 1 hour.
Loss of t-Butyl Group Acidic hydrolysis.Ensure your aldehyde is acid-free. Avoid using acetic acid co-catalyst if the substrate is sensitive; use DBU or Ammonium Acetate instead.
Decision Logic for Reflux Time

Do not use a fixed time. Calculate it based on your aldehyde's electronic nature (Hammett principles).

OptimizationLogic Start Start Optimization AldehydeType Analyze Aldehyde Substituents Start->AldehydeType ElectronPoor Electron Withdrawing (e.g., -NO2, -CN, -Cl) AldehydeType->ElectronPoor ElectronRich Electron Donating (e.g., -OMe, -OH, Alkyl) AldehydeType->ElectronRich Steric Sterically Hindered (e.g., ortho-substituted) AldehydeType->Steric ShortTime Reflux 1-2 Hours (High Reactivity) ElectronPoor->ShortTime LongTime Reflux 12-24 Hours (Low Reactivity) ElectronRich->LongTime MedTime Reflux 3-6 Hours (Standard) Steric->MedTime Check TLC Check at 50% Time ShortTime->Check MedTime->Check LongTime->Check Stop Workup immediately upon spot disappearance Check->Stop

Caption: Figure 2. Decision matrix for estimating initial reflux time based on substrate reactivity.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use Toluene with a Dean-Stark trap to speed this up? A: Proceed with extreme caution. Toluene boils at


. While this removes water efficiently (driving the reaction), it is close to the thermal decomposition temperature of the tert-butyl ester.
  • Recommendation: If using Toluene, limit reaction time to < 3 hours . If it takes longer, switch to Benzene (toxic, lower BP) or Cyclohexane/Ethanol mixtures to keep the temperature under

    
     [1].
    

Q: Why does my product turn into a sticky gum during recrystallization? A: This usually indicates the presence of the decarboxylated byproduct (an acetonitrile derivative) acting as a plasticizer.

  • Fix: Do not try to recrystallize the crude oil directly. Perform a rapid silica plug filtration (10% EtOAc/Hexane) to remove the polar carboxylic acid byproducts before attempting crystallization.

Q: Can I use Microwave irradiation? A: Yes, and it is often preferred. Microwave synthesis allows you to reach high temperatures (


) for very short bursts (2-10 minutes). This kinetic spike drives condensation faster than the rate of thermal decomposition.
  • Protocol: Toluene, 120°C, 5-10 mins, sealed vessel [6].

Q: My aldehyde has a hydroxyl group (-OH). The reaction is failing. A: Phenolic aldehydes (like vanillin) can deprotonate, killing your base catalyst.

  • Fix: Use a weaker base/buffer system (Ammonium Acetate) or protect the phenol first. Refluxing longer will not help; it will only degrade the ester.

Module 4: Optimized Experimental Protocol

This protocol balances rate and stability. It uses a "soft" solvent (Ethanol) with a high-activity catalyst system to avoid the need for dangerous high-temperature refluxing.

Materials
  • Aldehyde: 10 mmol

  • tert-Butyl Cyanoacetate: 10 mmol (1.0 eq) - Do not use excess; it is hard to remove.

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Piperidine (0.5 mmol, 5 mol%) + Glacial Acetic Acid (0.5 mmol, 5 mol%)

  • Apparatus: Round bottom flask, reflux condenser, drying tube (CaCl2).

Step-by-Step Procedure
  • Setup: Dissolve aldehyde and t-BCA in Ethanol at Room Temperature (RT).

  • Activation: Add Piperidine and Acetic Acid. Note: The solution may warm slightly.

  • Reflux: Heat to gentle reflux (

    
    ).
    
    • Checkpoint: Check TLC at 60 minutes .

    • Checkpoint: Check TLC at 120 minutes .

  • Termination: Once the aldehyde spot is faint (<5%), stop heating immediately . Do not aim for 100% conversion if it requires doubling the time.

  • Workup (The "Crash" Method):

    • Cool the mixture to RT.

    • Place in an ice bath (

      
      ) for 30 minutes.
      
    • Scratch the glass to induce crystallization.

    • Filter the solid and wash with ice-cold Ethanol (transesterification risk is low if cold).

Comparative Data: Solvent vs. Time
SolventBoiling PointTypical TimeRisk LevelYield (Avg)*
Ethanol

2 - 6 hLow85-95%
2-Propanol

2 - 5 hLow-Med80-90%
Toluene

1 - 3 hHigh (Decarb)60-95%
Water (Green)

0.5 - 2 hMed (Hydrolysis)70-90%

*Yields depend heavily on aldehyde electronics.

References

  • BenchChem Technical Protocols. Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide. Retrieved from

  • Organic Syntheses. Cyanoacetic acid, tert-butyl ester. Org.[2][3][4] Synth. 1959 , 39, 10.

  • Sigma-Aldrich. tert-Butyl cyanoacetate Product Information & Stability Data.

  • ResearchGate. Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research, 2013.[5]

  • BenchChem Support. Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives.

  • Beilstein Journals. Microwave-assisted multicomponent reactions in heterocyclic chemistry. Beilstein J. Org. Chem. 2021.[6][7][8][9]

Sources

Validation & Comparative

1H NMR spectrum analysis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Advantage

In the development of functional acrylates for drug delivery systems and biocompatible adhesives, the choice of ester group dictates stability and toxicity. While Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate remains the historic standard, the ** tert-butyl derivative** has emerged as a superior alternative for applications requiring controlled hydrolysis and reduced cytotoxicity.

This guide provides a definitive 1H NMR spectral analysis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate. By contrasting its spectral fingerprint with the ethyl analog, we demonstrate how the tert-butyl group’s steric bulk simplifies the aliphatic region of the spectrum—facilitating easier impurity profiling—while simultaneously enhancing hydrolytic stability in physiological environments.

Structural & Mechanistic Basis

The molecule comprises three functional domains: the Phenolic Core (antioxidant/UV-absorbing), the Cyanoacrylate Spine (reactive Michael acceptor), and the ** tert-Butyl Shield** (steric stabilizer).

Figure 1: Signal-to-Structure Correlation Map

The following diagram maps the specific NMR signals to the molecular protons, highlighting the steric shielding provided by the tert-butyl group.

NMR_Assignment cluster_molecule Molecular Structure cluster_spectrum 1H NMR Signals (DMSO-d6) Phenol 4-Hydroxyphenyl (Electron Donor) Vinyl Vinyl Group (C=C-CN) Phenol->Vinyl Conjugation Sig_OH δ 10.5 ppm (Broad Singlet) Phenol->Sig_OH Sig_Ar δ 7.9 & 6.9 ppm (AA'BB' Doublets) Phenol->Sig_Ar Ester tert-Butyl Ester (Steric Shield) Vinyl->Ester Electronic Pull Sig_Vinyl δ 8.1-8.3 ppm (Singlet) Vinyl->Sig_Vinyl Sig_tBu δ 1.55 ppm (Strong Singlet, 9H) Ester->Sig_tBu

Caption: Figure 1: Structural correlation of 1H NMR signals. The tert-butyl group generates a distinct, high-intensity singlet that serves as a quantitative integration standard.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the validity of the spectral data, the compound must be synthesized with high specificity. The following Knoevenagel Condensation protocol minimizes side reactions (aldol condensation) common with weaker bases.

Synthesis Workflow
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), tert-Butyl cyanoacetate (1.0 eq).

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate.

  • Solvent: Ethanol (Reflux).

  • Purification: Recrystallization from Ethanol/Water (Avoids column chromatography to prevent silica-catalyzed hydrolysis).

NMR Sample Preparation (Self-Validating Step)
  • Solvent Choice: DMSO-d6 is required.

    • Reasoning: CDCl₃ often fails to solubilize the phenolic proton effectively and can lead to peak broadening due to exchange. DMSO-d6 stabilizes the -OH proton via hydrogen bonding, resulting in a sharp, integration-ready peak.

  • Concentration: 10 mg in 0.6 mL DMSO-d6.

  • Validation: Check the water signal at 3.33 ppm. If the -OH phenolic signal is broadened or missing, the solvent may be "wet" (acidic water promotes exchange).

Comparative Spectral Analysis

The following table contrasts the tert-butyl derivative against the standard ethyl analog. The absence of the ethyl quartet/triplet system is a critical analytical advantage.

Table 1: Chemical Shift Comparison (DMSO-d6)
Proton Assignmenttert-Butyl Derivative (Target)Ethyl Derivative (Alternative)Analytical Implication
-OH (Phenolic) 10.50 ppm (s, 1H) 10.55 ppm (s, 1H)Diagnostic for antioxidant activity; sensitive to pH.
Vinyl (=CH-) 8.25 ppm (s, 1H) 8.30 ppm (s, 1H)Deshielded by CN and Ester groups. Slightly shielded in t-butyl due to steric twisting.
Aromatic (Meta) 7.92 ppm (d, 2H) 7.95 ppm (d, 2H)Part of AA'BB' system; indicates conjugation.
Aromatic (Ortho) 6.95 ppm (d, 2H) 6.98 ppm (d, 2H)Shielded by electron-donating -OH group.
Ester Group 1.55 ppm (s, 9H) 4.30 (q, 2H), 1.35 (t, 3H) CRITICAL: The t-butyl singlet is clean. The ethyl quartet often overlaps with impurities.
Detailed Spectral Walkthrough
  • The Aliphatic Region (1.0 – 2.0 ppm):

    • Observation: A massive singlet at 1.55 ppm integrating to 9 protons.

    • Advantage: In the Ethyl analog, the methyl triplet (1.35 ppm) and methylene quartet (4.30 ppm) clutter the spectrum. The tert-butyl singlet provides a clear "baseline" for integration. If the integration ratio of Vinyl (1H) to t-Butyl (9H) deviates from 1:9, it immediately indicates the presence of unreacted tert-butyl cyanoacetate or hydrolysis products.

  • The Aromatic/Vinyl Region (6.5 – 8.5 ppm):

    • Observation: A classic AA'BB' pattern . Two doublets with a coupling constant (J) of ~8.8 Hz.

    • Vinyl Proton: The singlet at 8.25 ppm is the "watchtower" peak. Its shift is highly sensitive to the E/Z isomerism. The Knoevenagel condensation typically yields the E-isomer (trans) exclusively due to steric hindrance. A smaller singlet appearing ~7.8 ppm would indicate the thermodynamically less stable Z-isomer.

Performance Comparison: Stability & Application

The NMR data directly correlates with the physical performance of the molecule in drug development applications.

Table 2: Performance Metrics vs. Ethyl Analog
Featuretert-Butyl DerivativeEthyl DerivativeMechanism (Supported by NMR)
Hydrolytic Stability High LowThe bulky t-butyl signal (1.55 ppm) remains stable in D₂O/DMSO mixtures for days. The ethyl ester hydrolyzes rapidly to the acid.
Polymerization Rate Controlled Rapid/Uncontrolled Steric bulk hinders nucleophilic attack at the beta-carbon, preventing premature "superglue" curing.
Cytotoxicity Low Moderate/HighSlower hydrolysis releases less formaldehyde and cyanoacetic acid (toxic byproducts) locally.
Figure 2: Hydrolysis Resistance Pathway

This diagram illustrates why the tert-butyl derivative is preferred for long-circulating drug carriers.

Hydrolysis_Stability cluster_ethyl Ethyl Derivative (Standard) cluster_tbutyl tert-Butyl Derivative (Target) Ethyl_Start Ethyl Ester Water_Attack Water Attack (Unobstructed) Ethyl_Start->Water_Attack Ethyl_Prod Rapid Hydrolysis (Toxic Acid Release) Water_Attack->Ethyl_Prod tBu_Start tert-Butyl Ester Steric_Block Steric Shielding (Blocks Water) tBu_Start->Steric_Block tBu_Prod Stable Molecule (Sustained Activity) Steric_Block->tBu_Prod

Caption: Figure 2: Mechanistic comparison of hydrolysis. The tert-butyl group acts as a steric gatekeeper, preserving molecular integrity.

Conclusion

The ** tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate** offers a significant upgrade over ethyl analogs for high-precision applications. Its 1H NMR spectrum is characterized by a diagnostic 9H singlet at 1.55 ppm , which serves as a marker for both purity and structural integrity. For researchers in drug delivery, switching to the tert-butyl derivative ensures better stability profiles without sacrificing the reactivity required for Michael addition chemistries.

References

  • Knoevenagel Condensation Protocols & Catalysis Synthesis of tert-butyl phenylcyanoacrylates and styrene copolymerization. ChemRxiv (2020). [Link]

  • Comparative Cyanoacrylate Stability Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice. Journal of the American Association for Laboratory Animal Science (2016). [Link]

  • NMR Chemical Shift Standards NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics (2010). [Link][1]

Sources

Spectral Fingerprinting of Cyanoacrylates: FTIR Analysis of Cyano and Ester Groups

Author: BenchChem Technical Support Team. Date: March 2026

Cyanoacrylates are a highly specialized class of acrylic resins that have become indispensable in modern drug development—particularly as poly(alkyl cyanoacrylate) (PACA) nanoparticle carriers—and in surgical settings as rapid tissue adhesives. For formulation scientists and analytical chemists, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for monitoring the polymerization kinetics, structural integrity, and degradation of these materials.

This guide provides an objective, data-driven comparison of the FTIR spectral signatures of cyanoacrylate monomers versus their polymerized forms, focusing on the critical cyano (-C≡N) and ester (-COOR) functional groups.

Mechanistic Causality of Cyanoacrylate FTIR Peaks

To accurately interpret cyanoacrylate spectra, one must understand the intramolecular forces dictating the vibrational frequencies of the molecule. The unique reactivity and spectral profile of cyanoacrylates stem from the presence of two highly electronegative groups attached to the same alpha-carbon.

  • The Cyano Group (-C≡N): The cyano group is a strong electron-withdrawing moiety. In FTIR, its stretching vibration manifests as a sharp, medium-intensity peak in the triple-bond region. Because of the highly polar nature of the molecule, this peak typically registers between 2237 cm⁻¹ and 2251 cm⁻¹ [1][2].

  • The Ester Carbonyl (C=O): In standard aliphatic esters, the C=O stretch usually appears around 1735 cm⁻¹. However, in cyanoacrylates, the adjacent alpha-cyano group exerts a powerful inductive effect (-I effect). This phenomenon pulls electron density away from the carbonyl oxygen, increasing the double-bond character of the C=O bond. Consequently, more energy is required to stretch it, shifting the absorption to a higher frequency—typically observed between 1747 cm⁻¹ and 1755 cm⁻¹ [1][2][3].

  • The Alkene Bond (C=C): Present only in the unpolymerized monomer, the C=C stretching vibration appears at 1614–1616 cm⁻¹ [2]. This peak is the definitive diagnostic marker for tracking polymerization.

Comparative Spectral Analysis: Monomer vs. Polymer

When cyanoacrylate monomers (e.g., Ethyl Cyanoacrylate [ECA] or Octyl Cyanoacrylate [OCA]) undergo anionic polymerization, the C=C double bond is consumed to form the aliphatic polymer backbone. This structural transformation triggers specific, predictable shifts in the FTIR spectrum.

Table 1: FTIR Characteristic Peak Assignments for Cyanoacrylate Derivatives
Functional GroupECA Monomer (cm⁻¹)PECA Polymer (cm⁻¹)POCA Polymer (cm⁻¹)Diagnostic Significance
-C≡N Stretch 2237 - 22402245 - 22482250 - 2251Confirms structural integrity of the polymer backbone; slight shift due to loss of conjugation[1][2].
C=O Stretch ~1747~1749~1755Indicates ester stability. A shift to ~1730 cm⁻¹ indicates carboxylic acid formation via degradation[1][4].
C=C Stretch 1614 - 1616Absent Absent Primary internal validation marker for 100% monomer conversion[2].
C-O-C Stretch ~1252~1254~1241Confirms ester linkage; broadens significantly in the polymer state due to chain interactions[1][2].
-OH Stretch AbsentAbsent3385 - 3490 (if degraded)Indicates hydrolytic degradation, depolymerization, or water absorption[1].

Note: POCA (Poly(octyl cyanoacrylate)) exhibits a higher C=O wavenumber than PECA (Poly(ethyl cyanoacrylate)) due to the longer, more flexible octyl chain altering the local dielectric environment and inter-chain spacing[1][5].

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for synthesizing PACA nanoparticles and the specific FTIR spectral markers used to validate the success of the procedure.

Workflow cluster_FTIR Spectral Validation Markers Monomer Monomer Phase (ECA / OCA) Polymerization Anionic Polymerization Monomer->Polymerization Nucleophilic Initiation Nanoparticles PACA Nanoparticles Polymerization->Nanoparticles Chain Propagation FTIR ATR-FTIR Validation Nanoparticles->FTIR Lyophilization Peak1 Loss of C=C (1614 cm⁻¹) FTIR->Peak1 Peak2 Stable C=O (~1750 cm⁻¹) FTIR->Peak2 Peak3 Stable -C≡N (~2245 cm⁻¹) FTIR->Peak3

Figure 1: PACA nanoparticle synthesis workflow and ATR-FTIR spectral validation markers.

Self-Validating Experimental Protocol: PACA Nanoparticle Synthesis & FTIR Characterization

To ensure reproducibility and scientific rigor, the following protocol utilizes an internal self-validation mechanism. The methodology employs emulsion polymerization at a highly acidic pH.

Causality of Choice: Cyanoacrylates polymerize rapidly in the presence of weak nucleophiles (like water). By lowering the pH to 2.5, the high concentration of H⁺ ions suppresses the initiation rate of the OH⁻ ions. This controlled kinetic environment prevents macroscopic clumping, allowing the monomer to form uniform nanoscale particles[5].

Phase 1: Emulsion Polymerization
  • Aqueous Phase Preparation: Dissolve a steric stabilizer (e.g., Dextran 70,000 or Pluronic F68) in 50 mL of 0.01 M HCl to achieve a pH of 2.5.

  • Monomer Addition: Under vigorous magnetic stirring (600 RPM), add 500 µL of Ethyl Cyanoacrylate (ECA) monomer dropwise into the vortex of the aqueous phase.

  • Propagation: Allow the emulsion to stir continuously for 4 hours at room temperature to ensure maximum chain propagation.

  • Termination: Adjust the pH of the suspension to 7.0 using 0.1 M NaOH. This neutralizes the acid and rapidly consumes any trace unreacted monomer, terminating the reaction.

  • Recovery: Purify the nanoparticles via ultracentrifugation (20,000 × g for 30 minutes). Wash the pellet twice with ultrapure water and lyophilize for 24 hours to obtain a dry powder.

Phase 2: ATR-FTIR Spectral Validation
  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond or ZnSe crystal with isopropyl alcohol and collect a background spectrum.

  • Scanning: Place a small amount of the lyophilized PECA powder onto the crystal. Apply consistent pressure using the ATR anvil.

  • Parameters: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint:

    • Examine the 1614 cm⁻¹ region. If a peak is present, the batch contains unreacted monomer and fails quality control.

    • Examine the 1749 cm⁻¹ and 2245 cm⁻¹ regions. Strong, sharp peaks here confirm the preservation of the ester and cyano groups, respectively, validating the batch for downstream drug loading applications[2][5].

Monitoring Polymer Degradation via FTIR

FTIR is not only used for synthesis validation but is also critical for stability testing. When PACA nanoparticles or cyanoacrylate adhesives are exposed to moisture, UV light, or elevated temperatures, the ester linkages undergo hydrolysis or oxidative modification[4].

Spectral Markers of Degradation:

  • Appearance of -OH Bands: The emergence of a broad, intense peak between 3385 cm⁻¹ and 3490 cm⁻¹ indicates the formation of hydroxyl end groups resulting from chain scission and depolymerization[1].

  • Carbonyl Shifting: Oxidative aging can generate conjugated carbonyl structures, causing the primary C=O peak to broaden or shift, sometimes revealing new shoulders near 1730 cm⁻¹ (carboxylic acid formation) or 1650 cm⁻¹ [4].

By tracking the ratio of the stable -C≡N peak (~2245 cm⁻¹) against the emerging -OH or shifted C=O peaks, researchers can quantitatively model the degradation kinetics of the cyanoacrylate matrix in vivo or during shelf-life studies.

References

  • Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. gvpress.com.
  • Multifunctional Chemical Sensing Platform Based on Dual‐Resonant Infrared Plasmonic Perfect Absorber for On‐Chip Detection of Poly(ethyl cyanoacrylate). nih.gov.
  • Nanoparticles of alkylglyceryl dextran and poly(ethyl cyanoacrylate) for applications in drug delivery. port.ac.uk.
  • Simulated Aging Studies on Porcelain Restoration Adhesives for Conservation in Chinese Museums. nih.gov.
  • Dependence of the Molecular Interactions Between Cyanoacrylate and Native Copper Surfaces on the Process Atmosphere. mdpi.com.

Sources

Mass Spectrometry Fragmentation Pattern of tert-Butyl Cyanoacrylates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of medical adhesives and targeted drug delivery systems, I frequently encounter the need to rigorously profile cyanoacrylate monomers. tert-Butyl cyanoacrylate (TBCA) has emerged as a critical building block, particularly in the synthesis of poly(alkyl cyanoacrylate) nanoparticles and covalent kinase inhibitors[1].

Unlike shorter-chain analogs such as ethyl cyanoacrylate (ECA), TBCA's bulky tert-butyl group fundamentally alters its steric profile, degradation kinetics, and behavior under electron ionization (EI). This guide objectively compares the mass spectrometry (MS) fragmentation patterns of TBCA against alternative cyanoacrylates, providing researchers with the mechanistic causality and self-validating protocols necessary to ensure analytical integrity.

Mechanistic Fragmentation Pathways: The Causality Behind the Spectra

In electron ionization mass spectrometry (EI-MS), the fragmentation of alkyl cyanoacrylates is dictated almost entirely by the nature of the ester alkyl chain. Understanding these pathways is not merely an exercise in spectral matching; it is the foundation for identifying unknown impurities or tracking metabolic degradation.

1. tert-Butyl Cyanoacrylate (TBCA): For TBCA (MW = 153.18 g/mol ), the molecular ion (


) at m/z 153 is highly unstable and typically absent from the spectrum. The fragmentation is dominated by the tert-butyl moiety. The primary causality here is the high stability of the tert-butyl cation, which undergoes alpha cleavage to form the base peak at m/z 57.
Simultaneously, TBCA undergoes a characteristic McLafferty-type rearrangement—a hallmark of tert-butyl esters[2]. This rearrangement results in the neutral loss of isobutene (56 Da), yielding a stable radical cation of cyanoacrylic acid at m/z 97. This m/z 97 ion can subsequently lose hydrogen cyanide (HCN, 27 Da) to produce a secondary diagnostic fragment at m/z 70.

2. Ethyl Cyanoacrylate (ECA): By contrast, ECA (MW = 125.13 g/mol ) exhibits a different fragmentation cascade. It lacks the ability to form a highly stable tertiary carbocation. Instead, the dominant pathway involves the loss of an ethoxy radical (45 Da) to yield a base peak at m/z 80, alongside a loss of ethylene (28 Da) to form the m/z 98/97 envelope[3][4].

3. Octyl Cyanoacrylate (OCA): OCA (MW = 209.29 g/mol ) fragmentation is heavily influenced by its long aliphatic chain. It yields a complex hydrocarbon envelope (e.g., m/z 41, 43, 55) and undergoes a massive neutral loss of octene (112 Da) to reach the ubiquitous m/z 97 cyanoacrylic acid fragment.

TBCA_Fragmentation TBCA tert-Butyl Cyanoacrylate [M]+• m/z 153 (Weak/Absent) Isobutene Loss of Isobutene (-56 Da) McLafferty Rearrangement TBCA->Isobutene TButylCation tert-Butyl Cation m/z 57 (Base Peak) TBCA->TButylCation Alpha Cleavage CyanoacrylicAcid Cyanoacrylic Acid Ion m/z 97 Isobutene->CyanoacrylicAcid HCNLoss Loss of HCN (-27 Da) CyanoacrylicAcid->HCNLoss MZ70 Fragment Ion m/z 70 HCNLoss->MZ70

Figure 1: Proposed EI-MS fragmentation pathway of tert-butyl cyanoacrylate.

Quantitative Data Comparison

To facilitate rapid spectral identification, the quantitative fragmentation data for these three standard cyanoacrylate alternatives is summarized below. The presence of the m/z 57 base peak coupled with the m/z 97 fragment serves as a self-validating marker for TBCA, allowing analysts to easily distinguish it from ECA and OCA.

MonomerMolecular Weight ( g/mol )Molecular Ion (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)Primary Neutral Loss
Ethyl Cyanoacrylate (ECA) 125.13125 (Weak)8098, 80, 54, 52Ethoxy (-45 Da) / Ethylene (-28 Da)
tert-Butyl Cyanoacrylate (TBCA) 153.18153 (Absent)5797, 70, 57Isobutene (-56 Da)
Octyl Cyanoacrylate (OCA) 209.29209 (Weak)41 / 4397, 55, 43, 41Octene (-112 Da)
Experimental Protocol: GC-MS Analysis of TBCA

A robust analytical method must be a self-validating system. Cyanoacrylates are notoriously reactive; trace moisture can trigger rapid anionic polymerization, ruining both the sample and the GC column. The following protocol is engineered to prevent premature polymerization while ensuring high-fidelity mass spectral data[5].

Step 1: Sample Preparation & Stabilization

  • Solvent Selection: Dilute the TBCA sample to a concentration of 1 mg/mL using anhydrous, HPLC-grade dichloromethane (DCM). Causality: Protic solvents (like methanol or water) act as nucleophiles and will immediately initiate anionic polymerization. DCM ensures the monomer remains stable.

  • Internal Standard: Spike the sample with 50 µg/mL of deuterated ethyl acetate (Ethyl acetate-d8). This acts as an internal standard to validate the injection volume and track any unexpected retention time shifts.

Step 2: GC Separation Parameters

  • Column: Equip the gas chromatograph with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[5].

  • Inlet Conditions: Set the injection port to 200°C and inject 1 µL in split mode (split ratio 50:1). Causality: Exceeding 200°C can induce thermal degradation (depolymerization/cracking) of cyanoacrylates in the inlet, leading to false impurity profiles.

  • Oven Program: Hold at 50°C for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes to elute any higher molecular weight oligomers.

Step 3: MS Acquisition & Data Validation

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Temperatures: Set the MS source to 230°C and the quadrupole to 150°C.

  • Scan Range: Acquire data from m/z 35 to 400.

  • Data Analysis: Extract ion chromatograms (EIC) specifically for m/z 57 and m/z 97. The co-elution of these two exact masses validates the presence of the intact TBCA monomer.

GCMS_Workflow Prep Sample Prep (Anhydrous DCM) GC GC Separation (DB-5MS Column) Prep->GC EI EI Ionization (70 eV) GC->EI MS Mass Analyzer (m/z 35-400) EI->MS Data Data Analysis (EIC m/z 57 & 97) MS->Data

Figure 2: Standard GC-MS workflow for the stabilization and analysis of tert-butyl cyanoacrylate.

References
  • Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.
  • Ethyl cyanoacrylate | C6H7NO2 | CID 81530.PubChem, National Institutes of Health.
  • Application Note: Purity Assessment of 2-Methoxyethyl 2-cyanoacrylate by Gas Chromatography-Mass Spectrometry (GC-MS).BenchChem.
  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles.PubMed Central (PMC).
  • Analytical Methods.RSC Publishing.

Sources

UV-Vis Absorption Maxima of 4-Hydroxyphenyl Substituted Acrylates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Scope

In the context of drug development and UV-filter engineering, "4-hydroxyphenyl substituted acrylates" refers primarily to the 3-(4-hydroxyphenyl)acrylate scaffold, commonly known as


-coumarates . These compounds are derivatives of cinnamic acid and serve as critical chromophores due to their extended 

-conjugation system, which efficiently absorbs UVB radiation.

This guide provides a definitive comparison of the UV-Vis spectral properties of these compounds against their non-hydroxylated and methoxylated analogs. It focuses on the bathochromic (red) shifts induced by auxochromes (OH, OMe) and the critical influence of solvent polarity and pH on absorption maxima (


).
The Chromophore Definition

To ensure experimental accuracy, we define the core scaffold for this guide:

  • IUPAC Name: Alkyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate

  • Common Name: Alkyl

    
    -coumarate
    
  • Electronic System: Push-pull system involving the phenolic electron donor and the acrylate ester electron acceptor.

Part 2: Chemical Basis of Absorbance

The UV absorption in this class of molecules arises from


 transitions. The position of the absorption maximum is dictated by the energy gap between the HOMO and LUMO.
  • Conjugation Effect: The acrylate double bond (

    
    ) conjugates the phenyl ring with the carbonyl (
    
    
    
    ) group.
  • Auxochromic Effect: The 4-hydroxy group acts as a strong electron donor (+M effect). This resonance interaction raises the HOMO energy level more than the LUMO, narrowing the energy gap and shifting absorption to longer wavelengths (Red Shift).

  • Substituent Synergy: Adding methoxy groups (as in ferulic or sinapic derivatives) further stabilizes the excited state, fine-tuning the

    
    .
    
Diagram: Structure-Property Relationship (SAR)

SAR_Flow cluster_0 Core Chromophore Acrylate Acrylate Backbone (Acceptor) Transition π -> π* Transition Acrylate->Transition Lowers Gap Phenyl Phenyl Ring (Bridge) Phenyl->Acrylate Conjugation Substituent 4-OH Substituent (Donor) Substituent->Phenyl +M Effect Effect Bathochromic Shift (Red Shift) Transition->Effect Result λmax ~310 nm (UVB Region) Effect->Result

Caption: Mechanistic flow illustrating how the 4-hydroxy donor interacts with the acrylate acceptor to shift absorption into the UVB range.

Part 3: Comparative Data Analysis

The following table synthesizes experimental


 values for 4-hydroxyphenyl acrylates compared to key alternatives. Data is standardized for Methanol (MeOH)  as the solvent unless noted, as it is the standard for comparative organic spectroscopy.
Table 1: UV-Vis Absorption Maxima Comparison
Compound ClassCommon NameSubstituents (Phenyl Ring)

(MeOH)

(

)
Key Characteristic
Unsubstituted CinnamateNone273 nm~20,000Baseline UV-C absorber. No auxochrome.
Target

-Coumarate
4-OH 310 - 312 nm ~24,000 Strong UVB absorber. pH sensitive.
Alternative 1 Methoxycinnamate4-OMe310 nm~24,000pH stable (no acidic proton). Lipophilic.
Alternative 2 Ferulate3-OMe, 4-OH321 nm~19,000Red-shifted due to additive donation.
Alternative 3 Caffeate3,4-diOH323 nm~18,000Catechol moiety; antioxidant activity.
Alternative 4 Sinapate3,5-diOMe, 4-OH324 nm~22,000Broadest absorption; high steric bulk.

Data Sources: Compiled from NIH PubChem, BenchChem Spectral Guides, and RSC Photochemistry benchmarks [1, 2, 3].

Critical Insight: The "Phenolate" Shift

For drug development, the ionization state of the 4-hydroxyl group is paramount.

  • Neutral pH (Protonated):

    
     nm.
    
  • Basic pH (Deprotonated Phenolate): The formation of the phenolate anion (

    
    ) dramatically increases electron donation. This typically results in a further bathochromic shift (often to 330-360 nm ) or the appearance of a new charge-transfer band.
    
  • Implication: Formulations intended for intestinal release (pH > 7) will exhibit different photo-protective and stability profiles than gastric formulations (pH < 3).

Part 4: Experimental Protocol

To obtain reproducible


 and extinction coefficient (

) values, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation (Beer-Lambert deviations).
Materials
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Cuvettes: Matched Quartz cells (1 cm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
Workflow Diagram

Protocol_Flow cluster_prep Preparation Phase cluster_measure Measurement Phase Stock Prepare Stock Solution (1 mM in MeOH) Dilution Serial Dilution (10, 25, 50 µM) Stock->Dilution Gravimetric Accuracy Blank Blank Correction (Pure MeOH) Dilution->Blank Equilibrate Temp Scan Scan 200-450 nm Blank->Scan Check Check Absorbance (Target: 0.2 - 0.8 AU) Scan->Check Check->Dilution Invalid (>1.0 AU) Result Calculate λmax & ε Check->Result Valid

Caption: Step-by-step workflow for accurate determination of molar extinction coefficients.

Detailed Methodology
  • Stock Preparation: Dissolve accurately weighed sample (~2 mg) in 10.0 mL of Methanol. Sonicate to ensure complete dissolution.

  • Dilution Series: Prepare three working standards (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
    • Why? Linearity verification ensures you are within the Beer-Lambert linear range and rules out intermolecular aggregation (stacking) which can distort

      
      .
      
  • Blanking: Fill both reference and sample cuvettes with pure solvent. Run a baseline correction.[1]

  • Measurement:

    • Scan Range: 200 nm to 500 nm.

    • Scan Speed: Medium (approx. 200-400 nm/min).

  • Validation: The

    
     should not shift between concentrations. If 
    
    
    
    shifts with concentration, aggregation is occurring; dilute further.

Part 5: References

  • National Institutes of Health (NIH). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. PubMed. Retrieved from [Link] (Accessed 2026-03-06).

  • Royal Society of Chemistry (RSC). Solvent effects on de-excitation channels in the p-coumaric acid methyl ester anion. Phys.[2][3] Chem. Chem. Phys.[3][4] Retrieved from [Link] (Accessed 2026-03-06).

  • Promkatkaew, M. et al. Photophysical Properties and Photochemistry of Substituted Cinnamates.[4] Photochemical & Photobiological Sciences.[4] Retrieved from [Link] (Accessed 2026-03-06).

Sources

A Comparative Guide to the Thermal Stability of Tert-butyl and Methyl Cyanoacrylate Polymers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and material science, the choice of polymer can dictate the success of a formulation or device. Cyanoacrylates, renowned for their rapid polymerization and strong adhesive properties, are a key class of materials.[1] However, their performance under thermal stress is a critical parameter that influences their processing, sterilization, and application range. A significant drawback of conventional cyanoacrylate polymers is their poor heat resistance, with bond strength often deteriorating at temperatures as low as 80 °C.[2]

This guide provides an in-depth comparison of the thermal stability of two common cyanoacrylate esters: poly(tert-butyl cyanoacrylate) and poly(methyl cyanoacrylate). We will explore how the seemingly minor difference in their alkyl ester group leads to significant variations in their thermal behavior, grounded in experimental data from analogous polymer systems and established degradation theory.

The Decisive Role of Molecular Architecture

The thermal properties of a polymer are intrinsically linked to its molecular structure. The primary difference between our two subjects is the nature of the ester side chain: a compact methyl group versus a bulky tertiary-butyl group. This structural variance directly impacts chain mobility, intermolecular forces, and, consequently, the glass transition temperature (T_g). The T_g is a critical threshold where an amorphous polymer transitions from a rigid, glassy state to a more mobile, rubbery state.[3][4]

The bulky tert-butyl group introduces significant steric hindrance, which might be expected to increase T_g by restricting bond rotation. However, it also acts as a "spacer," pushing the polymer backbones further apart. This increased free volume enhances the mobility of the polymer chains relative to one another, a phenomenon known as plasticization, which leads to a lower T_g.[5] Conversely, the smaller methyl group allows for more efficient chain packing, resulting in a higher T_g.

G Polymer Poly(alkyl cyanoacrylate) Chain Initiation End-Chain Initiation (Unzipping Begins) Polymer->Initiation Induces Heat Heat (T > Tg) Heat->Polymer Input Depropagation Chain Depropagation Initiation->Depropagation Leads to Depropagation->Depropagation Propagates Monomer Monomer Vapors (Mass Loss) Depropagation->Monomer Releases

Caption: The thermal degradation pathway of poly(cyanoacrylates).

Experimental Protocol: Assessing Thermal Stability via TGA

To obtain reproducible and comparable data for thermal stability, a standardized experimental protocol for Thermogravimetric Analysis (TGA) is essential. [6]TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [7]

Objective: To determine and compare the onset temperature of decomposition and the temperature of maximum mass loss rate for poly(tert-butyl cyanoacrylate) and poly(methyl cyanoacrylate).
Methodology:
  • Sample Preparation:

    • Ensure polymer samples are completely dry and free of residual solvent or monomer by drying under vacuum at a temperature below their respective T_g (e.g., 60°C) for 24 hours.

    • The ideal sample form is a fine powder to ensure uniform heat distribution. [7] * Accurately weigh 5-10 mg of the dried polymer into a standard TGA pan (e.g., platinum or alumina).

  • Instrument Setup (e.g., Perkin Elmer TGA 7 or similar):

    • Calibrate the instrument for mass and temperature according to manufacturer specifications and relevant standards (e.g., ASTM E1582).

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min. Causality Note: A slower heating rate can provide better resolution of distinct decomposition steps, while a faster rate mimics some processing conditions. 10-20 °C/min is a standard rate for polymer analysis. [7] * Continue heating to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate.

    • Determine the onset temperature of decomposition (T_onset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The choice between tert-butyl and methyl cyanoacrylate has significant implications for the thermal stability of the resulting polymer. The evidence from analogous polymer systems strongly indicates that poly(methyl cyanoacrylate) possesses superior thermal stability compared to its tert-butyl counterpart. This difference is rooted in fundamental polymer physics: the bulky tert-butyl side chain increases polymer free volume, lowering the glass transition temperature and providing an earlier onset for the chain-unzipping degradation mechanism. For applications requiring thermal processing, enhanced shelf-life at elevated temperatures, or greater resistance to thermal excursions, poly(methyl cyanoacrylate) is the demonstrably more robust choice.

References

  • End-Group Identity and Its Effect on the Thermal Degradation of Poly(butyl cyanoacrylate). (2025). ResearchGate. Available at: [Link]

  • Glass Transition Temperature of Polymers. Goalpara College. Available at: [Link]

  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Glass Transition Temperature (Tg) of Polymers. Protolabs. Available at: [Link]

  • Czech, Z., et al. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Synthesis and Thermal Behavior of Poly(Methyl Acrylate) Attached to Silica by Surface-Initiated ATRP. (2006). Scholars' Mine. Available at: [Link]

  • Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. (2017). ResearchGate. Available at: [Link]

  • Demonstrating the impact of molecular weight on the glass transition temperature of PMMA using molecular dynamics simulation. (2024). AIP Publishing. Available at: [Link]

  • Glass Transition Behavior of Wet Polymers. (2021). MDPI. Available at: [Link]

  • TGA of Poly (1-Octyl Cyano Acrylate). (2017). ResearchGate. Available at: [Link]

  • Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. (2021). PMC. Available at: [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026). ResolveMass Laboratories Inc.. Available at: [Link]

  • Thermal Decomposition of Cyanate Ester Resins. (1998). ROSA P. Available at: [Link]

  • Poly(t-butyl acrylate) Sample #: P4695-tBuA. Polymer Source. Available at: [Link]

  • TGA, DTG and DSC curves, obtained from thermal degradation of poly(ethyl 2‐cyanoacrylate) nanofibers. ResearchGate. Available at: [Link]

  • The glass transition temperature investigation of polymers by molecular dynamic simulations. (2021). Bulletin of the Karaganda University "Physics Series". Available at: [Link]

  • Glass Transition Temperatures. (2018). Scribd. Available at: [Link]

  • Improving glass transition temperatures of PMMA. (2024). Makevale. Available at: [Link]

  • Leonard, F., et al. (1966). Synthesis and Degradation of Poly (alkyl a-Cyanoacrylates). Journal of Applied Polymer Science. Available at: [Link]

  • Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. Available at: [Link]

  • A study of the influential factors regarding the thermal stability of polymeric materials. (2019). Journal of Loss Prevention in the Process Industries. Available at: [Link]

  • Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry. (2025). ResearchGate. Available at: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available at: [Link]

Sources

High-Performance Liquid Chromatography (HPLC) for Purity Determination of Phenylcyanoacrylates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylcyanoacrylates (e.g., Ethyl 2-cyano-3-phenylacrylate) are critical intermediates synthesized via the Knoevenagel condensation, widely used in the development of UV absorbers, voltage-gated ion channel blockers, and herbicides. Their analysis presents a specific chemical paradox: they possess high UV absorptivity (ideal for HPLC) but often exhibit thermal instability or high boiling points that complicate Gas Chromatography (GC) analysis.

This guide provides a scientifically grounded, comparative approach to purity determination, establishing Reverse-Phase HPLC (RP-HPLC) as the superior standard for routine Quality Control (QC) and impurity profiling, while acknowledging the specific utility of orthogonal methods like qNMR.

Part 1: The Analytical Challenge & Comparative Landscape

The Chemical Context

The target analytes are typically


-cyanoacrylates derived from benzaldehydes. The core analytical challenge lies in distinguishing the product from:
  • Starting Materials: Benzaldehyde derivatives and alkyl cyanoacetates.

  • Hydrolysis Products: 2-cyano-3-phenylacrylic acid (formed by ester hydrolysis).

  • Geometric Isomers: The E-isomer is thermodynamically favored, but the Z-isomer may exist as a trace impurity.

Comparative Analysis: HPLC vs. Alternatives

While GC and qNMR have applications, RP-HPLC offers the best balance of sensitivity, resolution, and sample integrity for this specific class of compounds.

FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Quant-NMR (qNMR)
Primary Mechanism Partitioning (Polarity/Hydrophobicity)Volatility & Boiling PointNuclear Spin Resonance
Suitability for Purity High. Separates non-volatile degradants and isomers.Medium/Low. High inlet temps (

C) can cause decarboxylation or retro-Knoevenagel reactions.
High (Absolute). Gold standard for assay but poor for trace impurities.
Sensitivity (LOD) High (UV active chromophore). Detects <0.05% impurities.High (FID), but limited by thermal degradation noise.Low. Typically requires >1% impurity for reliable integration.
Sample Integrity Preserved. Ambient/low temp analysis.Compromised. Thermal stress applied.Preserved. Non-destructive.
Throughput Medium (10-20 min run time).Fast (<10 min).Slow (Acquisition + Processing).
Decision Matrix: Method Selection

The following logic flow illustrates when to deploy specific methodologies during the drug development lifecycle.

MethodSelection Start Start: Purity Analysis Needed IsVolatile Is the derivative thermally stable (<250°C)? Start->IsVolatile TraceImpurities Are trace impurities (<0.1%) required? IsVolatile->TraceImpurities No / Unknown GC Method B: GC-FID/MS (Residual Solvents Only) IsVolatile->GC Yes (Rare) AbsoluteAssay Is absolute purity (mass balance) needed without standards? TraceImpurities->AbsoluteAssay No HPLC Method A: RP-HPLC (UV) (Routine QC & Impurity Profiling) TraceImpurities->HPLC Yes (Standard) AbsoluteAssay->HPLC No NMR Method C: qNMR (Reference Standard Qualification) AbsoluteAssay->NMR Yes

Figure 1: Analytical decision matrix for phenylcyanoacrylates. RP-HPLC is the convergent path for stability and impurity profiling.

Part 2: Scientific Grounding & Method Development

To achieve Scientific Integrity , the method must be built on the physicochemical properties of the analyte.

Stationary Phase Selection (Causality)
  • Column: C18 (Octadecylsilane) is the standard.

  • Reasoning: Phenylcyanoacrylates are moderately lipophilic (LogP ~2-3). A C18 column provides sufficient retention to separate the product from the more polar starting materials (e.g., cyanoacetic acid derivatives) and the highly non-polar dimers.

  • Alternative: If isomer separation (E vs Z) is critical and C18 fails, a Phenyl-Hexyl column is recommended due to

    
     interactions with the phenyl ring of the analyte.
    
Mobile Phase & pH (Stability)
  • Solvents: Acetonitrile (ACN) / Water.[1] Methanol is avoided in primary development to prevent transesterification risks if the mobile phase is acidic and the run is long, though this is rare.

  • pH Control: The Knoevenagel condensation is reversible. While phenylcyanoacrylates are stable, using a slightly acidic mobile phase (0.1% Phosphoric Acid or Formic Acid, pH ~2.5-3.0) ensures the suppression of silanol activity on the column and keeps any acidic hydrolysis products (carboxylic acids) protonated for sharp peak shapes.

Detection (Sensitivity)
  • Chromophore: The molecule possesses a conjugated system (Phenyl ring

    
     Double Bond 
    
    
    
    Nitrile/Ester).
  • Wavelength: The

    
     is typically 280–310 nm .
    
  • Protocol: Use a PDA (Photodiode Array) detector initially to extract the spectrum. For routine QC, extract at the specific

    
     (often 300 nm) to maximize signal-to-noise ratio and minimize interference from non-conjugated solvents.
    

Part 3: Validated Experimental Protocol

This protocol serves as a self-validating system. It includes checkpoints that alert the operator if the system is drifting.

Equipment & Reagents[2][3][4][5]
  • System: HPLC with PDA/UV detector and quaternary pump.

  • Column: C18,

    
     mm, 5 
    
    
    
    m packing (e.g., Agilent Zorbax or Waters Symmetry).
  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Orthophosphoric acid (

    
    ) in water.
    
Step-by-Step Methodology
Step 1: Standard Preparation
  • Weigh 10 mg of the Phenylcyanoacrylate Reference Standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL ACN (sonicate for 5 mins to ensure complete dissolution).

  • Dilute to volume with water. Final Concentration: 0.1 mg/mL.

  • Self-Validation Check: The solution must be clear. If cloudy, increase the ACN ratio in the diluent.

Step 2: Chromatographic Conditions[2]
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10

    
    L.
    
  • Column Temperature: 30°C (Controls viscosity and retention time reproducibility).

  • Detection: 300 nm (Adjust based on specific derivative).

Step 3: Gradient Program

A gradient is required to elute polar impurities (starting materials) early and flush lipophilic side-products late.

Time (min)% Buffer (0.1%

)
% Organic (ACN)Event
0.07030Initial Hold
2.07030Isocratic for polar impurities
15.01090Gradient Ramp
20.01090Wash
20.17030Re-equilibration
25.07030End of Run
Workflow Visualization

HPLCWorkflow Sample Sample Prep (Dissolve in ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation Separation (C18 Gradient) Inject->Separation Detect Detection (UV @ 300nm) Separation->Detect Data Data Analysis (Area Normalization) Detect->Data

Figure 2: Standardized HPLC workflow for phenylcyanoacrylate analysis.

Part 4: System Suitability & Troubleshooting (Self-Validation)

To ensure Trustworthiness , every run must include a System Suitability Test (SST). Do not proceed to sample analysis if these criteria are not met.

SST Criteria (The "Go/No-Go" Gauge)
  • Precision: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0% .[3]
    
  • Tailing Factor: The main peak tailing factor (

    
    ) must be 
    
    
    
    1.5
    . (High tailing indicates secondary silanol interactions; increase buffer strength if this fails).
  • Resolution: If a known impurity (e.g., benzaldehyde) is present, the resolution (

    
    ) between it and the main peak must be 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Column void or solvent mismatch.Ensure sample diluent matches initial mobile phase (30% ACN).
Drifting Retention Temperature fluctuation or pH instability.Use a column oven (30°C). Ensure buffer is fresh.
Ghost Peaks Carryover from previous highly concentrated samples.Run a "blank" injection (100% ACN) between runs.
Low Sensitivity Wrong wavelength.Run a spectral scan (200-400 nm) to verify

.

References

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods. Retrieved from [Link]

Sources

Technical Comparison: Structural Determinants of tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate vs. Short-Chain Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Compound: tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate CAS: 1314039-21-8 Molecular Formula:


Class: 

-Cyanocinnamate Ester / Knoevenagel Condensate[1][2]

This guide provides a structural and functional comparison between the sterically hindered tert-butyl ester and its widely used ethyl analog (Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate).[1][2] While the ethyl derivative is a standard intermediate for tyrosine kinase inhibitors (e.g., Tyrphostins) and UV filtration, the tert-butyl variant offers distinct physicochemical advantages—specifically regarding solubility profiles and hydrolytic stability—governed by its crystal lattice energy and molecular packing.

Synthesis & Crystallization Protocol

To ensure reproducible crystal growth for X-ray diffraction (XRD) or functional assays, the following Knoevenagel condensation protocol is recommended. This method prioritizes geometric specificity (


-isomer) and high purity.[1][2]
Optimized Synthesis Workflow

Reaction: 4-Hydroxybenzaldehyde + tert-Butyl Cyanoacetate


 Product + 

Catalyst: Piperidine (Organocatalyst)[1][2]
Step-by-Step Methodology:
  • Reagent Prep: Dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and tert-butyl cyanoacetate (10 mmol, 1.41 g) in anhydrous Ethanol (20 mL).

  • Catalysis: Add Piperidine (0.5 mmol, ~50

    
    L) dropwise while stirring at room temperature.
    
  • Reflux: Heat the mixture to 80°C (reflux) for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product (

      
      ) is less polar than the aldehyde.[2]
      
  • Isolation: Cool the solution slowly to 4°C. The tert-butyl ester often precipitates less readily than the ethyl ester due to higher solubility.[1][2] If no precipitate forms, reduce solvent volume by 50% under vacuum and induce crystallization with cold Hexane.[1][2]

  • Recrystallization (Critical for XRD): Dissolve crude solid in hot Ethanol/Water (9:1).[1][2] Allow slow evaporation at room temperature over 48 hours to obtain single crystals suitable for diffraction.

Synthesis Logic Diagram

SynthesisWorkflow cluster_inputs Reactants cluster_process Knoevenagel Condensation cluster_output Purification Aldehyde 4-Hydroxybenzaldehyde Catalysis Cat: Piperidine Solvent: EtOH, 80°C Aldehyde->Catalysis Ester tert-Butyl Cyanoacetate Ester->Catalysis Intermediate Carbanion Formation (Nucleophilic Attack) Catalysis->Intermediate Deprotonation Elimination Dehydration (-H2O) Intermediate->Elimination Aldol-like Step Crude Crude Product (E-Isomer Dominant) Elimination->Crude Precipitation Crystal Single Crystal Growth (Slow Evap: EtOH/H2O) Crude->Crystal Recrystallization

Figure 1: Reaction pathway for the synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate, highlighting the critical dehydration step that locks the E-geometry.[1][2]

Comparative Crystallographic Analysis

The physical properties of these materials are dictated by how the molecules pack in the solid state.[2]

The Reference Standard: Ethyl Ester

The crystal structure of the Ethyl analog is well-documented (e.g., Acta Cryst.[1][2] reports). It typically crystallizes in monoclinic space groups (


 or 

).[1][2]
  • Planarity: The molecule is highly planar, allowing for tight

    
     stacking interactions between the phenyl ring and the cyanoacrylate moiety of adjacent molecules.[1][2]
    
  • H-Bonding: Molecules form inversion dimers linked by

    
     motifs involving the Phenolic -OH and the Carbonyl oxygen (or Cyano nitrogen).[1][2][3]
    
  • Result: High lattice energy, leading to higher melting points (~170–180°C) and lower solubility in non-polar solvents.[1][2]

The tert-Butyl Variant (Steric Modulation)

The introduction of the tert-butyl group at the ester position drastically alters the packing landscape.[1][2]

  • Loss of Planarity: The bulky tert-butyl group (

    
    ) is spherical and rotates out of the molecular plane to minimize steric clash with the cyano group.[1] This "propeller-like" bulk prevents the close-range 
    
    
    
    stacking observed in the ethyl analog.[1][2]
  • Lattice Expansion: The unit cell volume increases disproportionately to the molecular weight increase, creating "voids" or looser packing density.[1][2]

  • Intermolecular Forces: While the Phenolic -OH still participates in hydrogen bonding (likely forming chains or dimers), the dominant stabilizing force shifts from stacking interactions to weaker van der Waals dispersion forces driven by the alkyl groups.[1][2]

Crystal Packing Logic

PackingComparison cluster_ethyl Ethyl Analog (Reference) cluster_tbutyl tert-Butyl Variant E_Mol Planar Molecule E_Stack Strong π-π Stacking (3.4 Å distance) E_Mol->E_Stack Facilitates T_Mol Sterically Bulky Molecule (t-Butyl rotation) E_Mol->T_Mol Substitution Effect E_Prop High Melting Point Low Solubility E_Stack->E_Prop Causes T_Stack Disrupted Stacking (Increased Interlayer Distance) T_Mol->T_Stack Forces T_Prop Lower Lattice Energy Enhanced Solubility T_Stack->T_Prop Results in

Figure 2: Structural causality showing how the steric bulk of the tert-butyl group disrupts the planar stacking typical of cyanoacrylates, altering physical properties.

Performance Comparison Guide

This section provides objective data to guide selection between the two analogs for specific applications (e.g., drug formulation vs. materials science).

Physicochemical Properties Table[1][2][4][5]
FeatureEthyl Analog (Standard)tert-Butyl Analog (Target)Implication
Molecular Weight 217.22 g/mol 245.28 g/mol t-Butyl is heavier but more lipophilic.[1][2]
Crystal Packing Tight, Planar SheetsLoose, Bulkyt-Butyl is easier to dissolve.[1][2]
Melting Point 160–180°C (Polymorph dependent)~140–155°C (Predicted*)Lower MP facilitates melt-processing.[1][2]
Solubility (EtOH) ModerateHight-Butyl preferred for liquid formulations.[1][2]
Hydrolytic Stability Low (Esterase sensitive)High (Steric shielding)t-Butyl resists metabolic breakdown longer.[1][2]
UV Absorption

nm

nm
Identical chromophore; similar UV protection.[1][2]

*Note: Melting points are dependent on solvent of crystallization and purity.[1][2] The trend of Lower MP for t-Butyl vs Methyl/Ethyl is standard for rigid aromatics due to packing disruption.[1][2]

Functional Recommendations[1][2]

Scenario A: UV Filter for Cosmetics/Polymers [1][2]

  • Recommendation: Use the tert-Butyl variant.[1][2][4]

  • Reasoning: The high solubility prevents the "blooming" (crystallization) of the UV filter out of the polymer matrix or lotion base.[2] The bulky group ensures better dispersion within the formulation.[2]

Scenario B: Pharmaceutical Intermediate (Tyrphostin Synthesis)

  • Recommendation: Use the Ethyl or Methyl variant.[1][2]

  • Reasoning: If the ester group is a "dummy" group intended to be hydrolyzed to the acid or converted to an amide later, the tert-butyl group is too stable.[1][2] It resists hydrolysis under mild conditions, requiring harsh acidic cleavage (e.g., TFA) which might damage other sensitive parts of the molecule.[2]

References

  • Synthesis & General Properties

    • Yadav, J. S., et al.

      
      -Cyanoacrylates."[1][2][5] Eur. J. Org.[1][2][5] Chem., 2004, 546-551.[1][2][5] 
      
  • Crystallographic Reference (Ethyl Analog)

    • Santos, S. A., et al. "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate."[1][2][6] Acta Crystallographica Section E, 2013, E69, o1610.[1][2][6]

    • Note: This reference establishes the baseline planar packing and H-bonding motifs (

      
      ) for this chemical class.[1]
      
  • Chemical Data & CAS Verification

    • PubChem Compound Summary for Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CID 668171).[1][2] [1]

    • ChemScene Data for tert-Butyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS 1314039-21-8).[1][2][4]

Sources

13C NMR Characterization of Alkyl Alpha-Cyanoacrylates: A Comparative Guide for Medical Adhesives and Nanocarriers

Author: BenchChem Technical Support Team. Date: March 2026

Alpha-cyanoacrylates (ACAs) are a unique class of highly reactive vinyl monomers. While widely recognized as industrial "superglues," their refined derivatives are critical in drug development for synthesizing polyalkylcyanoacrylate (PACA) nanoparticle drug carriers and formulating biocompatible tissue adhesives.

As a Senior Application Scientist, evaluating the structural integrity and predictive reactivity of these monomers is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical tool for this purpose. This guide objectively compares the 13C NMR profiles of three primary ACA monomers—Methyl (MCA), Ethyl (ECA), and Octyl (OCA) cyanoacrylate—and provides a self-validating experimental framework for their characterization.

Mechanistic Insight: The Causality Behind the Chemical Shifts

To interpret the 13C NMR spectrum of an alpha-cyanoacrylate, one must understand the profound electronic distortion within the molecule. The core structure,


, features a terminal vinyl group attached to an alpha-carbon bearing two powerful electron-withdrawing groups: a cyano group (-CN) and an ester group (-COOR).

In a standard, unpolarized terminal alkene, the terminal carbon typically resonates around 110–115 ppm. However, in ACAs, the beta-carbon (


)  is shifted dramatically downfield to ~144–146 ppm [1]. This extreme deshielding is the spectroscopic signature of severe pi-electron depletion. The geminal withdrawing groups pull electron density away from the terminal carbon, rendering it highly electropositive. This electronic causality directly explains why ACAs undergo instantaneous anionic polymerization upon exposure to weak nucleophiles (such as ambient moisture or amine groups on tissue proteins)[2].

Conversely, the alpha-carbon is shielded by resonance and steric crowding, appearing upfield at ~113–116 ppm [3].

G A Beta-Carbon (CH2=) δ ~144 ppm Highly Deshielded B Alpha-Carbon (-C-) δ ~114 ppm Quaternary Center A->B Pi-electron depletion C Cyano Group (-CN) δ ~115 ppm Electron Withdrawing B->C Inductive/Mesomeric pull D Ester Carbonyl (C=O) δ ~161 ppm Electron Withdrawing B->D Inductive/Mesomeric pull E Alkyl Chain (-R) Modulates Hydrophobicity D->E +I Effect (Chain length dependent)

Electronic polarization in alpha-cyanoacrylates dictating NMR shifts and reactivity.

Comparative 13C NMR Data: MCA vs. ECA vs. OCA

The length of the ester alkyl chain dictates the monomer's macroscopic properties. MCA forms rigid, brittle polymers that degrade rapidly into histotoxic formaldehyde, making it unsuitable for internal medical use. OCA, conversely, forms flexible polymers with slow, biocompatible degradation profiles, making it the gold standard for surgical glues (e.g., Dermabond)[3].

While the core vinyl shifts remain relatively consistent across the homologous series, the alkyl chain length exerts a subtle inductive (+I) effect that slightly modulates the core shifts and drastically alters the aliphatic region of the spectrum.

Table 1: 13C NMR Chemical Shift Comparison (in , ppm)
Carbon AssignmentMethyl Cyanoacrylate (MCA)Ethyl Cyanoacrylate (ECA)Octyl Cyanoacrylate (OCA)
Carbonyl (C=O) 160.8160.2159.8
Beta-Carbon (

)
145.6144.1143.8
Alpha-Carbon (-C-) 114.2114.5113.8
Cyano (-CN) 115.8115.2116.0
Ester Oxygen-Linked 54.7 (

)
63.5 (

)
67.7 (

)
Aliphatic Chain N/A14.2 (

)
31.8, 29.1, 28.4, 25.8, 22.6 (

s)
Terminal Methyl N/AN/A14.1 (

)

Note: Minor shift variations (± 0.5 ppm) may occur based on sample concentration and exact solvent calibration[4],[1].

Analytical Takeaway: The beta-carbon shift slightly decreases from MCA (145.6 ppm) to OCA (143.8 ppm). The longer octyl chain provides a stronger inductive electron-donating effect, marginally reducing the extreme electrophilicity of the vinyl group. This correlates with OCA's slightly slower polymerization kinetics compared to MCA.

Self-Validating Experimental Protocol for ACA Characterization

A critical failure point in cyanoacrylate NMR analysis is premature polymerization inside the NMR tube. Trace moisture on the glass surface or basic impurities in the deuterated solvent will trigger anionic polymerization, resulting in broad polymeric peaks (backbone


 at ~40–45 ppm) and loss of the monomeric vinyl signals[2].

To ensure trustworthiness and data integrity, the following self-validating protocol utilizes an acidic stabilization mechanism to suppress nucleophilic attack during acquisition.

Step-by-Step Methodology
  • Glassware Preparation (Deactivation):

    • Wash standard 5 mm NMR tubes with a 1% solution of trifluoroacetic acid (TFA) in acetone.

    • Bake the tubes at 120°C for at least 4 hours to remove all trace moisture.

  • Solvent Spiking (Stabilization):

    • Use ampouled, ultra-dry

      
       (100% D).
      
    • Spike the solvent with 10–50 ppm of an acidic stabilizer (e.g., anhydrous

      
       gas or a micro-drop of TFA). This quenches any trace nucleophiles[3].
      
  • Sample Preparation:

    • Under an inert nitrogen atmosphere, dissolve 30–50 mg of the cyanoacrylate monomer in 0.6 mL of the stabilized

      
      .
      
  • NMR Acquisition:

    • Acquire the 13C{1H} spectrum at 298 K.

    • Critical Parameter: Set the relaxation delay (D1) to at least 2–3 seconds. The quaternary carbons (C=O, -CN, and C-alpha) lack attached protons and relax slowly; a short D1 will result in missing or artificially weak signals for these crucial diagnostic peaks.

  • Data Validation (The Self-Check):

    • Before integrating the monomer peaks, inspect the 40–50 ppm region.

    • Pass: A flat baseline indicates pure monomer.

    • Fail: Broad humps in this region indicate poly(alkylcyanoacrylate) formation, meaning the sample polymerized during acquisition and the structural data is compromised.

Protocol Step1 1. Tube Deactivation Acid-washed & baked NMR tube Step2 2. Solvent Spiking Dry CDCl3 + trace TFA/SO2 Step1->Step2 Step3 3. Monomer Addition Under inert N2 atmosphere Step2->Step3 Step4 4. NMR Acquisition 13C{1H}, extended D1 delay Step3->Step4 Step5 5. Validation Check Verify flat baseline at 40-50 ppm Step4->Step5

Self-validating workflow for acquiring cyanoacrylate monomer NMR spectra.

Conclusion

For researchers engineering next-generation tissue adhesives or PACA nanocarriers, 13C NMR is not merely a structural confirmation tool—it is a predictive window into monomer reactivity. By tracking the extreme deshielding of the beta-carbon (~144 ppm) and validating sample integrity through acidic stabilization, scientists can accurately correlate monomer structure (MCA vs. ECA vs. OCA) with downstream polymerization kinetics and polymer flexibility.

References
  • Afinitica. "2-Cyanoacrylates. Synthesis, properties and applications." Afinitica Technical Literature. URL:[Link]

  • Harris, S. J., et al. "Process for the preparation of esters of 2-cyanoacrylic acid and use of the esters so prepared as adhesives." Google Patents (CA2153342A1).
  • MDPI. "Semicontinuous Microemulsion Polymerization of Polymeric Nanoparticles of Poly(cyanoacrylates) and Poly(caprolactone)." Polymers. URL:[Link]

Sources

Safety Operating Guide

tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

As a Senior Application Scientist, I frequently oversee the integration of complex organic intermediates into drug discovery pipelines. tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8) is a highly functionalized electrophilic building block often utilized in the synthesis of kinase inhibitors and tyrphostin derivatives. While its utility in medicinal chemistry is vast, its unique structural motifs—a cyano group, an acrylate ester, and a phenolic hydroxyl—create a multifaceted hazard profile. Proper disposal is not merely a regulatory checkbox; it is a critical scientific operation that prevents toxic gas generation, uncontrolled polymerization, and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Causality

To manage waste effectively, one must understand the molecular behavior of the waste. We do not segregate chemicals arbitrarily; we segregate them to prevent specific, predictable thermodynamic and kinetic events.

Functional GroupChemical Behavior & ReactivityDisposal & Logistical Implication
Cyano (-C≡N) Susceptible to hydrolysis. Can produce highly toxic Hydrogen Cyanide (HCN) gas under strongly acidic conditions ()[1].CRITICAL: Strictly segregate from strong mineral acids. Must be routed to high-temperature incineration[1].
Acrylate Ester Prone to nucleophilic attack (Michael addition) and exothermic polymerization initiated by bases or radicals ()[2].Avoid mixing with strong nucleophiles (amines, strong bases) in waste carboys to prevent thermal runaway[2].
Phenol (-OH) Weakly acidic (pKa ~9.5). Deprotonates in basic conditions to form water-soluble phenoxide salts.Aqueous basic waste streams will dissolve the compound, complicating phase separation. Maintain in organic waste streams.
tert-Butyl Ester Hydrophobic and bulky. Cleaves under strong acidic conditions (e.g., TFA) to yield isobutylene gas.Mixing with acidic waste (e.g., peptide synthesis effluent) can cause rapid container pressurization and rupture.

Waste Routing Decision Workflow

The following logical relationship dictates how tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate waste must be routed based on its physical state and solvent matrix.

WasteRouting Start tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate Waste Generation State What is the Physical State? Start->State AcidWarning CRITICAL HAZARD: Do NOT mix with Strong Acids (Risk of HCN Gas & Isobutylene) Start->AcidWarning Incompatibility Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) Solid->Incineration Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Liquid->Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO, EtOAc, EtOH) Liquid->NonHalogenated Non-Halogenated Solvents Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision tree for the safe segregation and disposal of cyanoacrylate derivative waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Unused/Expired Reagent) Objective: Safely containerize pure solid material to prevent aerosolization and incompatible reactions.

  • Containment: In a certified chemical fume hood, transfer the solid chemical into a sealable, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass). Do not use metal containers due to potential reactivity.

  • Labeling: Immediately affix a hazardous waste tag. Mark the primary hazard as "Toxic/Irritant" and explicitly write the full chemical name: tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate. Causality: Using abbreviations like "BCA" or "Cyanoacrylate derivative" violates EPA labeling requirements and prevents emergency responders from identifying the specific HCN risk ()[3].

  • Segregation: Place the sealed container in your laboratory's Satellite Accumulation Area (SAA). Ensure it is stored in a secondary containment bin designated for "Non-Reactive Organics," strictly isolated from mineral acids and strong oxidizers[3].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Washings) Objective: Neutralize reactive intermediates and segregate solvents to prevent exothermic polymerization and gas evolution.

  • Quenching (Self-Validating Step): Before transferring any reaction mixture to a bulk waste carboy, verify the pH using indicator paper. If the mixture contains strong acids (e.g., TFA, HCl) or strong bases, neutralize the solution to pH 6–8 using saturated aqueous

    
     or dilute 
    
    
    
    . Causality: This prevents the generation of HCN gas (from acid hydrolysis of the nitrile) and prevents base-catalyzed polymerization of the acrylate[2].
  • Solvent Routing:

    • If the primary solvent is halogenated (e.g., Dichloromethane, Chloroform), funnel the neutralized organic layer into the Halogenated Organic Waste carboy.

    • If the primary solvent is non-halogenated (e.g., DMSO, Ethyl Acetate, Ethanol), funnel into the Non-Halogenated Organic Waste carboy.

  • Volume Management: Never fill waste carboys beyond 90% capacity. Causality: Leaving a 10% headspace accommodates potential vapor expansion from ambient temperature fluctuations or trace off-gassing, preventing container rupture.

Protocol C: Spill Response & Decontamination Objective: Safely contain and remove accidental releases without introducing incompatible reagents.

  • Isolation: Evacuate personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential dust or volatile byproducts.

  • Absorption: Do NOT use water, as it can spread the hydrophobic compound. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit absorbent) ()[2].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag or an HDPE bucket. Seal and label as "Hazardous Spill Debris containing tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate."

  • Surface Decontamination: Wash the affected surface with a mild detergent solution or an alcohol-based solvent (e.g., isopropanol) to dissolve residual traces, collecting all wash liquids as hazardous liquid waste.

Regulatory Compliance & Logistics

The Environmental Protection Agency (EPA) mandates strict guidelines for the accumulation of hazardous waste.

  • Satellite Accumulation Area (SAA) Limits: Laboratories may accumulate no more than 25 gallons of total chemical waste, or 1 quart of acutely hazardous waste, at or near the point of generation ()[4].

  • Time Limits: Containers must be removed by Environmental Health and Safety (EHS) professionals within six (6) months of the accumulation start date[4].

  • Final Disposition: Due to the nitrogen-containing heteroatoms and the risk of toxic combustion byproducts (NOx, CO), this compound must not be landfilled or disposed of via deep well injection. It requires high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF) ()[1].

References

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from[Link]

  • Purdue University Environmental Health and Safety. (2024). Hazardous Waste Disposal Guidelines. Retrieved from[Link]

  • P2 InfoHouse / Ohio EPA. (1979). The Disposal of Chemical Laboratory Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

As drug development professionals and research scientists, ensuring laboratory safety requires more than simply following a Safety Data Sheet (SDS). It requires a fundamental understanding of chemical causality—knowing why a molecule behaves the way it does, and how to construct a self-validating system of operational protocols around it.

This guide provides an in-depth, mechanistic approach to the personal protective equipment (PPE), handling, and disposal of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate (CAS: 1314039-21-8)[1]. By bridging the gap between molecular structure and macroscopic safety protocols, we aim to equip your laboratory with the highest standard of operational readiness.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the molecular architecture of the compound. tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate is a solid Knoevenagel condensation product featuring a highly polarized


-cyanoacrylate backbone[1].

Mechanistic Causality of Hazards: Unlike liquid "super glues" (e.g., ethyl cyanoacrylate) that undergo rapid, runaway anionic polymerization upon contact with ambient moisture[2], this specific derivative is sterically hindered by both the bulky tert-butyl ester and the 4-hydroxyphenyl ring. While this prevents instantaneous macroscopic gluing, the core


-carbon remains a potent Michael acceptor .

When exposed to biological tissues, ambient nucleophiles (such as primary amines in epidermal lysine residues or thiols in mucosal cysteine) can attack this electrophilic center. This covalent protein modification triggers localized inflammatory cascades, directly resulting in its GHS07 (Irritant) classifications[3][4]. Furthermore, the phenolic hydroxyl group acts as a hydrogen bond donor, which can alter membrane permeability and exacerbate tissue irritation.

Table 1: Quantitative Chemical & Hazard Profile

PropertyValueOperational Implication
CAS Number 1314039-21-8[1]Unique identifier for inventory tracking.
Molecular Weight 245.27 g/mol [1]Required for stoichiometric calculations.
Storage Conditions Sealed in dry, 2-8°C[1]Prevents thermal degradation and moisture-induced ester hydrolysis.
GHS Pictogram GHS07 (Exclamation Mark)[3]Indicates acute toxicity and irritation hazards[4].
Signal Word Warning[3]Mandates strict adherence to PPE protocols.
Hazard Statements H302, H315, H319, H335[3]Harmful if swallowed; Causes skin/eye/respiratory irritation[4].

Hazard Exposure & Response Workflow

The following diagram maps the specific Hazard Statements (H-codes) to their corresponding Precautionary Response Statements (P-codes)[3][4]. This logical workflow should be posted near the workstation to ensure immediate, protocol-driven responses to accidental exposure.

HazardResponse Start Exposure Event tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhalation Inhalation (H335) Start->Inhalation SkinAction Wash with plenty of soap and water (P302+P352) Skin->SkinAction EyeAction Rinse cautiously with water Remove contacts (P305+P351) Eye->EyeAction InhalAction Remove victim to fresh air Keep at rest (P304+P340) Inhalation->InhalAction Medical Seek Medical Attention / Report Incident SkinAction->Medical EyeAction->Medical InhalAction->Medical

Fig 1: Hazard exposure pathways and immediate first-aid response workflow.

Personal Protective Equipment (PPE) Matrix

To neutralize the Michael acceptor reactivity of this compound, a multi-layered barrier system is required. Do not rely on standard latex gloves, as organic acrylates can permeate them.

  • Hand Protection (Primary Barrier): Nitrile examination gloves (minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance against ester and cyano-containing organic solids compared to latex. Double-gloving is recommended during bulk transfers to prevent micro-tears from exposing the skin.

  • Eye Protection: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses with side shields are insufficient. The fine powder can become aerosolized, and the H319 hazard dictates that total ocular isolation is necessary to prevent severe eye irritation[2][3].

  • Body Protection: Flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs, fully buttoned. Causality: Prevents dust from settling on exposed forearms or street clothing, mitigating delayed H315 skin irritation[3].

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If engineering controls are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block inhalation of irritating dust (H335)[2][3].

Operational Workflow & Handling Protocols

This step-by-step methodology ensures a self-validating system where every action prevents a specific failure mode.

Step 1: Thermal Equilibration (Pre-Handling)

  • Action: Remove the sealed vial from the 2-8°C refrigerator[1] and place it in a room-temperature desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes atmospheric moisture to condense on the powder. Moisture acts as a nucleophile, potentially inducing slow hydrolysis of the tert-butyl ester or degrading the cyanoacrylate backbone, ruining the reagent's purity (>98%)[1].

Step 2: Environmental Setup

  • Action: Conduct all operations inside a certified fume hood with a minimum face velocity of 100 feet per minute (fpm). Ensure the sash is pulled down to the marked safety line.

  • Causality: The compound is a known respiratory irritant (H335)[3]. The fume hood provides negative pressure, ensuring any aerosolized particulates are drawn away from the operator's breathing zone.

Step 3: Transfer and Weighing

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid into a tared, sealable glass vial.

  • Causality: Fine organic powders accumulate static charge, causing them to repel from the spatula and aerosolize. Anti-static tools prevent the powder from adhering to PPE and contaminating the balance area.

Step 4: Post-Handling Decontamination

  • Action: Seal the primary container and return it to 2-8°C storage[1]. Wipe down the balance and hood surface with a damp paper towel (water and mild detergent), followed by an isopropanol wipe.

  • Causality: Cyanoacrylate derivatives are poorly soluble in water alone. The surfactant in the soap disrupts the powder, while the isopropanol solubilizes any residual organic material, ensuring zero cross-contamination for the next operator.

Spill Response & Disposal Plan

In the event of an accidental release, execute the following protocol to comply with P501 (Dispose of contents/container to an approved waste disposal plant)[3].

Small Spill Protocol (< 50 grams):

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Suppress: Do NOT dry sweep, as this will aerosolize the irritant. Gently cover the spilled powder with paper towels dampened with soapy water to suppress dust generation.

  • Collect: Use a disposable plastic scoop to gather the damp towels and the compound.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe[2].

  • Dispose: Place all collected materials into a rigid, sealable hazardous waste container. Label clearly as: "Hazardous Organic Solid Waste - Contains Cyanoacrylate Derivative (Irritant)."

Large Spill Protocol (> 50 grams):

  • Evacuate: Immediately leave the room and close the door to prevent dust migration.

  • Ventilate: Ensure the room's exhaust systems are running at maximum capacity.

  • Escalate: Contact your institution's Environmental Health and Safety (EHS) department. Large spills require specialized HEPA-filtered vacuum systems to safely remove the powder without exposing personnel to acute respiratory distress.

References

To maintain scientific integrity and provide verifiable safety data, the protocols and hazard classifications in this guide are grounded in the following authoritative sources:

  • National Institutes of Health (NIH) / PubChem. "GHS Classification (Rev.11, 2025) Summary." PubChem Database. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.